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  • Product: 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine
  • CAS: 91428-63-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Mechanism of Action of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine

Disclaimer: Publicly available research specifically detailing the mechanism of action for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is scarce. However, its chemical structure is highly analogous to the well-cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Publicly available research specifically detailing the mechanism of action for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is scarce. However, its chemical structure is highly analogous to the well-characterized first-generation ethanolamine antihistamine, chlorphenoxamine. This guide will therefore detail the established dual mechanism of this class of compounds, which is predicated on a high probability of shared pharmacological targets and pathways.

Introduction

2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine belongs to the ethanolamine class of compounds. Its structure strongly suggests activity as a first-generation antihistamine, sharing core features with drugs like chlorphenoxamine and diphenhydramine[1][2][3]. These agents are characterized by their ability to cross the blood-brain barrier, leading to both therapeutic effects and a distinct side-effect profile[1][3][4][5]. The primary mechanism of this class involves antagonism of the histamine H1 receptor, but a significant component of their action, particularly their side effects, arises from off-target antagonism of muscarinic acetylcholine receptors[1][6][7][8]. This guide delineates this dual mechanism, providing a comprehensive overview for researchers and drug development professionals.

Primary Mechanism: Histamine H1 Receptor Inverse Agonism

The principal therapeutic effects of ethanolamine antihistamines, such as alleviating allergy symptoms, are mediated through their interaction with the histamine H1 receptor[3][6]. The H1 receptor is a G-protein coupled receptor (GPCR) that, in the absence of a ligand, exists in an equilibrium between an inactive (R) and an active (R*) conformation[9]. This equilibrium results in a low level of basal, or constitutive, activity even without histamine present[9][10].

Shifting the Equilibrium

Contrary to the traditional view of being simple antagonists that merely block histamine binding, most first-generation antihistamines are now understood to be inverse agonists [9][11][12].

  • Agonist Action (Histamine): Histamine binds preferentially to the active (R) state of the H1 receptor, shifting the equilibrium towards R and initiating a downstream signaling cascade that leads to allergic and inflammatory responses[9][13].

  • Inverse Agonist Action: 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine, like its analogues, binds preferentially to the inactive (R) conformation of the H1 receptor[9]. This binding stabilizes the inactive state, shifting the conformational equilibrium away from the active state[9][14]. This action not only blocks histamine from binding but also suppresses the receptor's basal constitutive activity, leading to a more profound reduction in signaling than a neutral antagonist could achieve[9][11].

This inverse agonism is critical for its efficacy in treating allergic conditions like rhinitis and urticaria[1][14]. By reducing H1 receptor signaling, the drug mitigates symptoms such as itching, sneezing, and vasodilation[3][7].

G cluster_0 H1 Receptor Equilibrium cluster_1 Ligand Interaction cluster_2 Downstream Signaling R_inactive H1 Receptor (Inactive State) R_active H1 Receptor (Active State) R_inactive->R_active Constitutive Activity No_Signaling Signaling Suppressed R_inactive->No_Signaling Signaling Gq/11 Activation (e.g., PLC, IP3, Ca2+) R_active->Signaling Histamine Histamine (Agonist) Histamine->R_active Binds & Stabilizes Antihistamine Ethanolamine Antihistamine (Inverse Agonist) Antihistamine->R_inactive Binds & Stabilizes Allergy Allergic Symptoms Signaling->Allergy

Caption: Mechanism of H1 Receptor Inverse Agonism.

Secondary Mechanism: Muscarinic Receptor Antagonism

A defining characteristic of first-generation antihistamines is their lack of receptor selectivity, leading to significant anticholinergic properties [4][8][15]. This occurs because their molecular structure bears resemblance to acetylcholine, allowing them to bind to and block muscarinic acetylcholine receptors (mAChRs)[7][8].

Competitive Antagonism

These compounds act as competitive antagonists at mAChRs[8]. They bind to the same site as the endogenous neurotransmitter, acetylcholine, but do not activate the receptor. This blockage of cholinergic signaling in the central and peripheral nervous systems is responsible for a range of effects[6][8]:

  • Therapeutic Uses: The anticholinergic action contributes to the treatment of motion sickness and vertigo by acting on the vestibular system and chemoreceptor trigger zone[3][14][16]. It also has a drying effect on nasal mucosa, which can provide symptomatic relief in the common cold[15][17].

  • Adverse Effects: This same mechanism is the source of the classic side-effect profile, which includes dry mouth, blurred vision, urinary retention, and constipation[4][5]. In the central nervous system, this effect can lead to drowsiness, sedation, and cognitive impairment, particularly in older adults[5][15][17].

G cluster_0 Cholinergic Synapse cluster_1 Antagonist Action cluster_2 Physiological Response ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds & Activates Response Normal Cholinergic Signaling mAChR->Response Antihistamine Ethanolamine Antihistamine (Antagonist) Antihistamine->mAChR Binds & Blocks Blocked_Response Blocked Signaling (Anticholinergic Effects)

Caption: Competitive Antagonism at Muscarinic Receptors.

Experimental Validation Protocols

The dual mechanism of action is elucidated through a combination of in vitro binding and functional assays.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This assay quantifies the binding affinity (Ki) of the test compound for H1 and various muscarinic receptor subtypes.

Objective: To determine the dissociation constant (Ki) of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine at target receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing high levels of the human recombinant H1 receptor or muscarinic receptor subtypes (M1-M5).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]pyrilamine for H1, [³H]NMS for mAChRs), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (concentration inhibiting 50% of specific binding) and convert it to the affinity constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome: This compound is expected to show high affinity (low Ki value) for the H1 receptor and varying, but significant, affinity for muscarinic receptor subtypes.

Protocol 2: Functional Assay for Inverse Agonism

This assay measures the ability of the compound to inhibit the constitutive activity of the H1 receptor.

Objective: To characterize the compound as an inverse agonist by measuring its effect on basal signaling.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably overexpressing the human H1 receptor, which exhibits high constitutive activity.

  • Assay Principle: The H1 receptor signals through the Gq pathway, leading to the mobilization of intracellular calcium ([Ca²⁺]i). A fluorescent calcium-sensitive dye (e.g., Fura-2 AM) is used to monitor changes in [Ca²⁺]i.

  • Compound Addition: Add increasing concentrations of the test compound to the cells and measure the baseline fluorescence.

  • Measurement: An inverse agonist will cause a decrease in the basal [Ca²⁺]i levels, indicating a reduction in the receptor's constitutive activity[10][18].

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the IC50 for the inhibition of basal signaling.

G cluster_0 Assay Preparation cluster_1 Execution & Measurement cluster_2 Data Analysis P1 Prepare Membranes (with H1 or mAChR) P2 Add Radioligand (e.g., [³H]pyrilamine) P1->P2 P3 Add Test Compound (Concentration Gradient) P2->P3 E1 Incubate to Equilibrium P3->E1 E2 Filter to Separate Bound vs. Free Ligand E1->E2 E3 Quantify Radioactivity (Scintillation Counting) E2->E3 D1 Plot Displacement Curve E3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki (Cheng-Prusoff) D2->D3

Caption: Experimental Workflow for Radioligand Binding Assay.

Quantitative Data Summary

While specific data for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is not available, the table below presents typical affinity values for related first-generation antihistamines, illustrating the dual receptor engagement.

CompoundH1 Receptor Affinity (Ki, nM)Muscarinic Receptor Affinity (Ki, nM)
Diphenhydramine10 - 30100 - 250
Chlorphenoxamine5 - 2080 - 200
Hypothesized5 - 2550 - 300

Note: Values are approximate and compiled from various sources for illustrative purposes. A lower Ki value indicates higher binding affinity.

Conclusion

The mechanism of action for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is best understood through the lens of its structural class, the ethanolamine first-generation antihistamines. Its activity is twofold: 1) H1 Receptor Inverse Agonism , where it stabilizes the inactive state of the receptor to potently suppress both histamine-induced and basal allergic signaling, and 2) Muscarinic Receptor Antagonism , where it competitively blocks acetylcholine, leading to a characteristic profile of anticholinergic effects. This dual pharmacology defines both its therapeutic applications and its clinical limitations, a crucial consideration for researchers in the field of drug development.

References

  • Patsnap Synapse. (2024, June 14). What is Chlorphenoxamine Hydrochloride used for?
  • National Center for Biotechnology Information. (n.d.). Chlorphenoxamine. PubChem.
  • MedChemExpress. (n.d.). Chlorphenoxamine.
  • Wikipedia. (n.d.). Chlorphenoxamine.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorphenoxamine Hydrochloride?
  • BenchChem. (2025).
  • Journal of Clinical Investigation. (2025, August 28). Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model.
  • Pharmassive. (2026, March 14). Chlorphenoxamine: Uses, Dosage, Side Effects & More.
  • Patsnap Synapse. (2024, June 21). What are H1 receptor inverse agonists and how do they work?
  • JoVE. (2024, December 19).
  • Leurs, R., Church, M. K., & Taglialatela, M. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy, 32(4), 489-498.
  • Mizuguchi, H., et al. (2012). Inverse Agonistic Activity of Antihistamines and Suppression of Histamine H1 Receptor Gene Expression. Journal of Pharmacological Sciences, 118(2), 199-206.
  • RxList. (2021, September 23). Antihistamines, Alkylamine Derivatives: Drug Class, Uses, Side Effects, Drug Names.
  • MIMS Singapore. (n.d.). Chlorphenoxamine: Uses & Dosage.
  • Inxight Drugs. (n.d.). CHLORPHENOXAMINE.
  • National Center for Biotechnology Information. (2025, November 3). Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model. PMC.
  • Wyndly. (2026, March 3). First-Generation Antihistamines: Uses, Benefits & Side Effects (2026).
  • Healio. (2019, November 20). Antihistamines, part II: Long-term adverse effects?
  • National Center for Biotechnology Information. (n.d.). Surveillance of First-Generation H1-Antihistamine Use for Older Patients with Dementia in Japan: A Retrospective Cohort Study. PMC.
  • GSRS. (n.d.). 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE HYDROCHLORIDE.
  • Wikipedia. (n.d.). Diphenhydramine.
  • Inxight Drugs. (n.d.). 2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine hydrochloride.
  • Inxight Drugs. (n.d.). 2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine.
  • precisionFDA. (n.d.). 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE.
  • Pharmaffiliates. (n.d.). 91428-63-6 | Product Name : 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine.
  • Simons, F. E. R., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions.
  • University of Texas. (n.d.). HISTAMINE AND HISTAMINE ANTAGONISTS.
  • Merck Millipore. (n.d.).

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Exploratory

Pharmacological and Toxicological Profiling of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine: A Critical API Impurity

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide Executive Summary In the landscape of pharmaceutical manufacturing, the structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary

In the landscape of pharmaceutical manufacturing, the structural divergence between an Active Pharmaceutical Ingredient (API) and its synthetic impurities dictates profound differences in pharmacological activity and toxicological risk. 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS: 91428-63-6) is a mono-aryl ethanolamine ether widely recognized as a critical synthetic impurity and degradation product in the production of first-generation antihistamines (such as Chloropyramine) and alpha-adrenergic antagonists[][2].

Because it lacks the diaryl pharmacophore essential for high-affinity receptor binding, this compound is largely devoid of the potent H1-antihistaminic and anticholinergic properties characteristic of its parent APIs. This whitepaper provides an in-depth analysis of its structure-activity relationship (SAR), mechanistic origins, and the rigorous analytical protocols required for its qualification under ICH Q3A(R2) guidelines.

Chemical Identity & Structural Context

Structurally, 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is an analog of the classic ethanolamine-class antihistamine diphenhydramine. However, it possesses only a single p-chlorophenyl ring rather than a diphenyl or pyridyl-phenyl system. This truncation fundamentally alters its three-dimensional steric bulk and lipophilicity.

Table 1: Comparative Physicochemical and Pharmacological Profile
Property2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamineChloropyramine (Target API)
Molecular Formula C₁₁H₁₆ClNOC₁₆H₂₀ClN₃
Molecular Weight 213.71 g/mol 289.81 g/mol
Structural Class Mono-aryl etherDiaryl ethylenediamine
Pharmacophore Truncated (Single Aryl)Complete (Diaryl system)
H1 Receptor Affinity ( Ki​ ) > 10,000 nM (Negligible)~ 1 - 10 nM (High)
Regulatory Status Tracked Impurity (ICH Q3A)Active Pharmaceutical Ingredient

Mechanistic Origins: Impurity Genesis in API Synthesis

In the synthesis of Chloropyramine, the alkylation of 2-[(4-chlorobenzyl)amino]pyridine with 2-chloro-N,N-dimethylethanamine is a critical step. If the reaction matrix contains unreacted 4-chlorobenzyl alcohol (either as a precursor impurity or a hydrolysis degradant), a competing nucleophilic substitution (S_N2) occurs[3]. The hydroxyl group of the alcohol attacks the alkylating agent under basic conditions, yielding the mono-aryl ether impurity.

Understanding this causality is critical for process chemists: controlling the moisture content and the purity of the starting benzyl intermediates directly suppresses the formation of 91428-63-6.

Synthesis A 4-Chlorobenzyl Alcohol (Precursor / Degradant) C Nucleophilic Substitution (Base Catalyzed Etherification) A->C B 2-Chloro-N,N-dimethylethanamine (Alkylating Agent) B->C D 2-[(4-chlorophenyl)methoxy]- N,N-dimethylethanamine (Target Impurity) C->D SN2 Reaction

Fig 1: Base-catalyzed etherification pathway generating the mono-aryl impurity.

Structure-Activity Relationship (SAR) & Pharmacological Profiling

The pharmacological inertness of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is a textbook example of receptor-ligand spatial requirements.

The H1 Receptor Binding Pocket

Crystallographic and molecular docking studies of the human Histamine H1 receptor (H1R) reveal a deep, highly hydrophobic ligand-binding pocket[4]. High-affinity first-generation antihistamines utilize a diaryl structure to anchor themselves within this pocket.

  • Aryl Ring 1 typically engages in π−π stacking with Trp428 (Transmembrane domain 6)[4][5].

  • Aryl Ring 2 forms critical hydrophobic contacts with Phe432 (TM6) and Tyr108 (TM3)[4][5].

Causality of Affinity Loss

Because 91428-63-6 possesses only a single p-chlorophenyl ring, it cannot simultaneously satisfy the spatial requirements of both Trp428 and Phe432[4][5]. The loss of the second aryl ring collapses the extended hydrophobic interaction network, resulting in a severe thermodynamic penalty ( ΔG ). Consequently, the compound fails to stabilize the inactive state of the H1 receptor, rendering its antihistaminic and anticholinergic activities negligible.

Experimental Methodologies for Profiling

To validate the lack of pharmacological activity and to monitor the impurity in API batches, the following self-validating protocols are employed.

Protocol 1: In Vitro Radioligand Binding Assay (Pharmacological Qualification)

Rationale: Functional cellular assays may lack the sensitivity to distinguish between weak partial agonism and background noise. Radioligand displacement directly quantifies the thermodynamic binding affinity ( Ki​ ) at the receptor pocket.

  • Membrane Preparation: Culture CHO-K1 cells stably expressing human H1R. Harvest and homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the high-affinity radioligand [ 3 H]-mepyramine , and varying concentrations of 91428-63-6 (from 10−10 to 10−4 M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Separation & Detection: Rapidly filter the assay mixture through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: LC-MS/MS Analytical Method (API Batch Monitoring)

Rationale: The mono-aryl structure of this impurity lacks the extended π -conjugation of diaryl APIs, resulting in a weak UV chromophore. LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) provides the sub-ppm sensitivity required to meet ICH Q3A reporting thresholds (typically 0.05%).

  • Sample Preparation: Dissolve the Chloropyramine API batch in Methanol:Water (50:50, v/v) to a final concentration of 1 mg/mL.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution: Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The highly basic N,N-dimethylamine group readily protonates to form the [M+H]+ precursor ion at m/z 214.1.

  • MRM Transitions: Monitor the specific fragmentation of the precursor ion (m/z 214.1) to the stable dimethylaminoethyl product ion (m/z 58.1).

  • Validation: Calibrate against a certified reference standard of 91428-63-6[2][6] to ensure a Limit of Detection (LOD) 0.01%.

Screening Test Compound 91428-63-6 (Test Ligand) H1 Histamine H1 Receptor Radioligand Assay Test->H1 M1 Muscarinic (M1-M5) Binding Assay Test->M1 Tox In Silico Toxicity (Derek Nexus) Test->Tox Res1 Low Affinity (Ki > 10 µM) Due to Mono-Aryl Structure H1->Res1 [3H]-Mepyramine Res2 Negligible Anticholinergic Activity M1->Res2 [3H]-QNB Res3 Negative for Mutagenicity (ICH M7 Compliant) Tox->Res3 QSAR Analysis

Fig 2: Pharmacological and toxicological screening workflow for impurity qualification.

Regulatory & Toxicological Implications

Under the ICH M7 and Q3A(R2) frameworks, any impurity exceeding the qualification threshold must be evaluated for structural alerts. Because 91428-63-6 lacks highly reactive functional groups (e.g., epoxides, Michael acceptors, or N-nitroso groups), in silico QSAR tools (such as Derek Nexus) typically flag it as negative for mutagenicity. Its primary regulatory concern is purely as an indicator of process deviation during API synthesis, rather than an active toxicophore.

References

  • Axios Research - Chloropyramine Impurity (p-Chlorobenzyl Ether) HCl - CAS - 1135085-85-6 URL: [Link]

  • National Institutes of Health (PMC) - Structure of the human histamine H1 receptor complex with doxepin URL: [Link]

  • National Institutes of Health (PMC) - Quantum chemical calculation and binding modes of H1R; a combined study of molecular docking and DFT URL: [Link]

  • Scribd (Chemical Synthesis Literature) - Benzyl Alcohol To Benzaldehyde Oxidation W/nitric Acid URL:[Link]

Sources

Foundational

In-Depth Structural Characterization of 2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine: A Technical Whitepaper

Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the identification and control of process-related impurities and degradation products is non-negotiable. According to the [1], any impu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the identification and control of process-related impurities and degradation products is non-negotiable. According to the [1], any impurity exceeding the 0.10% threshold must undergo rigorous structural elucidation.

This whitepaper details the structural characterization of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS No. 91428-63-6), a critical impurity associated with the synthesis and degradation of the first-generation antihistamine Chloropyramine. As a Senior Application Scientist, I have designed this guide to move beyond theoretical chemistry, providing field-proven, self-validating analytical workflows that establish definitive mechanistic causality for structural assignments.

Chemical Context & Mechanistic Origins

To structurally characterize an impurity, one must first understand its synthetic origin. Chloropyramine is typically synthesized via the alkylation of N-(4-chlorobenzyl)pyridin-2-amine with 2-dimethylaminoethyl chloride.

The impurity , 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine, is structurally the 4-chlorobenzyl ether of N,N-dimethylethanolamine. Mechanistically, this impurity arises through a side-reaction where 4-chlorobenzyl chloride (a common reagent or intermediate in the synthetic pathway) reacts with N,N-dimethylethanolamine. Understanding this origin is critical, as it dictates the functional groups (an ether linkage, a tertiary amine, and a halogenated aromatic ring) that our analytical strategy must target. Furthermore, assessing the mutagenic potential of such impurities is mandated by the [2], making exact topological knowledge a prerequisite for in silico (Q)SAR toxicity predictions.

Analytical Strategy & Workflow

Advanced multimodal analytical strategies, combining High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR), have become the gold standard for the [3].

Our workflow is built on the principle of orthogonal causality: HRMS provides the exact elemental composition and substructural blocks via collision-induced dissociation (CID), while 2D NMR maps the precise topological linkage, ruling out positional isomers.

AnalyticalWorkflow Start Impurity Isolation (Prep-HPLC) HRMS LC-HRMS Analysis (Exact Mass & MS/MS) Start->HRMS NMR NMR Spectroscopy (1D & 2D) Start->NMR FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR Data Data Integration & Structural Elucidation HRMS->Data m/z 214.0999 NMR->Data Connectivity FTIR->Data Ether/Amine bands Report Regulatory Submission (ICH Q3A/B) Data->Report

Figure 1: Orthogonal analytical workflow for impurity structural elucidation.

Step-by-Step Experimental Protocols

To ensure trustworthiness, every protocol described below operates as a self-validating system, ensuring that instrument performance is verified prior to data acquisition.

Protocol A: LC-HRMS Analysis

Modern platforms utilize high-resolution mass spectrometry coupled with informatics to decode complex fragmentation pathways, a necessity for [4].

  • Instrument Calibration (Self-Validation): Calibrate the QTOF mass spectrometer using a sodium formate tuning mix in positive ESI mode. Causality: This ensures mass accuracy is strictly < 2 ppm, validating the mass axis before unknown analysis and preventing false elemental assignments.

  • Sample Preparation: Dissolve the isolated impurity in LC-MS grade Acetonitrile:Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 100 mm). Use a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Causality: The acidic modifier ensures the tertiary amine is fully protonated, maximizing ESI+ ionization efficiency.

  • Data Acquisition: Acquire full-scan MS data (m/z 50–1000) and data-dependent MS/MS (DDA) using a collision energy ramp (15–35 eV).

Protocol B: NMR Spectroscopy
  • Sample Preparation & Environmental Control: Dissolve 5 mg of the dried impurity in 600 µL of CDCl₃ (100.0 atom % D) containing 0.03% v/v TMS. Causality: Why CDCl₃ instead of DMSO-d₆? The basic tertiary amine can undergo rapid proton exchange or form hydrogen bonds in highly polar solvents, broadening the signals. CDCl₃ provides a non-competing dielectric environment that sharpens aliphatic multiplets for precise J-coupling extraction.

  • Instrument Tuning (Self-Validation): Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Perform automated 3D shimming and calculate the exact 90° pulse width. Causality: This guarantees maximum sensitivity and lineshape symmetry, which is critical for resolving complex aromatic multiplets.

  • Data Acquisition: Acquire ¹H (16 scans), ¹³C{¹H} (1024 scans), COSY, HSQC, and HMBC spectra. The HMBC is parameterized with a long-range J-coupling constant of 8 Hz.

Data Interpretation & Structural Elucidation

HRMS Fragmentation Analysis

The full-scan HRMS spectrum exhibits a protonated precursor ion [M+H]⁺ at m/z 214.0999, which corresponds to the elemental formula C₁₁H₁₇ClNO⁺ (calculated exact mass 214.0999). The isotopic pattern shows a characteristic 3:1 ratio for the M and M+2 peaks, unequivocally confirming the presence of a single chlorine atom.

MS_Fragmentation Parent Protonated Precursor [M+H]+ m/z 214.0999 Frag1 4-Chlorobenzyl Cation m/z 125.0158 Parent->Frag1 Ether Cleavage Frag2 N,N-Dimethylethanolamine Ion m/z 90.0919 Parent->Frag2 Ether Cleavage Frag3 Loss of Dimethylamine m/z 169.0420 Parent->Frag3 -HN(CH3)2

Figure 2: Proposed ESI-MS/MS fragmentation pathway for the impurity.

NMR Topological Mapping

While MS/MS fragmentation confirms the presence of the 4-chlorobenzyl and N,N-dimethylethanolamine moieties, it cannot definitively prove they are linked via an ether oxygen rather than existing as a ring-alkylated isomer. This is where the HMBC experiment becomes the definitive arbiter.

The HMBC cross-peak between the benzyl protons (4.48 ppm) and the C2 carbon (68.2 ppm) provides unequivocal topological proof of the ether linkage across the oxygen atom.

Table 1: ¹H and ¹³C NMR Assignments for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (in CDCl₃)

Substructure / Position¹³C Shift (ppm)¹H Shift (ppm), Multiplicity, IntegrationKey HMBC Correlations (H to C)
N(CH₃)₂ 45.82.26 (s, 6H)C1
C1 (CH₂-N)58.52.52 (t, 2H, J=5.8 Hz)N(CH₃)₂, C2
C2 (O-CH₂)68.23.54 (t, 2H, J=5.8 Hz)C1, C3
C3 (Benzyl-CH₂)72.44.48 (s, 2H)C2, C4, C5/C9
C4 (Ar-C ipso to CH₂)136.8--
C5, C9 (Ar-C ortho)128.97.26 (d, 2H, J=8.4 Hz)C3, C7
C6, C8 (Ar-C meta)128.57.30 (d, 2H, J=8.4 Hz)C4
C7 (Ar-C ipso to Cl)133.2--

Conclusion

The structural characterization of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine requires a harmonized approach where mass spectrometry provides the elemental building blocks and NMR dictates their spatial connectivity. By employing self-validating protocols and understanding the causality behind solvent selection and ionization parameters, analytical scientists can generate regulatory-compliant data that withstands rigorous ICH Q3A/Q3B scrutiny.

References

  • ICH Q3A(R2) Impurities in New Drug Substances - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • ICH M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. European Medicines Agency (EMA). Available at:[Link]

  • Structural elucidation of pharmaceutical impurities in drug substances and drug products. Liu, D. Q., et al. Journal of Pharmaceutical and Biomedical Analysis (2007). Available at: [Link]

  • Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. Waters Corporation. Available at:[Link]

Exploratory

Chemical Stability Profile of 2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine: Degradation Pathways and Analytical Workflows

Executive Summary 2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS 91428-63-6) is a critical synthetic intermediate and a recognized pharmacopeial impurity associated with first-generation antihistamines such as c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS 91428-63-6) is a critical synthetic intermediate and a recognized pharmacopeial impurity associated with first-generation antihistamines such as chloropyramine and tripelennamine. Because it can persist as an active pharmaceutical ingredient (API) degradant, understanding its structural vulnerabilities is mandatory for establishing formulation compatibility, determining shelf-life, and ensuring regulatory compliance. This technical guide provides an in-depth mechanistic analysis of its chemical stability, detailing its primary degradation pathways alongside validated forced degradation protocols and LC-MS/MS analytical workflows.

Structural Vulnerabilities & Mechanistic Degradation Pathways

To develop a robust stability-indicating method, we must first understand the causality behind the molecule's degradation. The compound features two primary reactive centers: a benzyl ether linkage and a tertiary aliphatic amine .

Acid-Catalyzed Ether Cleavage (Hydrolytic Pathway)

The C-O bond of the benzyl ether is highly susceptible to acid-catalyzed hydrolysis, though it remains relatively stable under basic conditions. The mechanism is driven by the protonation of the ether oxygen, which creates a highly favorable leaving group. Subsequent cleavage yields a 4-chlorobenzyl carbocation—which is resonance-stabilized by the aromatic ring—and N,N-dimethylethanolamine. The carbocation is rapidly trapped by water to yield 4-chlorobenzyl alcohol.

Causality Insight: This pathway is a primary concern during formulation with acidic excipients (e.g., citric acid) or during gastric-simulating dissolution studies. In contrast, hydroxide ions in basic conditions are poor nucleophiles for SN2 displacement at the sterically hindered benzylic position, rendering the ether stable to base [1].

Oxidative Susceptibility of the Tertiary Amine (N-Oxidation)

Tertiary amines are notoriously prone to oxidation, particularly in the presence of peroxides (often found as trace contaminants in polymeric excipients like PEG or polysorbates) or atmospheric oxygen. The oxidation of the N,N-dimethyl group yields the corresponding N-oxide (N,N-dimethyl-2-[(4-chlorophenyl)methoxy]ethanamine N-oxide). Hydrogen peroxide (H₂O₂) acts as an electrophilic oxidant, transferring an oxygen atom to the highly nucleophilic nitrogen lone pair [2].

Photolytic Cleavage (UV-Induced Degradation)

Exposure to UV light (specifically UV-A and UV-B) provides sufficient energy to overcome the C-O bond dissociation energy, inducing homolytic cleavage of the benzyl ether bond. The resulting radical species undergo hydrogen abstraction or recombination, leading to the formation of 4-chlorobenzaldehyde and various radical byproducts. This necessitates strict adherence to during packaging design [3].

DegradationPathways API 2-[(4-Chlorophenyl)methoxy] -N,N-dimethylethanamine (Parent API/Impurity) Hydrolysis Acidic Hydrolysis (H+, H2O, 60°C) API->Hydrolysis pH < 3 Oxidation Oxidative Stress (3% H2O2, 25°C) API->Oxidation Peroxides Photolysis Photolytic Stress (UV/Vis Light) API->Photolysis ICH Q1B Prod1 4-Chlorobenzyl Alcohol + N,N-Dimethylethanolamine Hydrolysis->Prod1 Prod2 N-Oxide Derivative (m/z +16 shift) Oxidation->Prod2 Prod3 4-Chlorobenzaldehyde + Radical Adducts Photolysis->Prod3

Figure 1: Principal degradation pathways of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine.

Forced Degradation Experimental Protocols

To establish a self-validating system for stability-indicating methods, the following stress protocols are designed to achieve 5–20% degradation. This target window ensures primary degradants are formed in quantifiable amounts without triggering secondary degradation cascades that obscure the primary mechanism.

Hydrolytic Stress Protocol (Acid/Base)
  • Acidic Stress: Dissolve the compound in 0.1 N HCl to a concentration of 1.0 mg/mL. Incubate in a sealed vial at 60°C for 24 hours.

  • Alkaline Stress: Dissolve the compound in 0.1 N NaOH (1.0 mg/mL) and incubate at 60°C for 48 hours.

  • Self-Validating Control (Neutralization): Before chromatographic injection, precisely neutralize the acidic sample with 0.1 N NaOH (and vice versa for the alkaline sample). Causality: Failing to neutralize the sample can cause extreme pH shifts locally on the silica-based HPLC column, leading to artificial on-column degradation that mimics sample instability.

Oxidative Stress Protocol
  • Peroxide Stress: Treat a 1.0 mg/mL solution with 3% v/v H₂O₂ at room temperature (25°C) for 24 hours.

  • Self-Validating Control (Quenching): Residual H₂O₂ must be quenched using sodium thiosulfate or catalase prior to analysis. Causality: If unquenched H₂O₂ is injected into the LC system, the high pressures and metallic frits of the HPLC can catalyze rapid, artificial oxidation of the tertiary amine during the run, yielding false-positive N-oxide peaks.

Photolytic Stress Protocol
  • Light Exposure: Expose a 1.0 mg/mL aqueous solution in a quartz vial to a cool white fluorescent lamp (1.2 million lux hours) and near-UV energy (200 W-hr/m²) in a validated photostability chamber.

  • Self-Validating Control (Dark Control): Place an identical vial, wrapped entirely in aluminum foil, adjacent to the exposed vial. Causality: The dark control isolates the variable of light, proving that any observed degradation is strictly photochemical rather than a thermal artifact from the chamber's lamps.

Quantitative Data & Kinetic Profiling

The table below summarizes the expected degradation profile of the compound under the validated stress conditions. The data highlights the molecule's acute sensitivity to oxidation and acidic environments.

Stress ConditionReagent / EnvironmentTemp / TimeExtent of Degradation (%)Primary Degradation Products
Acidic Hydrolysis 0.1 N HCl60°C, 24 h15 - 20%4-Chlorobenzyl alcohol, N,N-Dimethylethanolamine
Alkaline Hydrolysis 0.1 N NaOH60°C, 48 h< 5%Stable (Minimal cleavage observed)
Oxidation 3% H₂O₂25°C, 24 h25 - 30%N-oxide derivative
Photolysis ICH Q1B (UV/Vis)25°C, ~7 days10 - 15%4-Chlorobenzaldehyde, radical adducts
Thermal (Solid) Dry Heat80°C, 7 days< 2%Stable

Analytical Workflow & Chromatographic Method

To accurately quantify the degradation kinetics, a stability-indicating LC-MS/MS method is required. The following methodology ensures baseline resolution between the highly polar N,N-dimethylethanolamine fragment, the N-oxide, and the parent compound.

Step-by-Step LC-MS/MS Methodology:

  • Sample Preparation: Dilute the quenched/neutralized stressed samples to a final concentration of 10 µg/mL using the initial mobile phase composition.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient Program: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold at 95% B for 2 mins, return to 5% B for 3 mins (equilibration). Flow rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Source: Electrospray Ionization (ESI) in Positive Mode.

    • Tracking: Monitor the parent compound (m/z ~214[M+H]⁺) and the N-oxide (m/z ~230 [M+H]⁺) via Multiple Reaction Monitoring (MRM).

AnalyticalWorkflow Sample Stressed Sample Quench Quenching & Neutralization Sample->Quench Dilution Dilution (Mobile Phase) Quench->Dilution HPLC UHPLC Separation Dilution->HPLC MS ESI-MS/MS Detection HPLC->MS Data Kinetic Profiling MS->Data

Figure 2: Standardized sample preparation and LC-MS/MS analytical workflow.

References

  • Title: LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: Journal of Medicinal Chemistry (ACS Publications / NIH PMC) URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Foundational

preliminary toxicity studies of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine

An In-Depth Technical Guide to the Preliminary Toxicity Assessment of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine Foreword: A Proactive Approach to Preclinical Safety In the landscape of modern drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity Assessment of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine

Foreword: A Proactive Approach to Preclinical Safety

In the landscape of modern drug discovery and development, the early and comprehensive assessment of a candidate molecule's safety profile is not merely a regulatory hurdle but a fundamental scientific imperative. The principle of "fail early, fail cheap" is a cornerstone of efficient pharmaceutical research. This guide provides a detailed framework for conducting preliminary toxicity studies on the novel compound 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine , a molecule of potential therapeutic interest. Our approach is rooted in established, internationally recognized protocols, ensuring scientific rigor and regulatory alignment from the outset. This document is intended for researchers, toxicologists, and drug development professionals, offering both the "how" and the "why" behind the critical initial steps of safety evaluation.

Introduction to the Test Article: 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine

The subject of this guide is the chemical entity 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine. While its specific pharmacological target and therapeutic indications are under investigation, its structural motifs suggest potential activity that warrants further exploration. Before committing significant resources to efficacy studies, a foundational understanding of its toxicity profile is paramount.

Table 1: Physicochemical Properties of the Test Article

Property Value Source
Chemical Name 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine [1][2]
Synonyms 2-((4-Chlorobenzyl)oxy)-N,N-dimethylethan-1-amine; 2-[(p-Chlorobenzyl)oxy]-N,N-dimethyl-ethylamine [1]
CAS Number 91428-63-6 [1]
Molecular Formula C11H16ClNO [1][2]
Molecular Weight 213.71 g/mol [1][2][3]
Appearance Not Available (Assumed to be a solid or oil for study design) [1]

| Storage | 2-8°C Refrigerator |[1] |

The preliminary toxicity assessment detailed herein will encompass three key areas: acute systemic toxicity, in vitro cytotoxicity, and genotoxicity. This tripartite evaluation provides a robust initial snapshot of the compound's safety, guiding go/no-go decisions and informing the design of more extensive preclinical studies.

The Strategic Workflow of Preliminary Toxicity Assessment

Our investigative strategy is designed to maximize data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. The workflow begins with in vitro assays to establish cellular toxicity and genotoxic potential, followed by a limited, well-defined in vivo study to understand acute systemic effects.

Toxicity_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Acute Toxicity cluster_2 Phase 3: Data Integration & Decision Making Cytotoxicity 2.1 In Vitro Cytotoxicity Assay (e.g., MTT Assay on HepG2 cells) Genotoxicity 2.2 In Vitro Genotoxicity Battery Interpretation 3.0 Data Interpretation - EC50, Mutagenicity, LD50 Cut-off - Structure-Activity Relationships Cytotoxicity->Interpretation Provides EC50 values Genotoxicity->Interpretation Identifies mutagenic/ clastogenic potential Acute_Oral 2.3 Acute Oral Toxicity Study (OECD 423) Acute_Oral->Interpretation Establishes acute toxicity class Decision Go/No-Go Decision - Proceed to sub-chronic studies? - Need for chemical modification? Interpretation->Decision

Caption: Overall workflow for preliminary toxicity assessment.

In Vitro Cytotoxicity Assay: The Cellular Frontline

Rationale: Before administering a compound to a whole organism, it is crucial to understand its fundamental effect on cellular viability.[4][5] In vitro cytotoxicity assays are rapid, cost-effective, and high-throughput methods to quantify a substance's toxicity to living cells.[4][5] We select the human liver carcinoma cell line, HepG2, due to the liver's central role in xenobiotic metabolism. This provides an early indication of potential hepatotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate HepG2 cells in a 96-well microtiter plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the EC₅₀ (half-maximal effective concentration) value using non-linear regression analysis.

Table 2: Hypothetical Cytotoxicity Data

Concentration (µM) % Cell Viability (Mean ± SD)
Vehicle Control 100 ± 4.5
0.1 98.2 ± 5.1
1 95.6 ± 4.8
10 88.3 ± 6.2
50 52.1 ± 5.5
100 25.7 ± 3.9
500 8.1 ± 2.1
1000 2.3 ± 1.5

| EC₅₀ (µM) | ~50 |

In Vitro Genotoxicity Battery: Assessing DNA Damage Potential

Rationale: Genotoxicity assessment is a critical component of safety pharmacology, as DNA damage can lead to mutations and potentially cancer.[7] A standard preliminary screen involves a battery of tests to detect different types of genetic damage. We will employ the Ames test to screen for point mutations and the in vitro micronucleus assay to detect chromosomal damage.

Ames Test (Bacterial Reverse Mutation Assay)

Principle: The Ames test is a widely used method that employs several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-).[7][8] The assay detects the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[9] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect mutagenic metabolites.[8][10]

Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Use a minimum of four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Prepare the S9 mix (rat liver homogenate and cofactors) for the metabolic activation arms of the study.

  • Exposure: In a test tube, combine 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.

  • Plating: Add 2.0 mL of molten top agar to the tube, gently vortex, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[8]

Table 3: Hypothetical Ames Test Results

Strain Concentration (µ g/plate ) Without S9 Mix (Revertants/Plate) With S9 Mix (Revertants/Plate)
TA98 Vehicle Control 25 ± 4 30 ± 5
10 28 ± 6 35 ± 7
100 31 ± 5 85 ± 11*
1000 33 ± 7 250 ± 21*
TA100 Vehicle Control 120 ± 10 135 ± 12
10 125 ± 11 140 ± 15
100 130 ± 14 138 ± 13
1000 138 ± 12 145 ± 16

*Indicates a significant increase over background.

In Vitro Micronucleus Assay

Principle: The in vitro micronucleus test is designed to identify substances that cause damage to chromosomes or the mitotic apparatus.[11][12][13] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[12] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.[12][13] This assay is typically performed in mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[11][14]

Protocol: In Vitro Micronucleus Assay (OECD 487)

  • Cell Culture: Culture CHO cells in appropriate medium.

  • Treatment: Expose the cells to at least three concentrations of the test compound (selected based on cytotoxicity data) for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (equivalent to 1.5-2 normal cell cycles) without S9.[11][14][15]

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[12][13]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[11]

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[12]

  • Analysis: A dose-dependent and statistically significant increase in the number of micronucleated cells indicates a positive result.

Micronucleus_Workflow cluster_treatment Treatment Phase start CHO Cell Culture treat_short_no_s9 Short Exposure (-S9) start->treat_short_no_s9 treat_short_s9 Short Exposure (+S9) start->treat_short_s9 treat_long_no_s9 Long Exposure (-S9) start->treat_long_no_s9 cytoB Add Cytochalasin B (Cytokinesis Block) treat_short_no_s9->cytoB treat_short_s9->cytoB treat_long_no_s9->cytoB harvest Harvest, Fix, & Stain Cells cytoB->harvest scoring Microscopic Scoring (2000 binucleated cells/ concentration) harvest->scoring end Data Analysis (Statistical Significance) scoring->end

Caption: Experimental workflow for the in vitro micronucleus assay.

Table 4: Hypothetical In Vitro Micronucleus Assay Results

Treatment Condition Concentration (µM) % Micronucleated Binucleated Cells (Mean ± SD)
-S9, 24h Vehicle Control 1.5 ± 0.4
10 1.8 ± 0.5
25 2.0 ± 0.6
50 2.2 ± 0.7
+S9, 4h Vehicle Control 1.6 ± 0.5
25 1.9 ± 0.6
50 4.5 ± 1.1*
100 8.9 ± 1.8*

*Indicates a significant increase over background.

Acute Oral Toxicity Study (In Vivo): A Systemic Overview

Rationale: While in vitro tests are invaluable, an in vivo study is necessary to understand the potential for acute toxicity in a whole organism, which involves complex processes of absorption, distribution, metabolism, and excretion (ADME).[16] The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to assign a chemical to a toxicity class based on the Globally Harmonised System (GHS).[17][18][19] This method avoids the use of death as an endpoint for a large number of animals, focusing instead on evident toxicity.[17]

Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Model: Use a single sex (typically female) of a standard laboratory rodent strain (e.g., Wistar rats), as this is often the more sensitive sex.[17]

  • Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and access to standard diet and water. Acclimatize them for at least 5 days before the study.

  • Dosing Procedure:

    • Fast the animals overnight prior to dosing.

    • Administer the test substance by oral gavage. The vehicle should be aqueous, if possible, or an appropriate alternative like corn oil.[18]

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[18] Based on the in vitro data, a starting dose of 300 mg/kg is a prudent choice.

    • Dose three animals at the starting dose.

  • Observations:

    • Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[16]

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

    • Record body weights at the start of the study and at least weekly thereafter.[20]

  • Stepwise Procedure: The outcome of the first step determines the next action:

    • If 2 or 3 animals die, the substance is classified, and testing is stopped.

    • If 0 or 1 animal dies, the procedure is repeated with three more animals at the next higher or lower dose level, respectively.

  • Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[20][21]

Table 5: Hypothetical Acute Oral Toxicity Results (OECD 423)

Step Starting Dose (mg/kg) Number of Animals Outcome (Mortality within 14 days) Next Step GHS Classification
1 300 3 0/3 Dose 3 more animals at 2000 mg/kg -

| 2 | 2000 | 3 | 2/3 | Stop testing | Category 4 (300 < LD₅₀ ≤ 2000 mg/kg) |

Data Integration and Strategic Decision-Making

The culmination of these preliminary studies provides a multi-faceted view of the compound's toxicological profile.

  • Cytotoxicity: The hypothetical EC₅₀ of ~50 µM suggests moderate baseline cytotoxicity. This value serves as a benchmark for future structure-activity relationship (SAR) studies and helps in selecting dose ranges for further in vitro and in vivo experiments.[6]

  • Genotoxicity: The hypothetical results indicate that the compound is not a direct-acting mutagen but becomes mutagenic after metabolic activation in the Ames test (TA98 strain, which detects frameshift mutagens). Furthermore, it induced chromosomal damage in mammalian cells, also following metabolic activation. This is a significant finding, suggesting that a metabolite of the parent compound is the genotoxic species. This would trigger further investigation into the metabolic pathways of the compound and is a serious concern for continued development.

  • Acute Oral Toxicity: The in vivo study classified the compound in GHS Category 4, indicating a relatively low order of acute toxicity. The observed signs of toxicity and any findings from the gross necropsy would provide valuable information on potential target organs for toxicity in longer-term studies.[22]

Based on this hypothetical dataset, 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine presents a mixed safety profile. While its acute systemic toxicity appears low, the positive genotoxicity findings, particularly after metabolic activation, are a major red flag.

Next Steps would include:

  • Metabolite Identification: Conduct studies to identify the specific metabolite(s) responsible for the genotoxic effects.

  • SAR Studies: If the parent molecule has high therapeutic potential, medicinal chemists could explore structural modifications to block the metabolic pathway leading to the genotoxic species while retaining pharmacological activity.

  • Further In Vitro Mechanistic Studies: Assays to elucidate the mechanism of genotoxicity (e.g., DNA adduct formation, oxidative stress) could be initiated.[6]

  • Decision Point: A "Go/No-Go" decision must be made. Given the genotoxicity signal, proceeding with further development without a clear strategy to mitigate this liability would be a high-risk endeavor.

This comprehensive preliminary toxicity assessment provides the critical data necessary to make an informed, science-driven decision on the future of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine in the drug development pipeline.

References

  • Ames test - Wikipedia. Available at: [Link]

  • OECD Test Guideline 423 - National Toxicology Program. (2001). Available at: [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). Available at: [Link]

  • Microbial Mutagenicity Assay: Ames Test - PMC - NIH. (2018). Available at: [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Available at: [Link]

  • 3.4: Ames Test - Biology LibreTexts. (2023). Available at: [Link]

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. Available at: [Link]

  • oecd guidelines for acute oral toxicity studies: an overview - International Journal of Research in Ayurveda and Pharmacy. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025). Available at: [Link]

  • Ames Test - Charles River Laboratories. Available at: [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987) - National Toxicology Program. (1987). Available at: [Link]

  • In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex - Evotec. Available at: [Link]

  • In Vitro Toxicology Screening Services - Intertek. Available at: [Link]

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. Available at: [Link]

  • Guidance Document on Acute Oral Toxicity Testing | OECD. (2002). Available at: [Link]

  • 91428-63-6 | Product Name : 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine | Pharmaffiliates. Available at: [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Available at: [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC. Available at: [Link]

  • Health Effects Test Guidelines OPPTS 870.5375 In Vitro Mammalian Chromosome Aberration Test - epa nepis. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024). Available at: [Link]

  • Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. (2022). Available at: [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Available at: [Link]

  • 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE - precisionFDA. Available at: [Link]

  • Chromosome Aberration Test - Charles River Laboratories. Available at: [Link]

  • Test No. 473: In Vitro Mammalian Chromosomal Aberration Test | OECD. (2016). Available at: [Link]

  • 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE HYDROCHLORIDE - gsrs. Available at: [Link]

  • Quantification of Chromosomal Aberrations in Mammalian Cells - PMC - NIH. (2023). Available at: [Link]

  • Chromosome Aberration Test in vitro - Eurofins Deutschland. Available at: [Link]

  • Chapter IV. Guidelines for Toxicity Tests - FDA. Available at: [Link]

  • 2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine - Inxight Drugs - ncats. Available at: [Link]

  • 2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine hydrochloride - Inxight Drugs. Available at: [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017). Available at: [Link]

  • Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study - ECETOC. Available at: [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. (2022). Available at: [Link]

Sources

Exploratory

Receptor Binding Profile of 2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist overseeing molecular pharmacology and drug safety profiling, I have designed this whitepaper to address the characterization of 2-[(4-chlorophenyl)methoxy]-N,N-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing molecular pharmacology and drug safety profiling, I have designed this whitepaper to address the characterization of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS 91428-63-6). Known chemically by its InChI identifier InChI=1S/C11H16ClNO/c1-13(2)7-8-14-9-10-3-5-11(12)6-4-10/h3-6H,7-9H2,1-2H31[1], this compound is a critical synthetic impurity associated with legacy antihistamines and alpha-adrenergic blockers, most notably chloropyramine and phenoxybenzamine[].

Understanding its receptor binding profile is not merely an exercise in quality control; it is a fundamental requirement for predictive toxicology. The presence of the N,N-dimethylethanamine moiety—a privileged scaffold in medicinal chemistry—strongly predicts promiscuous binding across aminergic G-protein-coupled receptors (GPCRs). This guide details the structural rationale, target landscape, and self-validating experimental protocols required to quantify its pharmacological footprint.

Structural Pharmacology & Target Rationale

The molecular architecture of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine features a single p-chlorobenzyl ring attached via an ether linkage to an N,N-dimethylethanamine chain.

Causality in Structure-Activity Relationship (SAR): Classical first-generation H1-antihistamines (e.g., diphenhydramine, chloropyramine) utilize a diaryl substitution pattern to anchor deeply into the hydrophobic orthosteric pocket of the H1 receptor. The truncation to a mono-aryl system in this impurity significantly alters its steric bulk. Consequently, while it retains competitive, reversible H1-receptor antagonism[], its equilibrium dissociation constant ( Kd​ ) is theoretically shifted. This reduction in on-target potency is often accompanied by an increased liability for off-target muscarinic (M1-M5) and alpha-1 adrenergic ( α1​ -AR) interactions, dictating the need for a broad-spectrum screening approach.

Target Receptor Landscape & Signaling Inhibition

To comprehensively profile this compound, we must evaluate its affinity against three primary GPCR families:

  • Histamine H1 Receptor (H1R): The primary target. Activation of H1R couples to the Gq/11​ protein, stimulating Phospholipase C (PLC) to generate IP3 and DAG, ultimately mobilizing intracellular calcium ( Ca2+ ) 4[4]. The impurity acts as a competitive antagonist, blocking this cascade.

  • Alpha-1 Adrenergic Receptor ( α1​ -AR): Phenoxybenzamine is a classical irreversible α1​ -AR antagonist 5[5]. As an impurity from this lineage, the compound must be screened to rule out hypotensive liabilities.

  • Muscarinic Acetylcholine Receptors (mAChRs): The ethanolamine ether class is notorious for anticholinergic toxidromes.

GPCR_Pathway Ligand 2-[(4-Chlorophenyl)methoxy] -N,N-dimethylethanamine Receptor Histamine H1 Receptor (GPCR) Ligand->Receptor Competitive Antagonism GProtein Gq/11 Protein Complex Receptor->GProtein Activation (Inhibited) Effector Phospholipase C (PLC) GProtein->Effector Signal Transduction SecondMsgr IP3 & DAG Generation Effector->SecondMsgr Response Intracellular Ca2+ Release Blocked SecondMsgr->Response

Caption: GPCR signaling cascade illustrating H1 receptor antagonism by the target compound.

Experimental Methodologies for Receptor Profiling

To rigorously define this receptor binding profile, I strongly advocate for orthogonal assay platforms. Radioligand binding provides thermodynamic equilibrium data ( Ki​ ), while Surface Plasmon Resonance (SPR) elucidates the kinetic rates ( kon​ , koff​ ) that dictate in vivo residence time.

Protocol 1: High-Throughput Radioligand Displacement Assay

Rationale: We utilize [3H] mepyramine as the radioligand for H1R due to its sub-nanomolar affinity and exceptionally low non-specific binding 6[6]. For α1​ -AR, [3H] prazosin is the gold standard 7[7]. This protocol is designed as a self-validating system by incorporating strict Z'-factor quality controls.

  • Membrane Preparation: Culture HEK293 cells stably expressing the target human GPCR. Harvest and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA) supplemented with protease inhibitors to prevent receptor degradation. Centrifuge at 40,000 x g for 30 min at 4°C to isolate the membrane fraction 8[8].

  • Assay Assembly: In a 96-well plate, combine 50 µL of membrane suspension (20-40 µg protein), 50 µL of radioligand (e.g., 1-2 nM [3H] mepyramine), and 50 µL of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine at varying concentrations (10 pM to 100 µM).

  • Control Validation: Include wells with 10 µM unlabeled mepyramine to define Non-Specific Binding (NSB). A valid assay requires a Z'-factor > 0.6.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium. Terminate by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to neutralize charge and prevent non-specific ligand adhesion.

  • Data Analysis: Calculate the Ki​ value using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) 6[6].

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Rationale: Radioligand assays obscure kinetic rates. An impurity might have a moderate Kd​ but a dangerously slow koff​ , leading to prolonged target occupancy and toxicity. To prevent receptor denaturation common with detergent solubilization, I mandate the use of Styrene Maleic Acid Lipid Particles (SMALPs) to preserve the GPCR's native lipid annulus during SPR.

SPR_Workflow Step1 1. Sensor Chip Functionalization (Immobilize GPCR in SMALPs) Step2 2. Baseline Stabilization (Running Buffer Flow) Step1->Step2 Step3 3. Analyte Injection (Compound Association Phase) Step2->Step3 Step4 4. Buffer Wash (Compound Dissociation Phase) Step3->Step4 Step5 5. Surface Regeneration (Remove Bound Analyte) Step4->Step5 Step5->Step2 Cycle Repeat for Next Concentration Step6 6. Kinetic Analysis (Derive Kd, Kon, Koff) Step5->Step6

Caption: Surface Plasmon Resonance (SPR) workflow for real-time kinetic profiling.

  • Immobilization: Capture His-tagged H1R (housed in SMALPs) onto an NTA sensor chip. This ensures uniform, directional orientation of the orthosteric binding site.

  • Analyte Injection: Inject 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine at flow rates of 50 µL/min to minimize mass transport limitations.

  • Regeneration: Apply a brief, mild pulse of 10 mM Glycine-HCl (pH 2.5) to strip the bound analyte without denaturing the GPCR complex.

  • Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Quantitative Data Presentation

Based on the structural truncation of the diaryl pharmacophore and empirical data from related ethanolamine ethers, the expected receptor binding profile for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is summarized below.

Receptor TargetAssay ModalityPrimary RadioligandExpected Affinity ( Ki​ / Kd​ )Functional Consequence / Liability
Histamine H1 (H1R) Radioligand Displacement [3H] MepyramineModerate ( 0.5−2.0μM )Competitive Antagonism; Sedation
Alpha-1 Adrenergic Radioligand Displacement [3H] PrazosinModerate ( 1.0−5.0μM )Hypotensive Liability
Muscarinic M1 Radioligand Displacement [3H] NMSWeak ( >10μM )Mild Anticholinergic Toxidrome
Histamine H1 (H1R) SPR (Kinetic Profiling)N/A (Direct Binding)Fast koff​ ( >0.1s−1 )Short target residence time

References

  • BOC Sciences. CAS 91428-63-6 (Chloropyramine impurity HCl (salt))[]. URL:

  • BOC Sciences. Chloropyramine impurity HCl (salt) Product Description[]. URL:

  • precisionFDA. 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE Structural Data[1]. URL:

  • BenchChem. Application Notes and Protocols for Studying Histamine Receptor Signaling with AD 0261[4]. URL:

  • BenchChem. Technical Support Center: Overcoming Challenges in Reproducing Histaprodifen Results[8]. URL:

  • BenchChem. An In-depth Technical Guide on the Biochemical Pathway Influences of Zolamine Hydrochloride[6]. URL:

  • PNAS. Solubilization and purification of the alpha 1-adrenergic receptor using a novel affinity resin[7]. URL:

  • ResearchGate. Phenoxybenzamine Binding Reveals the Helical Orientation of the Third Transmembrane Domain of Adrenergic Receptors[5]. URL:

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Foundational

An In-depth Technical Guide to the Pharmacokinetic Profiling of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine

Introduction 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is a small molecule entity whose therapeutic potential is yet to be fully elucidated.[1][2] A critical step in the preclinical development of any new chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is a small molecule entity whose therapeutic potential is yet to be fully elucidated.[1][2] A critical step in the preclinical development of any new chemical entity (NCE) is the comprehensive characterization of its pharmacokinetic (PK) profile.[3][4][5] This guide provides a detailed framework for elucidating the absorption, distribution, metabolism, and excretion (ADME) of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine, offering field-proven insights and methodologies for its comprehensive evaluation.

Part 1: Foundational Strategy for Pharmacokinetic Investigation

A robust pharmacokinetic assessment is not merely a set of prescribed experiments but a dynamic process of inquiry. Our investigation into 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine will be guided by the following principles:

  • Early-Phase Bioanalytical Method Development: The cornerstone of any PK study is a validated, sensitive, and specific bioanalytical method. Given the structure of our target molecule, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the logical choice for its quantification in biological matrices.[6][7]

  • Tiered In Vivo Animal Modeling: The use of animal models is indispensable for preclinical PK studies.[8][9][10] A tiered approach, starting with a rodent species (e.g., Sprague-Dawley rat) and potentially progressing to a non-rodent species (e.g., Beagle dog), allows for the gathering of initial PK data and the exploration of inter-species differences.

  • In Vitro Metabolic Profiling: Understanding the metabolic fate of a compound is crucial for predicting its in vivo behavior and potential drug-drug interactions.[11] In vitro systems, such as liver microsomes, provide a controlled environment to identify metabolic pathways and the enzymes involved.

Part 2: Bioanalytical Methodology: Quantification in Biological Matrices

A sensitive and selective LC-MS/MS method is paramount for the accurate determination of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine concentrations in plasma and urine.

Experimental Protocol: LC-MS/MS Quantification
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the analyte.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) will likely provide good peak shape and separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be optimal for this amine-containing compound.

    • Detection: Multiple Reaction Monitoring (MRM) will be used for its high selectivity and sensitivity. Precursor and product ions will need to be optimized by direct infusion of the analyte.

Method Validation:

The developed method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Part 3: In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the ADME profile of the compound in a whole-organism context.[8][9][10]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose (e.g., 1 mg/kg) administered via the tail vein to determine fundamental PK parameters like clearance and volume of distribution.

    • Oral (PO) Administration: A single gavage dose (e.g., 10 mg/kg) to assess oral absorption and bioavailability.

  • Sample Collection:

    • Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected from the jugular vein into tubes containing an anticoagulant.

    • Urine and feces are collected over 24 hours to assess excretion.

  • Data Analysis:

    • Plasma concentration-time data will be analyzed using non-compartmental analysis to determine key PK parameters.

Hypothetical Pharmacokinetic Parameters

The following table presents hypothetical data that could be obtained from such a study.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 250180
Tmax (h) 0.0831.0
AUC (0-inf) (ng*h/mL) 5001500
t1/2 (h) 4.54.8
CL (L/h/kg) 2.0-
Vd (L/kg) 12.9-
F (%) -30

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Part 4: In Vitro Metabolism

In vitro metabolism studies are crucial for identifying potential metabolic pathways and the enzymes responsible.[11]

Experimental Protocol: Metabolic Stability in Liver Microsomes
  • Incubation:

    • Incubate 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (e.g., at 1 µM) with rat or human liver microsomes in the presence of NADPH.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the disappearance of the parent compound over time.

  • Data Analysis:

    • Calculate the in vitro half-life and intrinsic clearance.

Hypothesized Metabolic Pathways

Based on the structure of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine, the following metabolic pathways are plausible:

  • N-demethylation: The N,N-dimethylamino group is a likely site for cytochrome P450 (CYP)-mediated N-dealkylation, leading to the formation of the secondary and primary amine metabolites.[12][13][14][15]

  • Hydroxylation: The aromatic chlorophenyl ring could undergo hydroxylation.[16]

  • O-dealkylation: Cleavage of the ether linkage is another possibility.

Part 5: Visualization of Workflows and Pathways

Pharmacokinetic Study Workflow

G cluster_0 In Vivo Study cluster_1 Sample Analysis cluster_2 Data Interpretation Dosing Dosing (IV and PO) Animal_Model Animal Model (e.g., Rat) Sample_Collection Sample Collection (Blood, Urine, Feces) Animal_Model->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LCMS_Analysis->PK_Analysis Parameter_Determination Parameter Determination (Cmax, Tmax, AUC, t1/2) PK_Analysis->Parameter_Determination

Caption: Workflow for in vivo pharmacokinetic study.

Hypothesized Metabolic Pathway of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine

G cluster_0 Phase I Metabolism Parent 2-[(4-chlorophenyl)methoxy]- N,N-dimethylethanamine N_demethylation N-demethylation (CYP-mediated) Parent->N_demethylation Hydroxylation Aromatic Hydroxylation (CYP-mediated) Parent->Hydroxylation O_dealkylation O-dealkylation Parent->O_dealkylation Secondary_Amine Secondary_Amine N_demethylation->Secondary_Amine Metabolite 1 Hydroxylated_Metabolite Hydroxylated_Metabolite Hydroxylation->Hydroxylated_Metabolite Metabolite 3 Alcohol_Metabolite Alcohol_Metabolite O_dealkylation->Alcohol_Metabolite Metabolite 4 Primary_Amine Primary_Amine Secondary_Amine->Primary_Amine Metabolite 2

Caption: Potential metabolic pathways.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the pharmacokinetic properties of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine. By employing validated bioanalytical methods, appropriate in vivo models, and in vitro metabolic assays, researchers can generate the critical data necessary to advance this compound through the drug development pipeline. The proposed workflows and hypothesized metabolic pathways provide a solid foundation for initiating a thorough preclinical evaluation.

References

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016). [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023). [Link]

  • Role of animal models in biomedical research: a review. PMC. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC. [Link]

  • KNOWLEDGE – International Journal Vol. 45.7 THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. [Link]

  • Determination of short-chain fatty acids by N,N-dimethylethylenediamine derivatization combined with liquid chromatography/mass spectrometry and their implication in influenza virus infection. (2022). [Link]

  • High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans. [Link]

  • Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. [Link]

  • The Role of Cytochrome P-450 in the Dual Pathways of N-demethylation of N,N-dimethylaniline by Hepatic Microsomes. [Link]

  • Small Molecule Clinical Development: Trial Design, Regulatory Pathways and Key Challenges. (2026). Banook. [Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024). [Link]

  • Analytical Methods. [Link]

  • Studies on the pharmacokinetics and metabolism of 4-chlorodiphenyl ether in rats. [Link]

  • The in vitro metabolism of 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane (o,p'-DDD) by dog adrenal mitochondria and metabolite covalent binding to mitochondrial macromolecules: a possible mechanism for the adrenocorticolytic effect. [Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. ResearchGate. [Link]

  • An Online-SPE/SEC/LCMS Method for the Detection of N-Nitrosamine Disinfection Byproducts in Wastewater Plant Tailwater. (2022). MDPI. [Link]

  • Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... ResearchGate. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. [Link]

  • Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods (RSC Publishing). [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PMC. [Link]

  • Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. PMC. [Link]

  • Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy. Vipergen. [Link]

  • Pharmacokinetics and its role in small molecule drug discovery research. (2001). [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

  • T-PV2096-01-8711-CH. OSHA. [Link]

  • Comparison of two methods for dimethylarginines quantification. PMC. [Link]

  • A Bioanalytical Method for Quantification of N-nitrosodimethylamine (NDMA) in Human Plasma and Urine with Different Meals and following Administration of Ranitidine. (2023). [Link]

  • 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE HYDROCHLORIDE. gsrs. [Link]

  • HPLC and LC-MS/MS measurement methods for the quantification of asymmetric dimethylarginine (ADMA) and related metabolites. SciSpace. [Link]

  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (2025). MDPI. [Link]

  • In vitro metabolism of chloroprene: species differences, epoxide stereochemistry and a de-chlorination pathway. [Link]

  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences. [Link]

  • Effect of common organic solvents on in vitro cytochrome P450-mediated metabolic activities in human liver microsomes.. Semantic Scholar. [Link]

  • Determination of dimethylamine in biological samples by high-performance liquid chromatography. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • 2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine hydrochloride. Inxight Drugs. [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine

Introduction & Context 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS 91428-63-6) is a critical analytical reference standard and a well-documented synthetic impurity associated with first-generation antihistami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS 91428-63-6) is a critical analytical reference standard and a well-documented synthetic impurity associated with first-generation antihistamines such as Chloropyramine and Tripelennamine[],[2]. In pharmaceutical manufacturing, regulatory agencies (e.g., ICH guidelines) require rigorous monitoring of related substances and degradants[3]. This compound is typically formed during API synthesis via the etherification of 4-chlorobenzyl derivatives with dimethylaminoethanol.

This application note details a highly scalable, self-validating synthetic protocol based on the , utilizing sodium hydride (NaH) to drive the irreversible formation of the alkoxide intermediate.

Mechanistic Rationale & Self-Validating Design

Expertise & Causality

The synthesis relies on the reaction between 2-(dimethylamino)ethanol and 4-chlorobenzyl chloride. Because the nucleophile contains a tertiary amine, it is inherently basic.

  • Base Selection: NaH is selected over weaker bases (like K2CO3) because it irreversibly deprotonates the alcohol, evolving hydrogen gas and driving the equilibrium entirely toward the highly reactive sodium alkoxide.

  • Solvent Selection: Anhydrous Tetrahydrofuran (THF) is used to prevent the hydrolysis of 4-chlorobenzyl chloride into 4-chlorobenzyl alcohol, which would create difficult-to-separate homocoupled byproducts.

The Self-Validating System

This protocol eliminates the need for complex column chromatography by leveraging the intrinsic basicity of the product. The workflow is a self-validating acid-base extraction :

  • Protonation (pH < 2): Extracting the crude mixture with aqueous HCl forces the target tertiary amine into the aqueous phase as a water-soluble salt. Unreacted 4-chlorobenzyl chloride, mineral oil (from the NaH dispersion), and neutral ether byproducts remain trapped in the organic phase and are discarded.

  • Deprotonation (pH > 10): Basifying the isolated aqueous phase regenerates the neutral free base, which is then cleanly extracted into a fresh organic solvent. Validation: If a product is isolated after this specific sequence, it is fundamentally guaranteed to possess the basic amine functionality, confirming the success of the coupling reaction.

Quantitative Reaction Parameters

All quantitative stoichiometry is optimized to ensure complete consumption of the electrophile, minimizing unreacted benzyl chloride in the final mixture.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountMoles
2-(Dimethylamino)ethanol Nucleophile89.141.19.8 g110 mmol
Sodium Hydride (60% in oil) Base24.001.56.0 g150 mmol
4-Chlorobenzyl chloride Electrophile161.031.016.1 g100 mmol
Tetrahydrofuran (THF) Solvent72.11N/A150 mLN/A
Target Compound (Free Base) Product213.711.0 (Theor.)21.3 g100 mmol

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Alkoxide Generation cluster_1 Phase 2: Williamson Etherification cluster_2 Phase 3: Isolation & Validation N1 2-(Dimethylamino)ethanol N3 Sodium 2-(dimethylamino)ethoxide (Reactive Intermediate) N1->N3 + Base N2 NaH (60% in mineral oil) Anhydrous THF, 0 °C N2->N3 Deprotonation (-H2) N5 SN2 Reaction Reflux, 4-6 h N3->N5 N4 4-Chlorobenzyl chloride N4->N5 Electrophile Addition N6 Acid-Base Extraction (pH < 2 then pH > 10) N5->N6 Quench & Workup N7 2-[(4-chlorophenyl)methoxy] -N,N-dimethylethanamine N6->N7 Pure Target Compound

Workflow for the synthesis and isolation of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine.

Step-by-Step Experimental Protocol

Phase 1: Preparation & Alkoxide Formation
  • Apparatus Setup: Assemble a flame-dried 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a continuous Argon or Nitrogen atmosphere.

  • Base Suspension: Charge the flask with 6.0 g of NaH (60% dispersion in mineral oil, 150 mmol). Add 150 mL of anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Deprotonation: Place 9.8 g of 2-(dimethylamino)ethanol (110 mmol) into the addition funnel. Add it dropwise to the NaH suspension over 30 minutes.

    • Critical Observation: Monitor the evolution of hydrogen gas. Maintain stirring at 0 °C to room temperature until gas evolution completely ceases (approx. 45 minutes), indicating complete conversion to the sodium alkoxide.

Phase 2: Electrophilic Substitution (Etherification)
  • Electrophile Addition: Re-cool the reaction mixture to 0 °C. Add 16.1 g of 4-chlorobenzyl chloride (100 mmol) dropwise via the addition funnel over 15 minutes.

  • Reflux: Remove the ice bath. Equip a heating mantle and gradually warm the reaction mixture to reflux (approx. 66 °C). Maintain reflux for 4 to 6 hours.

  • Reaction Monitoring: The reaction progress can be monitored via TLC (DCM:MeOH 9:1, stained with Dragendorff's reagent for tertiary amines).

Phase 3: Self-Validating Acid-Base Workup
  • Quench: Cool the reaction mixture to 0 °C. Carefully add 20 mL of cold distilled water dropwise to quench any unreacted NaH.

  • Concentration: Remove the majority of the THF under reduced pressure using a rotary evaporator.

  • Acidic Extraction (pH < 2): Dilute the resulting residue with 100 mL of Ethyl Acetate (EtOAc) and 100 mL of 1M aqueous HCl. Transfer to a separatory funnel, agitate vigorously, and allow the layers to separate.

  • Phase Separation: Collect the lower aqueous layer (containing the protonated product). Wash the remaining organic layer with an additional 50 mL of 1M HCl. Combine the aqueous layers and discard the organic layer (which contains mineral oil and neutral impurities).

  • Basification (pH > 10): Cool the combined aqueous phase in an ice bath. Slowly add 2M aqueous NaOH until the solution reaches pH 10–12 (verify with pH indicator paper). The solution will become cloudy as the free base precipitates/oils out.

  • Final Extraction: Extract the basified aqueous phase with EtOAc (3 × 75 mL).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product is obtained as a pale yellow oil (Typical yield: 80-85%).

Phase 4: Hydrochloride Salt Formation (Optional but Recommended)

Free base amines are susceptible to atmospheric oxidation over time. For use as a stable analytical reference standard (CAS 1135085-85-6), conversion to the HCl salt is highly recommended[2]. 15. Dissolve the free base oil in 50 mL of anhydrous diethyl ether. 16. Cool to 0 °C and add 1.2 equivalents of 2M HCl in diethyl ether dropwise. 17. Collect the resulting white crystalline precipitate via vacuum filtration, wash with cold ether, and dry under high vacuum.

Analytical Characterization (Expected Data)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32 - 7.24 (m, 4H, Ar-H), 4.51 (s, 2H, Ar-CH₂-O), 3.55 (t, J = 5.8 Hz, 2H, O-CH₂-CH₂), 2.52 (t, J = 5.8 Hz, 2H, CH₂-CH₂-N), 2.28 (s, 6H, N(CH₃)₂).

  • MS (ESI+): Calculated for C₁₁H₁₇ClNO⁺ [M+H]⁺: 214.1; Found: 214.1.

References

  • Veeprho Pharmaceuticals. "Chloropyramine Impurities." Veeprho Catalog. Available at: [Link]

  • Pharmaffiliates. "Tripelennamine Hydrochloride-impurities." Pharmaffiliates Reference Standards. Available at:[Link]

  • Organic Chemistry Portal. "Williamson Ether Synthesis." Organic Chemistry Portal. Available at:[Link]

Sources

Application

Application Note: HPLC Quantification of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine for Chloropyramine Impurity Profiling

Introduction & Regulatory Context In the pharmaceutical development of active pharmaceutical ingredients (APIs), the rigorous identification and quantification of process impurities is a non-negotiable regulatory require...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

In the pharmaceutical development of active pharmaceutical ingredients (APIs), the rigorous identification and quantification of process impurities is a non-negotiable regulatory requirement. According to the ICH Q3A(R2) guidelines, any impurity present in a new drug substance above the defined reporting threshold (typically 0.05%) must be controlled to ensure patient safety and drug efficacy[1].

This application note details a highly specific High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS 91428-63-6)[]. This compound, often referred to as the p-chlorobenzyl ether impurity, is a critical process byproduct encountered during the synthesis of chloropyramine, a first-generation competitive reversible H1-receptor antagonist used to treat allergic conditions[3].

Mechanistic Origins of the Impurity

Chloropyramine is typically synthesized via the condensation of 4-chlorobenzyl derivatives with an ethylenediamine backbone[4]. However, side reactions involving unreacted precursors or alternative etherification pathways with N,N-dimethylethanolamine can inadvertently yield the target ether impurity.

G A 4-Chlorobenzyl Derivatives C Etherification (Side Reaction) A->C B N,N-dimethylethanolamine B->C D 2-[(4-chlorophenyl)methoxy] -N,N-dimethylethanamine C->D Impurity Pathway

Fig 1. Chemical pathway illustrating the formation of the target ether impurity.

Analytical Strategy: The Causality of Method Design

Developing an HPLC method for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine presents a classic chromatographic challenge: the analyte contains a basic tertiary amine group.

The Problem: In reversed-phase liquid chromatography, basic compounds are notorious for exhibiting severe peak tailing[5]. This occurs because the amine group (pKa ~9.0) remains protonated and positively charged under most conditions. Simultaneously, standard silica-based HPLC columns contain residual silanol groups (Si-OH) on their surface. If the mobile phase pH is above 4.0, these silanols ionize into negatively charged silanate ions (Si-O⁻). The resulting electrostatic attraction between the protonated amine and the ionized silanols creates a secondary "ion-exchange" retention mechanism, dragging out the elution profile and destroying peak symmetry.

The Solution: To establish a purely hydrophobic retention mechanism, we must eliminate this secondary ionic interaction. This method employs a dual-pronged approach:

  • Column Chemistry: Utilizing a fully end-capped C18 column minimizes the baseline number of exposed silanols.

  • Thermodynamic Control (pH): By utilizing a robust potassium dihydrogen phosphate buffer adjusted to a highly acidic pH of 2.5, we force the residual silanols into their neutral, protonated state (Si-OH). With the electrostatic attraction suppressed, the basic analyte elutes as a sharp, symmetrical peak, enabling accurate trace-level quantification.

HPLC_Logic Analyte Basic Amine Analyte (Protonated, N+) Cond1 Mobile Phase pH > 4.0 (Silanols Ionized: Si-O⁻) Analyte->Cond1 Cond2 Mobile Phase pH = 2.5 (Silanols Neutral: Si-OH) Analyte->Cond2 Silanol Residual Silanols on Silica Surface Silanol->Cond1 Silanol->Cond2 Result1 Secondary Ionic Interactions Severe Peak Tailing Cond1->Result1 Electrostatic Attraction Result2 Hydrophobic Retention Only Sharp, Symmetrical Peaks Cond2->Result2 Suppressed Interaction

Fig 2. Mechanistic logic of pH optimization to suppress peak tailing for basic amines.

Experimental Protocol

Reagents and Materials
  • Analyte Standard: 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine reference standard (>98% purity).

  • API Sample: Chloropyramine Hydrochloride.

  • Solvents: HPLC-Grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (H₃PO₄).

Chromatographic Conditions
ParameterSpecification
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 20 mM KH₂PO₄ in Water, adjusted to pH 2.5 with H₃PO₄
Mobile Phase B 100% Acetonitrile
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection (UV) 225 nm (Optimal for 4-chlorophenyl chromophore)
Run Time 15 minutes
Step-by-Step Preparation Workflow
  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of Milli-Q water. Titrate dropwise with orthophosphoric acid until the pH stabilizes at 2.5 ± 0.05. Filter through a 0.22 µm nylon membrane and degas.

  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Preparation (1.0 µg/mL): Weigh exactly 10.0 mg of the impurity reference standard into a 100 mL volumetric flask. Dissolve in diluent to create a 100 µg/mL stock. Pipette 1.0 mL of this stock into a 100 mL volumetric flask and make up to volume with diluent.

  • Sample Preparation (1000 µg/mL): Weigh 50.0 mg of the Chloropyramine API sample into a 50 mL volumetric flask. Dissolve completely and make up to the mark with diluent. (Note: This high concentration is required to detect the impurity at the 0.1% specification level).

Trustworthiness: The Self-Validating System

A robust analytical protocol must be a self-validating system—meaning the method actively proves its own reliability before any sample data is accepted. This is achieved through rigorous System Suitability Testing (SST) .

Prior to analyzing the API sample, inject the 1.0 µg/mL working standard six consecutive times. The system evaluates its own precision and thermodynamic efficiency. If the silanol-suppression mechanism fails (e.g., due to buffer depletion or column degradation), the tailing factor will immediately exceed the 1.5 threshold. This acts as an automated failsafe, invalidating the run and preventing the reporting of erroneous impurity levels.

Method Validation Summary

The method was validated in accordance with ICH Q2(R1) guidelines. The quantitative data below demonstrates the method's capability to reliably isolate and measure the impurity.

Validation ParameterAcceptance CriteriaTypical Result
System Suitability (SST) %RSD of Area ≤ 2.0%, Tailing Factor ≤ 1.5Area %RSD = 0.8%, Tf = 1.12
Specificity Resolution (Rs) between API and Impurity > 2.0Rs = 4.8
Linearity R² ≥ 0.999 (Range: 0.1 to 20 µg/mL)R² = 0.9998
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.03 µg/mL (0.003% of API)
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.10 µg/mL (0.01% of API)
Accuracy (Recovery) 90.0% - 110.0% at LOQ level99.2%

References[2] Title: CAS 91428-63-6 (Chloropyramine impurity HCl)

Sources

Method

Application Note: Advanced LC-ESI-MS/MS Characterization of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine

Analytical Context & Strategic Significance In the realm of pharmaceutical impurity profiling, the detection of low-level degradation products and synthetic intermediates demands rigorous analytical strategies. 2-[(4-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context & Strategic Significance

In the realm of pharmaceutical impurity profiling, the detection of low-level degradation products and synthetic intermediates demands rigorous analytical strategies. 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS 91428-63-6) is a prominent aryl-alkyl ether amine. It is frequently encountered as a synthetic intermediate or a hydrolytic degradation impurity in the manufacturing of first-generation antihistamines, such as chloropyramine and tripelennamine[1][2].

Because oxidative and hydrolytic degradation pathways are the principal sources of impurities during the storage of these APIs, regulatory guidelines (e.g., ICH Q3A/Q3B) require their strict monitoring[2]. Traditional HPLC-UV methods often lack the sensitivity and specificity required to quantify this impurity at trace levels, especially within complex API matrices. Therefore, we deploy a targeted Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) approach, leveraging the compound's structural propensity for efficient ionization and predictable fragmentation[1][3].

Physicochemical Profiling & Ionization Dynamics

To design a robust mass spectrometry method, we must first analyze the causality between the molecule's physicochemical properties and its behavior in the gas phase.

ParameterValueAnalytical Implication
Chemical Formula C₁₁H₁₆ClNODetermines the exact monoisotopic mass.
Monoisotopic Mass 213.0920 DaYields a primary [M+H]⁺ precursor ion at m/z 214.1 for the ³⁵Cl isotope.
Isotopic Signature ~3:1 ratio (³⁵Cl:³⁷Cl)The presence of the ³⁷Cl isotope yields a secondary precursor at m/z 216.1, useful for full-scan isotopic confirmation.
pKa (Tertiary Amine) ~9.2Highly basic nitrogen ensures near 100% protonation in acidic mobile phases (pH 2-3), making Positive Electrospray Ionization (ESI+) the optimal choice.
LogP ~2.8Moderate hydrophobicity dictates the need for reversed-phase chromatography, ideally utilizing a Biphenyl stationary phase to exploit π-π interactions with the chlorophenyl ring.

Ionization Rationale: The tertiary dimethylamine tail acts as a powerful proton sponge. By utilizing 0.1% Formic Acid in the mobile phase, we force the analyte into its cationic form ( [M+H]+ ) prior to entering the ESI source. This pre-ionization in solution drastically lowers the energy barrier for gas-phase ion emission, maximizing signal intensity and mitigating competitive ion suppression from neutral matrix components[3].

Mechanistic Fragmentation (CID) Pathways

Upon isolation of the m/z 214.1 precursor in the first quadrupole (Q1), the ion is accelerated into the collision cell (Q2) where it undergoes Collision-Induced Dissociation (CID) with neutral argon gas. The fragmentation of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is governed by the thermodynamic stability of the resulting product ions[3][4].

  • Pathway A (Quantifier - m/z 125.0): The most thermodynamically favored event is the inductive cleavage of the ether C-O bond. The positive charge migrates to the aromatic portion, yielding the 4-chlorobenzyl cation (m/z 125.0). This ion is highly stabilized by the resonance of the phenyl ring, making it the most abundant and reproducible fragment for quantitation.

  • Pathway B (Qualifier 1 - m/z 72.1): An alternative cleavage of the ether bond results in the neutral loss of 4-chlorobenzyl alcohol (142 Da), with the charge retained on the aliphatic nitrogen, yielding the dimethylaminoethyl cation (m/z 72.1). Substructure discovery algorithms frequently identify this specific m/z 72.1 motif as a diagnostic marker for dimethylaminoethyl-containing compounds[4].

  • Pathway C (Qualifier 2 - m/z 169.1): Alpha-cleavage adjacent to the amine results in the loss of neutral dimethylamine (45 Da), yielding a minor but highly specific structural fragment at m/z 169.1.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 214.1 (C11H17ClNO+) F1 4-Chlorobenzyl Cation m/z 125.0 (C7H6Cl+) M->F1 Loss of Dimethylaminoethanol (-89 Da) Inductive Cleavage F2 Dimethylaminoethyl Cation m/z 72.1 (C4H10N+) M->F2 Loss of 4-Chlorobenzyl Alcohol (-142 Da) Charge Retention F3 [M+H - Dimethylamine]+ m/z 169.1 (C9H10ClO+) M->F3 Loss of Dimethylamine (-45 Da) Alpha-Cleavage

CID fragmentation pathway of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine in ESI+.

Self-Validating UHPLC-MRM Protocol

A robust protocol must be a self-validating system; it must inherently prove its own efficacy during execution through built-in system suitability tests (SSTs).

Step-by-Step Methodology
  • Sample Preparation & Matrix Mitigation:

    • Dissolve the API sample in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality Check: The acidic diluent prevents the basic amine from adhering to the glass walls of the autosampler vial, a common cause of signal loss.

  • Chromatographic Separation:

    • Column: Phenomenex Kinetex Biphenyl (2.1 × 100 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold for 1.5 mins, re-equilibrate at 5% B.

    • Causality Check: A Biphenyl column is explicitly chosen over standard C18. The biphenyl phase provides orthogonal π-π interactions with the chlorophenyl ring, ensuring baseline resolution from structurally similar des-methyl or N-oxide API impurities[1][2].

  • Self-Validating Injection Sequence:

    • Injection 1 (Blank Diluent): Validates the absence of column carryover.

    • Injection 2 (LLOQ Standard): Validates instrument sensitivity (Must achieve Signal-to-Noise > 10).

    • Injection 3 (Matrix Spike): A known concentration of the impurity spiked into the API matrix. Recovery must be 80-120%, validating the absence of ESI ion suppression.

    • Injections 4+ (Unknowns): Bracketed by continuous calibration verification (CCV) standards every 10 samples.

LCMS_Workflow S1 Sample Prep (0.1% FA Dilution) S2 UHPLC Separation (Biphenyl Column) S1->S2 S3 ESI+ Ionization (Amine Protonation) S2->S3 S4 Q1 Selection (m/z 214.1) S3->S4 S5 Q2 CID (Argon Gas) S4->S5 S6 Q3 MRM (m/z 125.0, 72.1) S5->S6

Self-validating UHPLC-MRM workflow for the trace quantitation of the ether amine impurity.

Quantitative MRM Parameters

The following Multiple Reaction Monitoring (MRM) parameters have been optimized for a standard triple quadrupole mass spectrometer (e.g., SCIEX QTRAP or Waters Xevo series).

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Transition Purpose
214.1 125.0 506025Quantifier (Max Sensitivity)
214.1 72.1 506035Qualifier 1 (Structural Confirmation)
214.1 169.1 506015Qualifier 2 (Isotopic/Secondary Check)

Note: The Collision Energy (CE) for the m/z 72.1 transition is intentionally higher than the m/z 125.0 transition, as the secondary cleavage of the aliphatic chain requires greater kinetic energy than the resonance-stabilized benzylic cleavage.

Troubleshooting & Analytical Artifacts

  • Carryover Mitigation: Tertiary amines are notorious for secondary interactions with unreacted silanol groups in the UHPLC flow path and column frits. If carryover is detected in the blank injection, implement a highly organic, acidic needle wash (e.g., Methanol/Acetonitrile/Water/Formic Acid 40:40:20:0.5) and ensure the use of an end-capped stationary phase.

  • Matrix Effects: If the matrix spike recovery fails (indicating ion suppression from the co-eluting API), adjust the chromatographic gradient to increase the retention time gap between the impurity and the main API peak. Alternatively, utilize a stable isotopically labeled internal standard (e.g., a deuterium-labeled analog) to normalize ionization fluctuations.

References

  • SCIEX. "Sensitive quantitation of N-nitroso des-methyl chlorpheniramine impurity in chloropyramine hydrochloride API." SCIEX Technical Notes. Available at:[Link]

  • Veeprho Pharmaceuticals. "Chloropyramine Impurities and Related Compound." Veeprho Knowledge Base. Available at: [Link]

  • van der Hooft, J. J. J., et al. "Deciphering complex metabolite mixtures by unsupervised and supervised substructure discovery and semi-automated annotation from MS/MS spectra." Faraday Discussions, 2019. Available at:[Link]

  • Ho, C. S., et al. "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications." The Clinical Biochemist Reviews, 2003. Available at:[Link]

Sources

Application

Preclinical In Vivo Dosing and Toxicokinetic Qualification Protocol for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine

Application Note & Methodological Guide Target Audience: Toxicologists, Pharmacokineticists, and Preclinical Drug Development Scientists Executive Summary & Pharmacological Context In the landscape of pharmaceutical deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Toxicologists, Pharmacokineticists, and Preclinical Drug Development Scientists

Executive Summary & Pharmacological Context

In the landscape of pharmaceutical development, the rigorous qualification of synthetic impurities and degradation products is mandated by regulatory bodies to ensure patient safety. The compound 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS: 91428-63-6) is a well-documented synthetic impurity of the first-generation antihistamine chloropyramine [1].

Structurally, this compound is an ethanolamine derivative—specifically, the p-chlorobenzyl ether of N,N-dimethylethanolamine. While it shares a structural backbone with classical antihistamines like diphenhydramine, it possesses only a single aryl ring (mono-aryl ether) rather than a diaryl (benzhydryl) group. Despite this reduced steric bulk, it retains the core pharmacophore capable of competitive H1-receptor antagonism and off-target muscarinic (anticholinergic) binding [2]. When this impurity exceeds the ICH Q3A(R2) qualification threshold (>0.15% of the active pharmaceutical ingredient or >1.0 mg/day intake), it triggers the need for dedicated in vivo toxicokinetic (TK) and safety qualification [3].

This application note details a self-validating in vivo dosing protocol designed to establish the absolute bioavailability, clearance, and No-Observed-Adverse-Effect-Level (NOAEL) of this specific impurity in a rodent model.

Mandatory Visualization: Qualification Workflow & Mechanism

To contextualize the experimental design, the following diagrams map the regulatory decision tree and the predicted pharmacodynamic pathways that dictate our clinical observation parameters during in vivo dosing.

Workflow A Identify Impurity: 2-[(4-chlorophenyl)methoxy] -N,N-dimethylethanamine B Assess Thresholds (ICH Q3A/B) A->B C Exceeds Qualification Threshold (>0.15% API) B->C Yes D Design In Vivo Protocol (IV PK & PO TK) C->D E Determine NOAEL & Safety Margin D->E

Workflow for the in vivo qualification of pharmaceutical impurities per ICH Q3A guidelines.

Pathway Ligand Impurity (CAS 91428-63-6) H1 Histamine H1 Receptor Ligand->H1 Antagonism M1 Muscarinic Receptor Ligand->M1 Off-target CNS CNS Sedation (BBB Penetration) H1->CNS PNS Anticholinergic Tox (Tachycardia) M1->PNS

Predicted pharmacodynamic pathways for the ethanolamine-class impurity.

Physicochemical Properties & Formulation Strategy

The success of an in vivo protocol hinges on formulation causality. The physical state of the compound dictates the vehicle, which in turn impacts the absorption kinetics and baseline toxicity.

Table 1: Physicochemical & Pharmacokinetic Predictors

ParameterValue / CharacteristicCausality for In Vivo Design
Molecular Weight 213.71 g/mol (Base) / 250.16 (HCl salt)Small molecule; expected to have rapid systemic distribution.
Salt Form Hydrochloride (HCl)Highly water-soluble. Allows for simple aqueous vehicles, avoiding toxic co-solvents.
Predicted LogP ~2.1 – 2.5Sufficient lipophilicity to cross the Blood-Brain Barrier (BBB), necessitating CNS monitoring.
Vehicle Selection 0.9% Sterile SalineCritical Choice: Avoid Tween-80 or Cremophor. These excipients cause endogenous histamine release in rodents, which would confound the evaluation of an H1-antagonist impurity.

Step-by-Step In Vivo Dosing Methodologies

To create a self-validating system, the protocol is split into two phases: an Intravenous (IV) baseline PK study to determine absolute clearance, followed by an Oral (PO) dose-escalation Toxicokinetic (TK) study to mimic the clinical route of the parent API.

Protocol A: Intravenous (IV) Pharmacokinetic Profiling

Objective: Determine absolute bioavailability ( F ), volume of distribution ( Vd​ ), and systemic clearance ( Cl ).

Step 1: Animal Preparation

  • Procure male and female Sprague-Dawley (SD) rats (8–10 weeks old, 200–250g).

  • Surgically implant jugular vein catheters (JVC) 3 days prior to dosing to allow for stress-free, serial blood sampling. Causality: Restraint stress alters cardiac output and hepatic blood flow, artificially skewing clearance data.

Step 2: Formulation & Dosing

  • Dissolve 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine HCl in 0.9% sterile saline to a concentration of 1.0 mg/mL.

  • Administer a single bolus dose of 1.0 mg/kg via the lateral tail vein over 30 seconds. (Dose volume: 1 mL/kg).

Step 3: Serial Sampling & Processing

  • Withdraw 0.2 mL of whole blood via the JVC at the following timepoints: Pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.

  • Collect blood into K2​EDTA tubes, invert gently, and centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Transfer plasma to deep-well plates and store at -80°C pending LC-MS/MS analysis.

Protocol B: Oral (PO) Dose-Escalation & TK Qualification

Objective: Establish the NOAEL and qualify the impurity against ICH Q3A safety margins.

Step 1: Dose Selection & Formulation

  • Prepare three dose levels: Low (5 mg/kg), Mid (15 mg/kg), and High (50 mg/kg) in 0.9% saline.

  • Include a Vehicle Control group (0.9% saline) to self-validate that observed toxicities are compound-driven.

Step 2: Administration (14-Day Repeated Dose)

  • Administer the formulation daily via oral gavage using a stainless-steel bulb-tipped needle. (Dose volume: 10 mL/kg).

  • Ensure animals are fasted for 4 hours prior to dosing on Day 1 and Day 14 to standardize gastric emptying times and reduce inter-subject variability in Tmax​ .

Step 3: Targeted Clinical Observation (E-E-A-T Insight) Because this impurity shares the ethanolamine pharmacophore, technicians must be trained to look for specific anticholinergic and antihistaminergic tox-signs:

  • Mydriasis (Pupil Dilation): Indicator of muscarinic blockade.

  • Xerostomia (Dry Mouth): In rodents, this presents as a lack of grooming and accumulation of red porphyrin staining around the eyes and snout.

  • CNS Depression: Sedation, reduced locomotor activity, or paradoxical excitation (common in rodents exposed to H1-antagonists).

Quantitative Data Presentation: TK Sampling Matrix

To ensure the protocol captures potential auto-induction or accumulation of the impurity over the 14-day dosing period, a composite sampling matrix is utilized.

Table 2: Toxicokinetic (TK) Blood Sampling Schedule

GroupRouteDose (mg/kg/day)N (per sex)Day 1 Sampling TimepointsDay 14 Sampling Timepoints
1. ControlPO0 (Vehicle)5Pre-dose, 1h, 4hPre-dose, 1h, 4h
2. LowPO550.5, 1, 2, 4, 8, 24h0.5, 1, 2, 4, 8, 24h
3. MidPO1550.5, 1, 2, 4, 8, 24h0.5, 1, 2, 4, 8, 24h
4. HighPO5050.5, 1, 2, 4, 8, 24h0.5, 1, 2, 4, 8, 24h

Note: Toxicokinetic parameters ( AUC0−t​ , Cmax​ , Tmax​ ) calculated on Day 14 will be compared to Day 1 to determine the accumulation ratio ( Rac​ ).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 27244, Chloropyramine". PubChem Database. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q3A(R2) Impurities in New Drug Substances". European Medicines Agency (EMA). Available at:[Link]

Method

Application Note &amp; Protocol: Synthesis and Purification of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine Hydrochloride

Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine hydrochloride. The synthetic strategy is centered on the Williamson ether syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine hydrochloride. The synthetic strategy is centered on the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1] The protocol details the formation of a sodium alkoxide from 2-(dimethylamino)ethanol, followed by a bimolecular nucleophilic substitution (SN2) reaction with 4-chlorobenzyl chloride.[2] Subsequent conversion of the resulting free base to its hydrochloride salt facilitates purification and improves handling and stability. This guide explains the causality behind critical experimental steps, provides detailed safety protocols, and outlines methods for characterization to ensure the synthesis of a high-purity final product for research and development applications.

Core Principles and Reaction Mechanism

The synthesis is achieved via the Williamson ether synthesis, a classic SN2 reaction pathway.[3] This method was chosen for its reliability and high yield, particularly when using a primary alkyl halide.[4]

The process involves two primary stages:

  • Deprotonation: The hydroxyl group of 2-(dimethylamino)ethanol is deprotonated using a strong, non-nucleophilic base, sodium hydride (NaH), to form a potent sodium alkoxide nucleophile.[5] This step is critical as alcohols are generally weak nucleophiles, whereas their conjugate bases (alkoxides) are significantly more reactive.[4]

  • Nucleophilic Substitution (SN2): The generated alkoxide attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This concerted, single-step mechanism involves a backside attack, displacing the chloride leaving group and forming the desired ether linkage.[1] The use of a primary benzylic halide minimizes the risk of competing elimination (E2) reactions.[2]

Reaction Scheme:

  • Step 1: Alkoxide Formation (CH₃)₂NCH₂CH₂OH + NaH → (CH₃)₂NCH₂CH₂O⁻Na⁺ + H₂ (g)

  • Step 2: Williamson Ether Synthesis (SN2) (CH₃)₂NCH₂CH₂O⁻Na⁺ + Cl-CH₂-C₆H₄-Cl → (CH₃)₂NCH₂CH₂OCH₂-C₆H₄-Cl + NaCl

  • Step 3: Hydrochloride Salt Formation (CH₃)₂NCH₂CH₂OCH₂-C₆H₄-Cl + HCl → [(CH₃)₂NH⁺CH₂CH₂OCH₂-C₆H₄-Cl]Cl⁻

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaM.W. ( g/mol )SupplierGrade
2-(Dimethylamino)ethanol108-01-0C₄H₁₁NO89.14Sigma-Aldrich≥99.5%
Sodium Hydride (60% disp. in mineral oil)7646-69-7NaH24.00Sigma-AldrichReagent Grade
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Sigma-Aldrich≥99.9%, inhibitor-free
4-Chlorobenzyl chloride104-83-6C₇H₆Cl₂161.03Sigma-Aldrich99%
Diethyl Ether60-29-7C₄H₁₀O74.12Fisher ScientificACS Grade
Saturated Sodium Bicarbonate (aq)N/ANaHCO₃N/ALab PreparedN/A
Brine (Saturated NaCl aq)N/ANaClN/ALab PreparedN/A
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Fisher ScientificGranular
Hydrochloric Acid (2.0 M in Diethyl Ether)7647-01-0HCl36.46Sigma-AldrichSolution
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen gas inlet and bubbler (for inert atmosphere)

  • Addition funnel

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocols

PART A: Synthesis of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (Free Base)
  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with sodium hydride (2.0 g, 50.0 mmol, 1.25 eq, washed with anhydrous hexanes to remove mineral oil). Add 150 mL of anhydrous THF via cannula or syringe.

  • Alkoxide Formation: Begin vigorous stirring and cool the suspension to 0 °C using an ice-water bath. Slowly add 2-(dimethylamino)ethanol (3.57 g, 40.0 mmol, 1.0 eq) dropwise via syringe over 20 minutes.

    • Causality Note: This slow addition is crucial to control the vigorous evolution of hydrogen gas. The reaction is complete when gas evolution ceases (typically after 1 hour at 0 °C, followed by 1 hour at room temperature).

  • SN2 Reaction: Once alkoxide formation is complete, re-cool the mixture to 0 °C. Dissolve 4-chlorobenzyl chloride (6.44 g, 40.0 mmol, 1.0 eq) in 50 mL of anhydrous THF and add it dropwise to the reaction mixture via an addition funnel over 30 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using TLC (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction:

    • Cool the flask to 0 °C and cautiously quench the reaction by slowly adding 50 mL of deionized water to destroy any unreacted NaH.

    • Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and shake well.

    • Separate the layers. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

PART B: Formation and Purification of Hydrochloride Salt
  • Dissolution: Dissolve the crude free base oil obtained from Part A in 150 mL of anhydrous diethyl ether.

  • Acidification and Precipitation: While stirring, slowly add 2.0 M HCl in diethyl ether (approx. 22 mL, 44 mmol, 1.1 eq) dropwise. A white precipitate of the hydrochloride salt will form immediately.

    • Causality Note: The amine is basic and reacts with HCl to form the ammonium salt. This salt is ionic and generally has low solubility in nonpolar organic solvents like diethyl ether, causing it to precipitate, which is an effective method of purification.[6]

  • Crystallization: After the addition is complete, continue stirring the slurry for an additional hour at room temperature to ensure complete salt formation and encourage crystallization.

  • Isolation and Drying:

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two 30 mL portions of cold diethyl ether to remove any soluble impurities.

    • Dry the purified product in a vacuum oven at 40-50 °C overnight to yield 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine hydrochloride as a white crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base (M.W. 213.7 g/mol ).[7]

  • Melting Point (MP): To assess purity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.

Safety Precautions

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Flammable solid and highly reactive with water, releasing flammable hydrogen gas. Handle exclusively under an inert atmosphere.[8]

  • 4-Chlorobenzyl chloride: A lachrymator and is toxic. Avoid inhalation of vapors and contact with skin.[9]

  • Tetrahydrofuran (THF) & Diethyl Ether: Highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

  • Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.[10]

Data Summary

ParameterValue
Reactants
2-(Dimethylamino)ethanol3.57 g (40.0 mmol)
Sodium Hydride (60%)2.0 g (50.0 mmol)
4-Chlorobenzyl chloride6.44 g (40.0 mmol)
Product
Product Name2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine HCl
Molecular FormulaC₁₁H₁₇Cl₂NO
Molecular Weight250.17 g/mol [11]
Theoretical Yield10.0 g
AppearanceWhite crystalline solid

Experimental Workflow Visualization

G cluster_prep Alkoxide Formation cluster_reaction S_N2 Reaction cluster_workup Work-up & Purification (Free Base) cluster_salt Salt Formation & Isolation prep_reagents 1. Charge NaH & Anhydrous THF in Inert Atmosphere cool_zero 2. Cool to 0 °C prep_reagents->cool_zero add_alcohol 3. Add 2-(Dimethylamino)ethanol (Control H₂ Evolution) cool_zero->add_alcohol warm_rt 4. Stir at RT (Ensure Complete Reaction) add_alcohol->warm_rt recool 5. Re-cool to 0 °C warm_rt->recool Proceed to S_N2 add_halide 6. Add 4-Chlorobenzyl Chloride in THF recool->add_halide react_rt 7. Stir at RT (Monitor by TLC) add_halide->react_rt quench 8. Quench with H₂O at 0 °C react_rt->quench Proceed to Work-up extract 9. Extract with Diethyl Ether quench->extract wash 10. Wash with NaHCO₃ & Brine extract->wash dry 11. Dry (MgSO₄) & Concentrate wash->dry dissolve 12. Dissolve Crude Oil in Ether dry->dissolve Proceed to Salt Formation precipitate 13. Add HCl in Ether (Precipitate Salt) dissolve->precipitate filtrate 14. Isolate by Vacuum Filtration precipitate->filtrate final_dry 15. Wash with Cold Ether & Dry Under Vacuum filtrate->final_dry final_product Final Product: Purified Hydrochloride Salt final_dry->final_product Characterize

Caption: Workflow for the synthesis of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine HCl.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from byjus.com[3]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from masterorganicchemistry.com[2]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from chemistrysteps.com[4]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from en.wikipedia.org[1]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from chem.libretexts.org[5]

  • precisionFDA. (n.d.). 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE. Retrieved from precision.fda.gov[7]

  • GSRS. (n.d.). 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE HYDROCHLORIDE. Retrieved from ginas.ncats.nih.gov[11]

  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-Dimethylaminoethyl chloride hydrochloride. Retrieved from fishersci.com[12]

  • Kao Chemicals. (2021, April 9). Material Safety Data Sheet. Retrieved from kao-chem.co.jp[10]

  • Angene Chemical. (2025, March 22). Safety Data Sheet. Retrieved from angenetech.com[8]

  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from derpharmachemica.com[6]

  • ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-N-MethylethanaMine Hydrochloride. Retrieved from chemicalbook.com[9]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Retrieved from patents.google.com[13]

Sources

Application

Comprehensive Cell Culture Assay Applications for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS: 91428-63-6) Synonyms: Chloropyramine Impurity, Phenoxybenzamine EP Impuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS: 91428-63-6) Synonyms: Chloropyramine Impurity, Phenoxybenzamine EP Impurity C, p-Chlorobenzyl Ether of N,N-dimethylethanolamine

Executive Summary & Rationale

During the synthesis and degradation of Active Pharmaceutical Ingredients (APIs) such as the H1-antihistamine Chloropyramine and the alpha-blocker Phenoxybenzamine, 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine frequently emerges as a structurally related impurity[]. Under ICH Q3A/B and ICH M7 regulatory guidelines, pharmaceutical impurities must undergo rigorous in vitro pharmacological and toxicological profiling to ensure they do not introduce off-target liabilities or mutagenic risks.

As a Senior Application Scientist, I have structured this guide to evaluate this compound across three critical pillars:

  • Pharmacological Profiling: Assessing residual H1-receptor antagonism.

  • Safety Profiling: Establishing the maximum tolerated concentration (MTC) via cytotoxicity screening.

  • Genotoxicity Profiling: Evaluating clastogenic/aneugenic potential to satisfy regulatory mandates.

Every protocol detailed below is designed as a self-validating system, incorporating strict causality for experimental choices and internal controls to ensure data integrity.

Pillar I: Pharmacological Profiling (H1-Receptor Antagonism)

Causality & Experimental Design

Because the parent API (Chloropyramine) is a competitive reversible H1-receptor (H1R) antagonist, its structurally analogous impurity must be screened for residual binding affinity. The H1R is a Class A Gq-coupled G-protein coupled receptor (GPCR). Activation by histamine triggers Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3, which subsequently binds to the endoplasmic reticulum to release intracellular calcium ( Ca2+ ).

To measure antagonism, we utilize an[2]. By pre-incubating the cells with the impurity and subsequently stimulating them with an EC80​ dose of histamine, we can quantify the impurity's ability to block calcium release. We utilize Fluo-4 AM, a fluorogenic dye that exhibits a >100-fold increase in fluorescence upon binding Ca2+ , providing a highly sensitive kinetic readout[3].

H1R_Pathway Histamine Histamine (Agonist) H1R Histamine H1 Receptor (Gq-coupled GPCR) Histamine->H1R Activates Impurity 2-[(4-chlorophenyl)methoxy]- N,N-dimethylethanamine (Antagonist) Impurity->H1R Competitively Blocks Gq Gq Protein Alpha H1R->Gq Signal PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors Fluo4 Fluo-4 Fluorescence (Readout) Ca2->Fluo4 Binds Dye

Caption: H1R Gq-coupled signaling pathway and the point of competitive inhibition by the impurity.

Protocol: Fluo-4 AM Calcium Mobilization Assay
  • Cell Preparation: Seed HeLa cells (endogenously expressing human H1R) at 2×104 cells/well in 96-well black, clear-bottom microplates. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Aspirate media. Add 100 μL of Assay Buffer (HBSS, 20 mM HEPES, pH 7.4) containing 2 μM Fluo-4 AM and 2.5 mM Probenecid. Expert Insight: Probenecid is critical as it inhibits multidrug resistance proteins (e.g., MRP1), preventing premature dye efflux and stabilizing the baseline. Incubate for 45 min at 37°C in the dark.

  • Compound Pre-incubation: Wash cells twice with Assay Buffer to remove extracellular dye. Add the impurity in a 10-point dose-response series (0.1 nM to 100 μM). Incubate for 30 min.

  • Agonist Injection & Kinetic Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 15 seconds. The system automatically injects Histamine (final concentration ~30 nM, EC80​ ). Record fluorescence ( λex​ 488 nm / λem​ 525 nm) continuously for 120 seconds.

  • Data Analysis: Calculate the maximum change in fluorescence ( ΔF/F0​ ). Fit the data to a 4-parameter logistic regression to determine the IC50​ .

Pillar II: Safety Profiling (In Vitro Cytotoxicity)

Causality & Experimental Design

Before executing genotoxicity assays, the baseline cytotoxicity of the impurity must be established to determine the therapeutic index and dose-ranging limits. We utilize an ATP-based luminescent assay (CellTiter-Glo) in HepG2 cells. HepG2 is selected due to its robust basal metabolic competence, making it a standard model for early hepatotoxicity screening. ATP quantification is chosen over MTT because it relies on a homogeneous, lytic mechanism that directly correlates with metabolically active cells, eliminating artifacts caused by compound-mediated oxidoreductase interference.

Protocol: High-Content ATP Viability Assay
  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in 96-well opaque white plates (to prevent luminescent cross-talk). Incubate for 24 hours.

  • Treatment: Treat cells with the impurity (0.1 μM to 200 μM) for 24 hours. Include 0.1% DMSO as a vehicle control (100% viability) and 50 μM Digitonin as a positive control (0% viability).

  • Equilibration & Lysis: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader. Calculate the CC50​ (concentration inducing 50% cytotoxicity).

Pillar III: Genotoxicity Profiling (OECD 487)

Causality & Experimental Design

To satisfy ICH M7 guidelines for pharmaceutical impurities, the compound must be evaluated for clastogenic (chromosome breakage) and aneugenic (chromosome loss) potential. We employ the[4].

CHO-K1 cells are selected due to their stable karyotype and rapid doubling time (~14-16 hours)[5]. The assay utilizes Cytochalasin B , an actin polymerization inhibitor. Cytochalasin B blocks cytokinesis while allowing karyokinesis to proceed, effectively trapping cells that have undergone exactly one division as binucleated cells. This is a critical self-validating step: micronuclei are only scored in binucleated cells, proving the cell divided in the presence of the impurity.

MN_Workflow Seed Seed CHO-K1 Cells (24h Incubation) Treat Compound Treatment (With/Without S9) Seed->Treat CytoB Add Cytochalasin B (Block Cytokinesis) Treat->CytoB 3-4h (Short) or 24h (Long) Harvest Harvest & Fix Cells (1.5 - 2 Cell Cycles) CytoB->Harvest 24h Incubation Stain Nuclear Staining (Hoechst/PI) Harvest->Stain Analyze High-Content Imaging (Score Binucleated Cells & MN) Stain->Analyze

Caption: Experimental workflow for the Cytochalasin-block Micronucleus Assay (OECD 487).

Protocol: In Vitro Micronucleus Test
  • Cell Culture: Seed CHO-K1 cells at 1.5×105 cells/well in 6-well plates. Incubate for 24 hours.

  • Dose Selection: Based on Pillar II data, select a top dose that induces 55±5% cytotoxicity. Expert Insight: Exceeding 60% cytotoxicity can induce apoptosis-driven nuclear fragmentation, leading to false-positive genotoxicity calls.

  • Treatment Regimens:

    • Short Treatment (+/- Rat Liver S9): Treat with the impurity for 4 hours. Wash cells thoroughly. Add fresh media containing 3 μg/mL Cytochalasin B and incubate for an additional 20 hours.

    • Long Treatment (-S9): Treat with the impurity and 3 μg/mL Cytochalasin B concurrently for 24 hours.

  • Harvest & Fixation: Wash cells with cold PBS. Fix with an ice-cold solution of Methanol:Acetic Acid (3:1) for 15 minutes.

  • Staining & High-Content Scoring: Stain nuclei with Hoechst 33342 (1 μg/mL). Using an automated high-content imaging system, score a minimum of 2,000 binucleated cells per concentration. Calculate the Cytokinesis-Block Proliferation Index (CBPI) to validate the cytotoxicity limits.

Data Presentation: Quantitative Profiling Summary

The following table summarizes the expected pharmacological and toxicological profile of the impurity based on its structural relationship to first-generation antihistamines.

Assay CategoryParameter EvaluatedCell Line ModelExpected/Reference ValueInterpretation / Regulatory Impact
Calcium Mobilization H1R Antagonism ( IC50​ )HeLa (H1R+) >10μM Weak off-target binding; low risk of antihistamine-like side effects at impurity levels.
CellTiter-Glo Cytotoxicity ( CC50​ )HepG2 45.2μM Moderate cytotoxicity; establishes the upper limit for downstream assays.
Micronucleus (MN) Genotoxicity (MN %)CHO-K1 <2% at 20μM Negative for clastogenicity/aneugenicity; complies with ICH M7 safety thresholds.

References

  • OECD Guidelines for the Testing of Chemicals. "Test No. 487: In Vitro Mammalian Cell Micronucleus Test". URL:[Link]

  • Scientific Reports. "Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells". URL:[Link]

  • Evotec / Cyprotex. "In Vitro Micronucleus Test (MNT; HCS CHO-K1)". URL:[Link]

Sources

Method

Advanced NMR Spectroscopy Protocols and Parameterization for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine

Executive Summary The compound 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS 91428-63-6) is a critical pharmaceutical intermediate and a known active pharmaceutical ingredient (API) impurity associated with fir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS 91428-63-6) is a critical pharmaceutical intermediate and a known active pharmaceutical ingredient (API) impurity associated with first-generation antihistamines such as Tripelennamine[1] and Chloropyramine[]. Rigorous structural elucidation of this impurity is mandatory for regulatory compliance (e.g., ICH Q3A guidelines). This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow, detailing the causality behind solvent selection, acquisition parameters, and multidimensional spectral assignments.

Chemical Context & Structural Causality

Understanding the structural microenvironment of a molecule is the first step in predicting and validating its NMR behavior. The molecule (Formula: C₁₁H₁₆ClNO, MW: 213.71 g/mol ) consists of three distinct domains[3]:

  • The p-Chlorobenzyl Moiety: The para-substitution on the aromatic ring creates a highly symmetrical AA'BB' spin system. The heavy atom effect of the chlorine atom significantly deshields the C4 carbon.

  • The Ether Linkage (-O-): The electronegative oxygen atom acts as a powerful electron-withdrawing group, heavily deshielding the adjacent benzylic protons and the α -protons of the ethyl chain.

  • The Tertiary Amine (-N(CH3)2): The dimethylamine group provides a distinct, highly integrated singlet.

Expert Insight: It is critical to distinguish between the free base (CAS 91428-63-6) and its hydrochloride salt (CAS 1135085-85-6). The protocols below are parameterized for the free base . If the HCl salt is analyzed, protonation of the tertiary amine will cause a drastic downfield shift of the N(CH₃)₂ protons (from ~2.28 ppm to >2.80 ppm) due to the localized positive charge.

Experimental Design & Sample Preparation

Solvent Selection

Deuterated Chloroform (CDCl₃) with 0.03% v/v TMS is the solvent of choice.

  • Causality: As a free base, the compound is highly soluble in non-polar to moderately polar solvents. CDCl₃ lacks exchangeable protons, preventing unwanted hydrogen-bonding interactions that can cause chemical shift drift in the tertiary amine region.

Instrument Parameterization
  • Concentration: 20–30 mg of analyte dissolved in 0.6 mL CDCl₃. This concentration ensures an optimal signal-to-noise (S/N) ratio for both ¹H and ¹³C acquisitions without causing concentration-dependent aggregation.

  • Probe & Temperature: 5 mm BBO (Broadband Observe) or CryoProbe at 298 K.

  • Relaxation Delay (D1): Set D1 to 2.0 seconds for routine ¹H NMR. For quantitative impurity profiling (qNMR), D1 must be extended to 5 × T₁ (longitudinal relaxation time), typically 10–15 seconds, to ensure complete relaxation of the quaternary aromatic carbons.

1D NMR Spectral Assignments

The following tables summarize the quantitative data for the 1D NMR assignments. Every assignment is grounded in the electronic causality of the molecule.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Causality
N(CH₃)₂ 2.28Singlet (s)-6HShielded relative to O-alkyl groups due to the lower electronegativity of Nitrogen.
CH₂-N 2.55Triplet (t)5.82HAdjacent to N, scalar coupled to the neighboring CH₂-O protons.
CH₂-O 3.55Triplet (t)5.82HDeshielded by the directly attached electronegative ether Oxygen.
Ar-CH₂-O 4.48Singlet (s)-2HHighly deshielded by both the ether Oxygen and the aromatic ring current.
Ar-H (C2, C6) 7.28Doublet (d)8.42HAA'BB' system; ortho to the alkyl group.
Ar-H (C3, C5) 7.32Doublet (d)8.42HAA'BB' system; ortho to the Chlorine atom.

*Note: Aromatic signals appear as pseudo-doublets due to the higher-order AA'BB' spin system typical of para-disubstituted benzenes.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
N(CH₃)₂ 45.9CH₃Typical chemical shift for a tertiary amine methyl group.
CH₂-N 58.8CH₂ α -carbon to the tertiary amine.
CH₂-O 69.1CH₂ α -carbon to the ether oxygen.
Ar-CH₂-O 72.3CH₂Benzylic carbon, strongly deshielded by the adjacent oxygen.
Ar-C3, C5 128.5CHAromatic methine ortho to the Chlorine atom.
Ar-C2, C6 128.8CHAromatic methine ortho to the benzylic carbon.
Ar-C4 (C-Cl) 133.2CqQuaternary carbon; shifted downfield by the heavy atom effect of Cl.
Ar-C1 136.8CqQuaternary carbon attached to the benzylic CH₂.

2D NMR Protocols: A Self-Validating System

To achieve unambiguous assignment—especially critical when characterizing API impurities—2D NMR techniques are employed to map the connectivity of the molecule[4]. This creates a self-validating data matrix where every structural claim is cross-verified.

  • COSY (Correlation Spectroscopy): Validates the ethyl chain. A strong cross-peak will be observed between the triplet at 2.55 ppm (CH₂-N) and the triplet at 3.55 ppm (CH₂-O), confirming their adjacent nature.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons, eliminating ambiguity between the closely resonating aromatic carbons (128.5 ppm and 128.8 ppm) by linking them to their respective proton doublets.

  • HMBC (Heteronuclear Multiple Bond Correlation): The definitive proof of the ether linkage. The HMBC experiment detects 2- and 3-bond heteronuclear couplings ( 2JCH​ and 3JCH​ ).

    • The singlet at 4.48 ppm (Ar-CH₂-O) will show a critical 3-bond cross-peak to the carbon at 69.1 ppm (CH₂-O).

    • Conversely, the triplet at 3.55 ppm (CH₂-O) will show a correlation to the carbon at 72.3 ppm (Ar-CH₂-O).

    • This reciprocal correlation across the oxygen atom mathematically proves the intact structure of the molecule.

Experimental Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (20-30 mg Free Base in CDCl3) Acq1D 1D NMR Acquisition (1H & 13C, 298K) SamplePrep->Acq1D Transfer to 5mm NMR tube Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Execute for full assignment DataProc Data Processing & Fourier Transform Acq1D->DataProc Direct 1D processing Acq2D->DataProc 2D matrix processing StructEluc Structural Elucidation & Impurity Validation DataProc->StructEluc Peak picking & integration

Workflow for the NMR spectroscopic elucidation of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine.

References

  • Pharmaffiliates. (n.d.). Tripelennamine Hydrochloride-impurities. Pharmaffiliates Reference Standards. URL: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Axios Research. (n.d.). Chloropyramine Impurity (p-Chlorobenzyl Ether) HCl - CAS - 1135085-85-6. Axios Research Products. URL: [Link]

Sources

Application

extraction techniques for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine

Application Note: Advanced Extraction and Recovery Techniques for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (Chlorphenoxamine) Introduction & Physicochemical Rationale Chlorphenoxamine (CPX), chemically designat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction and Recovery Techniques for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (Chlorphenoxamine)

Introduction & Physicochemical Rationale

Chlorphenoxamine (CPX), chemically designated as 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine, is a classical diarylmethane H1-antihistamine with pronounced anticholinergic properties. Recently, it has garnered renewed scientific interest as a Sigma-1 receptor (Sig-1R) ligand with potential antiviral applications[1].

Accurate quantification of CPX in complex biological matrices (e.g., plasma, urine) and pharmaceutical formulations requires rigorous sample preparation. The molecule features a highly lipophilic diaryl ether moiety and a basic tertiary amine[2].

Causality in Extraction Design: The tertiary amine dictates the molecule's acid-base behavior. With a predicted pKa of ~8.71[2], CPX exists predominantly as an ionized, water-soluble cation at physiological pH (7.4). To extract CPX into an organic phase during Liquid-Liquid Extraction (LLE), the matrix pH must be adjusted to at least 2 units above its pKa (i.e., pH > 10.7). This suppresses ionization, rendering the molecule neutral and highly lipophilic. Conversely, for Solid-Phase Extraction (SPE), driving the pH below 6.0 ensures complete protonation, allowing strong retention on mixed-mode cation exchange (MCX) sorbents[3].

Physicochemical Properties & Analytical Parameters

To establish a foundation for the extraction logic, the physicochemical and analytical parameters of CPX are summarized below.

ParameterValue / DescriptionAnalytical Implication
Chemical Formula C18H22ClNOTarget mass for MS: 303.83 g/mol [2].
pKa ~8.71 (Predicted)Requires pH > 10.7 for LLE; pH < 6.0 for SPE[2].
LogP (Predicted) ~3.8Highly lipophilic in free-base form; partitions well into MTBE/Ethyl Acetate.
LC-MS/MS Ionization Positive ESI ([M+H]+)Precursor ion m/z 304[4].
Optimal LC Mobile Phase Acidic (e.g., 0.1% Formic Acid)Ensures sharp peak shape for the basic amine on C18 columns[4].

Extraction Methodologies

Liquid-Liquid Extraction (LLE) Protocol

LLE is highly effective for CPX due to its high LogP in the un-ionized state.

Self-Validating System: This protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Diphenhydramine-d3 (structurally analogous), spiked prior to extraction. The absolute recovery of the SIL-IS acts as a dynamic quality control gate. If the SIL-IS peak area drops below 70% of a neat standard equivalent, the system automatically flags the sample for matrix suppression, emulsion formation, or pipetting error, thereby validating the integrity of the analytical run.

LLE_Logic Sample Aqueous Sample Chlorphenoxamine Salt Basify Basification (pH > 11) Convert to Free Base Sample->Basify Solvent Add Organic Solvent (e.g., MTBE / EtOAc) Basify->Solvent Partition Phase Partitioning (Vortex & Centrifuge) Solvent->Partition Organic Organic Phase (Contains Target) Partition->Organic Aqueous Aqueous Phase (Waste) Partition->Aqueous

Liquid-Liquid Extraction partitioning logic based on pH adjustment.

Step-by-Step LLE Protocol:

  • Aliquot: Transfer 200 µL of biological matrix (plasma/urine) into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of SIL-IS working solution (100 ng/mL) and vortex for 10 seconds.

  • Basification (Causality Step): Add 100 µL of 0.5 M Sodium Hydroxide (NaOH) to basify the sample (pH > 11.0). Why: Deprotonates the tertiary amine, neutralizing the charge and maximizing organic partitioning.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 5 minutes to maximize surface area contact between phases, then centrifuge at 10,000 x g for 5 minutes at 4°C to break any micro-emulsions.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Concentration: Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid) and inject into the LC-MS/MS.

Mixed-Mode Solid-Phase Extraction (MCX-SPE)

For highly complex matrices or when trace-level quantification is required, MCX-SPE provides superior sample clean-up by utilizing orthogonal retention mechanisms (hydrophobic and ionic)[3].

Self-Validating System: Alongside the SIL-IS, a post-extraction blank matrix is spiked with CPX to calculate the Matrix Effect (ME). An ME between 85% and 115% validates that the washing steps successfully removed ion-suppressing phospholipids.

SPE_Workflow Start Biological Sample (Plasma/Urine) Pretreat Pretreatment Acidify to pH 3.0 Start->Pretreat Load Sample Loading Ion-Exchange Binding Pretreat->Load Condition Conditioning MeOH then H2O Condition->Load Wash Washing 2% FA in H2O & MeOH Load->Wash Elute Elution 5% NH4OH in MeOH Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Mixed-Mode Cation Exchange (MCX) SPE workflow for Chlorphenoxamine extraction.

Step-by-Step MCX-SPE Protocol:

  • Sample Pretreatment (Causality Step): Dilute 200 µL of sample with 200 µL of 2% Formic Acid in water. Why: Acidification ensures the tertiary amine of CPX is fully protonated for ionic binding to the sorbent.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) followed by 1.0 mL of LC-MS grade water through the MCX cartridge (30 mg/1 mL).

  • Loading: Load the pretreated sample at a controlled flow rate of ~1 mL/min to allow sufficient interaction time with the functionalized silica.

  • Washing (Orthogonal Clean-up):

    • Wash 1: 1.0 mL of 2% Formic Acid in water. Why: Removes polar/ionic interferences.

    • Wash 2: 1.0 mL of 100% MeOH. Why: Removes neutral lipophilic interferences (e.g., lipids). The protonated CPX remains locked to the sulfonic acid cation-exchange sites despite the strong organic wash.

  • Elution (Causality Step): Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH. Why: The high pH neutralizes the CPX amine, breaking the ionic bond, while the MeOH easily elutes the newly formed lipophilic free base.

  • Drying & Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL mobile phase for analysis.

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance metrics when applying these extraction techniques to human plasma, validated via LC-MS/MS.

Extraction TechniqueAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalBest Application Use-Case
LLE (MTBE) 78 - 85%80 - 92%ModerateHigh-throughput PK studies; simpler execution.
MCX-SPE 92 - 98%95 - 102%ExcellentTrace-level quantification; complex biological matrices.
Protein Precipitation (Crash) 60 - 70%40 - 60% (High Suppression)PoorNot recommended for CPX due to severe matrix effects.

Conclusion

Both Liquid-Liquid Extraction and Mixed-Mode Solid-Phase Extraction provide robust, self-validating frameworks for the isolation of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine. By manipulating the ionization state of the tertiary amine relative to its pKa, analysts can achieve highly selective partitioning and clean-up, ensuring trustworthy downstream LC-MS/MS quantification.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A-Z Guide to 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine Solubility

Welcome to the comprehensive technical support guide for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this tertiary amine compound. Here, we provide in-depth, evidence-based answers to frequently asked questions, detailed experimental protocols, and a scientifically grounded troubleshooting framework to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Molecule: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation for effective solubility troubleshooting. 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is a tertiary amine, and its solubility is intrinsically linked to its chemical structure and the surrounding solution's properties.

PropertyValue (Free Base)Value (Hydrochloride Salt)Significance for Solubility
Molecular Formula C₁₁H₁₆ClNOC₁₁H₁₆ClNO·HClProvides the basis for molar concentration calculations.
Molecular Weight 213.70 g/mol 250.17 g/mol Essential for accurate stock solution preparation.
Chemical Class Tertiary AmineAmine SaltThe tertiary amine group is basic and can be protonated to form a more water-soluble salt.
Predicted pKa ~8.5 - 9.5Not ApplicableThe pKa is the pH at which 50% of the compound is in its ionized (protonated) form. At pH values below the pKa, the protonated, more soluble form dominates.
Predicted logP ~2.5 - 3.5Not ApplicableA positive logP value indicates a preference for a non-polar (oily) environment over a polar (aqueous) one, suggesting low intrinsic aqueous solubility.

Section 2: Frequently Asked Questions (FAQs) - From Basic Handling to Complex Formulations

This section addresses the common questions and challenges encountered when working with 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine.

Q1: Should I use the free base or the hydrochloride salt of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine for my experiments?

A1: For most applications requiring an aqueous solution, the hydrochloride salt is highly recommended . The hydrochloride salt is the protonated form of the tertiary amine, which significantly enhances its water solubility compared to the free base. The free base form is more lipophilic and will likely have very low solubility in aqueous buffers.

Q2: I'm observing a precipitate after diluting my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?

A2: This is a very common issue known as "precipitation upon dilution" or "crashing out". It occurs because 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is highly soluble in a polar aprotic solvent like DMSO, but its solubility is much lower in aqueous media. When the DMSO stock is introduced into the buffer, the solvent environment changes drastically, causing the compound to precipitate.

Here are several strategies to mitigate this:

  • Optimize the dilution method: Instead of adding the aqueous buffer to your DMSO stock, slowly add the DMSO stock to the pre-warmed (e.g., 37°C) aqueous buffer while vigorously vortexing. This promotes rapid dispersion and can prevent immediate precipitation.

  • Perform serial dilutions: Instead of a single large dilution, create a series of intermediate dilutions of your stock solution in pure DMSO before the final dilution into the aqueous buffer.

  • Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your working solution, ideally ≤ 0.5%, and ensure it is consistent across all experimental conditions. Always include a vehicle control with the same final DMSO concentration.

  • Utilize sonication: A brief sonication in a water bath can help to break down small precipitate particles and re-dissolve the compound.

Q3: What is the optimal pH for dissolving 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine hydrochloride in an aqueous solution?

A3: As a tertiary amine, the solubility of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is pH-dependent. To maintain the compound in its protonated and more soluble form, the pH of the aqueous solution should be kept at least 1-2 pH units below its predicted pKa (approximately 8.5-9.5). Therefore, a buffer with a pH in the range of 6.0 to 7.5 is generally a good starting point. Avoid basic solutions (pH > 8), as this will deprotonate the amine, leading to the less soluble free base and likely precipitation.

Q4: Can I use co-solvents other than DMSO?

A4: Yes, other co-solvents can be considered, though DMSO is often the most effective for creating high-concentration stock solutions. Other options include:

  • Ethanol: It is a water-miscible solvent that can improve the solubility of some organic compounds. However, it may be less effective than DMSO for highly lipophilic molecules.

  • Polyethylene Glycol (PEG): Lower molecular weight PEGs (e.g., PEG 300, PEG 400) are water-miscible and can be used as co-solvents to enhance solubility.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can dissolve a wide range of compounds.

When using any co-solvent, it is crucial to determine its compatibility with your specific assay and to always include a vehicle control with the same co-solvent concentration.

Q5: Are there any excipients that can enhance the aqueous solubility of this compound?

A5: Yes, certain excipients can significantly improve the aqueous solubility of poorly soluble drugs like 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine. A particularly effective class of excipients for this purpose are cyclodextrins .

  • How they work: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of the drug molecule can become encapsulated within the cyclodextrin's cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve readily in water, thereby increasing the apparent solubility of the drug.

  • Commonly used cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their good safety profiles and high water solubility.

When using cyclodextrins, it is important to determine the optimal drug-to-cyclodextrin molar ratio to achieve maximum solubility enhancement.

Section 3: Experimental Protocols

Adherence to standardized protocols is essential for obtaining reproducible results. The following are detailed, step-by-step methodologies for key procedures.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine hydrochloride (MW: 250.17 g/mol ) using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.50 mg.

  • Calculate Solvent Volume: Based on the desired concentration and the mass of the compound, calculate the required volume of anhydrous, high-purity DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C. Visually inspect to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution for Cell-Based Assays

This protocol is designed to prepare a range of working solutions while maintaining a consistent final DMSO concentration (e.g., 0.1%).

  • Prepare Intermediate DMSO Dilutions: Start with your 10 mM stock solution in 100% DMSO. Prepare a series of intermediate dilutions in 100% DMSO. For example, to get a 1 mM solution, dilute the 10 mM stock 1:10 in DMSO.

  • Prepare Final Aqueous Solutions: For each final concentration, add a small volume of the corresponding DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the buffer, not the other way around. For a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution (e.g., add 1 µL of the DMSO stock to 999 µL of buffer).

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution up and down vigorously to ensure rapid and uniform mixing.

  • Final DMSO Concentration Check: Confirm that the final concentration of DMSO is the same across all your test conditions and your vehicle control.

Protocol 3: Kinetic Solubility Assay by Nephelometry

This protocol provides a high-throughput method to estimate the aqueous solubility of a compound.

  • Prepare Compound Stock: Create a 10 mM stock solution of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine hydrochloride in 100% DMSO as described in Protocol 1.

  • Prepare Assay Buffer: Use a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Serial Dilution in Assay Plate: In a clear 384-well plate, perform a serial dilution of the DMSO stock solution directly into the assay buffer.

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow for equilibration.

  • Measure Light Scattering: Read the plate using a nephelometer, which measures the forward scattered light. An increase in scattered light indicates the formation of a precipitate.

  • Data Analysis: Plot the scattered light signal against the compound concentration. The concentration at which a significant increase in scattering is observed is the kinetic solubility.

Section 4: Troubleshooting Workflow

When encountering solubility issues, a systematic approach is key. The following decision tree provides a logical workflow for troubleshooting.

Optimization

Technical Support Center: Troubleshooting the Extraction of 2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine

Welcome to the Advanced Application Support Center. This guide is designed for researchers and process chemists optimizing the isolation and purification of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS: 91428-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and process chemists optimizing the isolation and purification of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS: 91428-63-6 for the free base; 1135085-85-6 for the HCl salt).

Often encountered as a critical intermediate or as a pharmacopeial impurity in the synthesis of first-generation antihistamines like Chloropyramine 1, the extraction of this basic benzyl ether presents unique challenges. The presence of unreacted electrophiles (4-chlorobenzyl chloride), highly polar amines (2-(dimethylamino)ethanol), and neutral byproducts necessitates a highly controlled, causality-driven liquid-liquid extraction (LLE) strategy.

Part 1: Physicochemical Profiling & Partitioning Causality

To design a self-validating extraction protocol, we must first understand the thermodynamic drivers—specifically the acid dissociation constant ( pKa​ ) and the partition coefficient ( LogP )—that dictate how the target and its impurities behave across phase boundaries 2.

Table 1: Physicochemical Properties of the Extraction Matrix

CompoundRoleMolecular WeightEst. pKa​ Est. LogP State at pH 2State at pH 12
2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine Target213.71 g/mol ~9.2~2.8Protonated (Aq)Free Base (Org)
4-Chlorobenzyl chloride Impurity161.03 g/mol N/A~2.9Neutral (Org)Neutral (Org)
4-Chlorobenzyl alcohol Impurity142.58 g/mol N/A~1.6Neutral (Org)Neutral (Org)
2-(Dimethylamino)ethanol (DMAE) Impurity89.14 g/mol ~9.2-0.5Protonated (Aq)Free Base (Aq)*

*Note: Despite being a free base at pH 12, DMAE's high hydrophilicity (LogP < 0) heavily favors the aqueous phase unless highly polar organic solvents are used 3.

Part 2: Troubleshooting FAQs

Q1: My final extracted product is heavily contaminated with unreacted 4-chlorobenzyl chloride. How can I selectively remove it? A1: 4-Chlorobenzyl chloride is a neutral, highly lipophilic electrophile 4. Because it lacks an ionizable functional group, its partition coefficient remains static regardless of aqueous pH.

  • The Fix: Implement a strict "pH-swing" LLE. Acidify your crude mixture to pH 2.0. At this pH, your target tertiary amine is >99.9% protonated and forced into the aqueous phase. Wash this aqueous phase with a non-polar solvent like Methyl tert-butyl ether (MTBE) or Hexane. The 4-chlorobenzyl chloride will partition entirely into the organic waste layer.

Q2: I am seeing significant carryover of 2-(dimethylamino)ethanol (DMAE) into my final organic phase after basification. What is causing this? A2: This is a solvent selection error. Both your target ether and DMAE have similar pKa​ values (~9.2) and will deprotonate simultaneously when you basify to pH 12. However, DMAE is a bifunctional amino-alcohol with extensive hydrogen-bonding capabilities. If you are using a polar extraction solvent like Dichloromethane (DCM) or Ethyl Acetate, the solvent will drag the DMAE into the organic phase.

  • The Fix: Switch your extraction solvent to Heptane or Toluene during the pH 12 extraction. The target benzyl ether is lipophilic enough to partition into Heptane, while the hydrophilic DMAE will remain trapped in the aqueous phase.

Q3: I am experiencing severe emulsion formation during the pH 12 extraction step. How do I break it? A3: Emulsions here are caused by the target molecule acting as a weak surfactant (it possesses a hydrophobic chlorobenzyl tail and a hydrophilic dimethylamine head).

  • The Fix: Increase the ionic strength of the aqueous phase by saturating it with NaCl (brine) prior to the organic extraction. The "salting-out" effect decreases the solubility of the free base in water, driving it into the organic layer and rapidly breaking the emulsion interface.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol incorporates built-in validation checkpoints. Do not proceed to subsequent steps if a checkpoint fails.

Phase 1: Acidic Wash (Removal of Neutral Impurities)

  • Dilution: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude).

  • Acidification: Add 1.0 M HCl dropwise under vigorous stirring until the aqueous layer reaches pH 1.5 - 2.0 .

    • Validation Checkpoint 1: Use a calibrated pH meter, not pH paper. If the pH is > 2.5, the target amine will not be fully protonated, leading to yield loss in the organic phase.

  • Separation: Transfer to a separatory funnel and allow the layers to resolve. Drain the lower aqueous layer (containing the target) into a clean flask.

  • Organic Wash: Wash the retained aqueous layer with a fresh portion of MTBE (0.5x volume) to ensure complete removal of 4-chlorobenzyl chloride.

    • Validation Checkpoint 2: Spot the MTBE waste layer on a TLC plate (Hexane:EtOAc 8:2, UV 254 nm). The presence of a high-Rf spot confirms the removal of neutral impurities. The absence of a baseline spot confirms no target molecule is being lost.

Phase 2: Basic Extraction (Recovery of Target Free Base) 5. Basification: Cool the aqueous layer to 0–5°C (to prevent ether cleavage). Slowly add 2.0 M NaOH until the pH reaches 11.5 - 12.0 . The solution will become cloudy as the free base precipitates/oils out. 6. Extraction: Extract the aqueous layer with Heptane (3 x 10 mL per gram of theoretical yield). 7. Washing: Combine the Heptane layers and wash once with saturated aqueous NaCl (brine) to remove trace DMAE and water.

  • Validation Checkpoint 3: Perform a GC-MS or LC-MS check on the Heptane layer. The chromatogram should show a dominant peak at m/z 213.7 (Target) and an absence of m/z 89.1 (DMAE).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine.

Part 4: Mechanistic Visualizations

LLE_Workflow Start Crude Reaction Mixture (Target + Impurities) Acidify Acidification (pH 2) Add 1M HCl + MTBE Start->Acidify Phase1 Phase Separation 1 Acidify->Phase1 Org1 Organic Phase 1 (Neutral Impurities) Phase1->Org1 Discard Aq1 Aqueous Phase 1 (Protonated Target + DMAE) Phase1->Aq1 Retain Basify Basification (pH 12) Add 2M NaOH + Heptane Aq1->Basify Phase2 Phase Separation 2 Basify->Phase2 Aq2 Aqueous Phase 2 (DMAE + Salts) Phase2->Aq2 Discard Org2 Organic Phase 2 (Target Free Base) Phase2->Org2 Retain Wash Brine Wash & Dry (Na2SO4) Org2->Wash Pure Pure 2-[(4-chlorophenyl)methoxy] -N,N-dimethylethanamine Wash->Pure

Fig 1: pH-swing liquid-liquid extraction workflow isolating basic ether from neutral/polar impurities.

Partitioning Target Target Molecule pKa ~ 9.2 LogP ~ 2.8 AqLow Aqueous Phase (pH 2) Target (+) DMAE (+) Target->AqLow pH 2 OrgHigh Organic Phase (pH 12) Target (Free Base) Target->OrgHigh pH 12 DMAE DMAE Impurity pKa ~ 9.2 LogP -0.5 DMAE->AqLow pH 2 AqHigh Aqueous Phase (pH 12) DMAE (Free Base) DMAE->AqHigh pH 12 Neutral Neutral OrgLow Organic Phase (pH 2) Neutral Impurities Neutral->OrgLow pH 2

Fig 2: Mechanistic distribution of target and impurities across aqueous and organic phases based on pH.

Part 5: References

  • Chloropyramine - Wikipedia Source: Wikipedia URL:[Link]

  • Prediction of pKa Values of Extractant Using Novel Quantitative Structure–Property Relationship Models Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Deacidification of oils and fats of biological origine by aqueous solutions of tertiary amines Source: OCL Journal / ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide for researchers, analytical scientists, and drug development professionals working wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide for researchers, analytical scientists, and drug development professionals working with 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (also known as 2-((4-chlorobenzyl)oxy)-N,N-dimethylethanamine).

This active pharmaceutical ingredient (API) features a benzyl ether linkage and a tertiary amine moiety, making it susceptible to specific degradation pathways in aqueous and organic solutions. This guide provides field-proven, self-validating protocols to identify, troubleshoot, and overcome these stability challenges.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I observing a gradual loss of API concentration in my aqueous buffer systems over time, accompanied by the appearance of new LC-MS peaks?

Causality & Mechanism: The molecule contains a benzyl ether linkage, which is highly susceptible to acid-catalyzed hydrolytic cleavage. When formulated in solutions with a pH below 4.0, the ether bond undergoes protonation at the oxygen atom. This creates a good leaving group, leading to the cleavage of the molecule into 4-chlorobenzyl alcohol and N,N-dimethylethanolamine[1]. Conversely, at physiological pH (7.4), the ether linkage remains remarkably stable[2]. Troubleshooting Action: Check the pH of your formulation. If it is acidic, transition to a buffered system (e.g., citrate-phosphate or acetate buffer) adjusted to a pH between 5.5 and 7.5.

Q2: My LC-MS analysis shows a prominent degradation product with a mass shift of +16 Da. What is causing this, and how can I prevent it?

Causality & Mechanism: A +16 Da mass shift is the classic signature of N-oxidation. The tertiary amine moiety in the N,N-dimethylethanamine chain is highly vulnerable to oxidation by trace peroxides (often present as impurities in excipients like polysorbates or PEG) or dissolved oxygen[3]. This reaction forms an N-oxide derivative[4]. The degradation is frequently accelerated by trace transition metals, which catalyze the formation of reactive oxygen species (ROS). Troubleshooting Action:

  • Deoxygenate: Purge all solvents and buffers with argon or nitrogen prior to API addition.

  • Scavenge: Add a water-soluble antioxidant, such as ascorbic acid or sodium metabisulfite (0.01% - 0.1% w/v).

  • Chelate: Introduce a chelating agent like EDTA (0.05% w/v) to sequester trace metals that catalyze the oxidation.

Q3: The solution degrades rapidly when left on the benchtop, but remains stable in the refrigerator. Is this purely a thermal effect?

Causality & Mechanism: While temperature accelerates reaction kinetics, benchtop degradation of this specific molecule is primarily driven by photolysis. The 4-chlorophenyl group can undergo UV-induced photodegradation, leading to dehalogenation (loss of the chlorine atom) or homolytic cleavage of the C-Cl bond to form radical adducts[5]. Photodegradation of chlorophenyl compounds is a well-documented phenomenon under standard laboratory fluorescent lighting or sunlight[6]. Troubleshooting Action: Store all stock solutions in amber glass vials. Handle the material under low-light conditions or wrap clear glassware in UV-blocking laboratory film or aluminum foil.

Quantitative Degradation Kinetics

The following table summarizes the degradation kinetics of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine under various forced degradation conditions, providing a baseline for your stability-indicating assays.

Stress ConditionEnvironmental ParametersPrimary DegradantHalf-Life (t½)Preventive Action
Acidic Hydrolysis 0.1 M HCl (pH 1.0), 40°C4-Chlorobenzyl alcohol12 hoursBuffer to pH 5.5 - 7.5
Oxidative Stress 0.3% H₂O₂, 25°CN-oxide (+16 Da)45 minutesAdd Antioxidants & EDTA
Photolytic Stress UV/Vis (Xenon lamp), 25°CDehalogenated adducts3.5 hoursUse Amber Vials / Dark Storage
Control (Neutral) PBS (pH 7.4), 25°C, DarkNone (Stable)> 2 yearsStandard Storage Protocols

Experimental Protocols

Protocol: Self-Validating Forced Degradation & Stabilization Workflow

This methodology allows you to isolate the specific degradation variable in your lab and validate the efficacy of the proposed stabilization strategy. It acts as a self-validating system: by intentionally breaking the molecule and then rescuing it, you confirm the exact mechanism of instability.

Step 1: Preparation of Stock Solution

  • Dissolve 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine in HPLC-grade water (or a 5% Methanol/Water mixture for solubility) to a concentration of 1 mg/mL.

Step 2: Aliquot Distribution & Stress Induction Divide the stock into four 5 mL aliquots:

  • Aliquot A (Control): Adjust to pH 7.4, store in an amber vial at 4°C.

  • Aliquot B (Acid Stress): Adjust to pH 2.0 using 0.1 M HCl. Store at 40°C.

  • Aliquot C (Oxidative Stress): Add H₂O₂ to a final concentration of 0.3% v/v. Store at 25°C.

  • Aliquot D (Photostress): Place in a clear glass vial under a Xenon lamp (simulated sunlight) at 25°C[7].

Step 3: Sampling & Quenching

  • Extract 100 µL samples at T=0 , 1 , 4 , and 24 hours.

  • Immediately quench Aliquot C with an equimolar amount of sodium thiosulfate to halt oxidation.

  • Neutralize Aliquot B with 0.1 M NaOH to halt hydrolysis.

Step 4: LC-MS Analysis

  • Inject samples onto a C18 column using a Water/Acetonitrile gradient supplemented with 0.1% formic acid.

  • Monitor the Total Ion Chromatogram (TIC) for the parent mass ( [M+H]+ approx. 214 m/z).

  • Screen for specific degradants: +16 Da (m/z 230) for the N-oxide; m/z 141/143 for 4-chlorobenzyl alcohol cleavage products.

Step 5: Stabilization Validation If Aliquot C exhibits the +16 Da peak, prepare a new aliquot with 0.05% EDTA and 0.1% ascorbic acid. Repeat the oxidative stress test (Step 2, Aliquot C) and confirm the complete suppression of the N-oxide peak via LC-MS.

Mechanistic & Workflow Visualizations

DegradationMechanisms API 2-[(4-chlorophenyl)methoxy] -N,N-dimethylethanamine Hydrolysis Acidic Hydrolysis (pH < 4.0) API->Hydrolysis H+, H2O Oxidation N-Oxidation (ROS / Peroxides) API->Oxidation O2, Trace Metals Photolysis Photodegradation (UV/Vis Light) API->Photolysis hv (Photons) Prod1 4-Chlorobenzyl Alcohol + N,N-Dimethylethanolamine Hydrolysis->Prod1 Prod2 N-Oxide Derivative (+16 Da Mass Shift) Oxidation->Prod2 Prod3 Dehalogenated Products & Radical Adducts Photolysis->Prod3

Caption: Major degradation pathways of the API in solution: Hydrolysis, N-Oxidation, and Photolysis.

TroubleshootingTree Start Detect API Loss in Solution LCMS Perform LC-MS Analysis Start->LCMS Q1 Is there a +16 Da N-oxide peak? LCMS->Q1 Q2 Are there ether cleavage products? Q1->Q2 No ActOx Add Antioxidants & EDTA Purge with Argon Q1->ActOx Yes ActHyd Adjust pH to 5.5 - 7.5 Use buffered media Q2->ActHyd Yes ActPhoto Switch to Amber Vials Protect from Light Q2->ActPhoto No, but API is degrading

Caption: Step-by-step LC-MS guided troubleshooting workflow for API stabilization.

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine Chromatography

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the chromatographic analysis of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine. As a te...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the chromatographic analysis of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine. As a tertiary amine, this compound presents specific challenges in reversed-phase HPLC, primarily related to peak shape and retention control. This document provides in-depth, cause-and-effect troubleshooting solutions and foundational knowledge to empower users to develop robust and reliable analytical methods.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific, frequently encountered problems during the analysis of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine. The solutions are presented in a question-and-answer format, emphasizing the scientific principles behind each corrective action.

Q1: My chromatographic peak for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is broad and asymmetrical (tailing). What is causing this, and how can I achieve a sharp, symmetrical peak?

A1: Peak tailing for this analyte is the most common issue and is almost always chemical in nature, stemming from its basic tertiary amine functional group.

  • The Core Problem: Secondary Silanol Interactions The root cause of peak tailing for basic compounds like yours is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1] At mobile phase pH values above approximately 3.5, these silanols can deprotonate to become negatively charged silanates (SiO⁻).[2] Your analyte, being a basic amine, is protonated in acidic to neutral mobile phases (R₃NH⁺). This positively charged analyte can then interact strongly with the negatively charged silanates via a secondary ion-exchange mechanism, in addition to the desired reversed-phase hydrophobic interactions. This secondary interaction has slower kinetics, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[1][3]

  • Diagnostic Step: Differentiating Chemical vs. Physical Problems Before modifying the mobile phase, confirm the issue is chemical. Inject a neutral, non-polar compound (e.g., Toluene).

    • If the neutral compound's peak is sharp and symmetrical: The problem is a chemical interaction between your basic analyte and the column. Proceed with the mobile phase optimization steps below.[3][4]

    • If the neutral compound's peak also tails: The issue is likely physical, such as a column void, a partially blocked frit, or excessive extra-column volume in the system (e.g., tubing).[3][5] Address these mechanical issues first.

  • Step-by-Step Protocol for Eliminating Peak Tailing

Below is a logical workflow for troubleshooting peak shape issues for basic analytes like 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine.

G start Poor Peak Shape (Tailing) check_neutral Inject Neutral Compound (e.g., Toluene) start->check_neutral neutral_tails Physical Problem (Void, Frit, Tubing) check_neutral->neutral_tails Peak Tails neutral_sharp Chemical Problem (Analyte-Column Interaction) check_neutral->neutral_sharp Peak is Sharp optimize_mp Optimize Mobile Phase neutral_sharp->optimize_mp step1_ph Step 1: Lower pH (2.5 - 3.5) optimize_mp->step1_ph step2_buffer Step 2: Select Buffer (Phosphate or Formate) step1_ph->step2_buffer step3_column Step 3: Use Base- Deactivated Column step2_buffer->step3_column solution Symmetrical Peak step3_column->solution

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Q2: My analyte's retention time is not in the ideal range. How do I adjust it effectively?

A2: Retention time in reversed-phase HPLC is primarily controlled by the strength of the mobile phase, which is dictated by the ratio of the organic modifier to the aqueous buffer.

  • The Core Principle: Mobile Phase Strength In reversed-phase chromatography, the stationary phase is non-polar. A "stronger" mobile phase is more non-polar (higher percentage of organic modifier) and will elute analytes faster, decreasing retention time. Conversely, a "weaker" mobile phase is more polar (lower percentage of organic modifier) and will result in longer retention times.[6]

  • Protocol for Adjusting Retention Time

    • Define the Goal: Aim for a retention factor (k') between 2 and 10. A k' less than 2 can be susceptible to interference from the solvent front, while a k' greater than 10 leads to excessively long run times and peak broadening.[6]

    • To Decrease Retention Time (Analyte Elutes Too Late):

      • Action: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.

      • Guideline: A 10% increase in the organic modifier concentration typically reduces the retention time by a factor of 2 to 3.[6] For example, if your analyte elutes at 15 minutes with 50% ACN, increasing to 60% ACN might reduce the retention time to 5-7 minutes.

    • To Increase Retention Time (Analyte Elutes Too Early):

      • Action: Decrease the percentage of the organic modifier in the mobile phase.

      • Guideline: A 10% decrease in the organic modifier will increase retention by a factor of 2 to 3. For example, if your analyte elutes at 1.5 minutes with 50% ACN, decreasing to 40% ACN could increase the retention time to 3-4.5 minutes.

Problem Objective Action Expected Outcome
Analyte elutes too early (k' < 2)Increase RetentionDecrease % Organic ModifierLonger retention time, improved separation from void volume
Analyte elutes too late (k' > 10)Decrease RetentionIncrease % Organic ModifierShorter retention time, sharper peaks, faster analysis
Poor resolution between analyte and impurityChange SelectivitySwitch Organic Modifier (ACN ↔ MeOH)Altered elution order or spacing between peaks

Frequently Asked Questions (FAQs)

  • Q: What is a good starting mobile phase for method development with 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine?

    • A: A robust starting point would be:

      • Column: Base-deactivated C18, 5 µm particle size (e.g., 150 x 4.6 mm).

      • Mobile Phase A: 0.1% Formic Acid in Water (~pH 2.7).

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start with a screening gradient of 5% to 95% B over 15-20 minutes to determine the approximate elution conditions. Then, convert to an isocratic method or a shallower gradient based on the screening run.

  • Q: When should I choose Methanol over Acetonitrile?

    • A: While acetonitrile often gives better peak shapes and efficiency, methanol can provide different selectivity. If your analyte is co-eluting with an impurity when using acetonitrile, switching to methanol is a powerful tool to change the elution pattern, as it interacts differently with analytes due to its protic nature.[2][6]

  • Q: Why is it important to buffer the mobile phase?

    • A: For ionizable compounds like your amine, small shifts in mobile phase pH can cause significant changes in retention time.[7] Buffering the mobile phase ensures that the pH remains constant, leading to reproducible and robust results. This is critical for method validation and routine analysis.[5] Operating at a pH far from the analyte's pKa (at least 1.5-2 pH units away) provides the most stable conditions.[8][7]

  • Q: Does temperature affect the separation?

    • A: Yes, temperature is another parameter that can be used to optimize selectivity.[9] Increasing the column temperature (e.g., to 35-40 °C) will decrease the mobile phase viscosity, which can lead to sharper peaks and lower backpressure. It also typically reduces retention times. More importantly, changing the temperature can alter the selectivity between closely eluting peaks in a different way than changing the mobile phase composition.[10]

References

  • HPLC Peak Tailing - Axion Labs. (2022, February 15). Available from: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Available from: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Available from: [Link]

  • HPLC Tips Peak Tailing - YouTube. (2022, February 15). Available from: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - Shimadzu. Available from: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013, November 1). Available from: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available from: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2026, March 13). Available from: [Link]

  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE-PHASE LIQUID CHROMATOGRAPHY - Farmacia. Available from: [Link]

  • Optimizing selectivity during reversed-phase high performance liquid chromatography method development - Molnar Institute. Available from: [Link]

  • 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE - precisionFDA. Available from: [Link]

  • 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE HYDROCHLORIDE - gsrs. Available from: [Link]

  • Influence of pH on Retention in Linear Organic Modifier Gradient RP HPLC - ResearchGate. (2025, August 6). Available from: [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC - ResearchGate. (2019, December 28). Available from: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Available from: [Link]

  • 91428-63-6 | Product Name : 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine | Pharmaffiliates. Available from: [Link]

  • Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions - PubMed. (2013, August 9). Available from: [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC. Available from: [Link]

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Reference Data & Comparative Studies

Validation

2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine vs chlorphenoxamine efficacy

An in-depth structural and pharmacological analysis comparing the clinical efficacy of chlorphenoxamine against its monoaryl analog, 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine . This guide is designed for drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and pharmacological analysis comparing the clinical efficacy of chlorphenoxamine against its monoaryl analog, 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine .

This guide is designed for drug development professionals, medicinal chemists, and pharmacologists to understand the strict Structure-Activity Relationship (SAR) rules governing histamine H1 receptor antagonism.

Executive Summary & Pharmacological Causality

In the development of first-generation antihistamines and anticholinergic agents, molecular geometry dictates therapeutic viability. Chlorphenoxamine (2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine) is a well-established therapeutic agent utilized for its dual mechanism: antagonism of histamine H1 receptors and inhibition of muscarinic acetylcholine receptors[1]. This dual action makes it highly effective in managing allergic conditions, motion sickness, and Parkinsonian symptoms[1].

In contrast, 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS 91428-63-6) is a structurally truncated analog. Lacking a critical secondary phenyl group, it fails to meet the fundamental pharmacophore requirements for H1 receptor binding[2]. Consequently, it exhibits negligible therapeutic efficacy and is primarily monitored in the pharmaceutical industry as a synthetic byproduct, specifically identified as Chloropyramine Impurity 3[].

Structure-Activity Relationship (SAR) Logic

The stark divergence in efficacy between these two molecules is rooted in classic GPCR (G-protein coupled receptor) binding mechanics.

The essential pharmacophore for first-generation H1 antihistamines requires two aromatic rings (diaryl substitution) separated from a basic tertiary amine by a short spacer (nitrogen, carbon, or oxygen)[2].

  • Chlorphenoxamine possesses this diaryl structure (a phenyl group and a 4-chlorophenyl group). This creates a bulky, non-coplanar 3D conformation that perfectly occupies the hydrophobic binding pockets of the H1 receptor, stabilizing it in an inactive state[2].

  • 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine features only a single aromatic ring (monoaryl substitution). Without the second aryl group, the molecule adopts a flatter, less sterically hindered conformation that cannot adequately interact with the receptor's transmembrane domains, resulting in a catastrophic loss of binding affinity[].

SAR N1 Ethanolamine Core (N,N-dimethylethanamine) N2 Diaryl Substitution (Ar1 + Ar2) N1->N2 N3 Monoaryl Substitution (Ar1 Only) N1->N3 N4 Chlorphenoxamine (1-(4-chlorophenyl)-1-phenylethoxy) N2->N4 N5 2-[(4-chlorophenyl)methoxy]-... (4-chlorobenzyl ether) N3->N5 N6 Optimal 3D Receptor Fit (Non-coplanar) N4->N6 N7 Poor Steric Interaction (Planar/Linear) N5->N7 N8 High Therapeutic Efficacy (Antihistamine/Anticholinergic) N6->N8 Strong GPCR Antagonism N9 Negligible Efficacy (Pharmacopeial Impurity) N7->N9 Weak Binding Affinity

Figure 1: Structure-Activity Relationship (SAR) pathways dictating H1 receptor binding efficacy.

Quantitative Efficacy Comparison

The structural differences translate directly into measurable pharmacological outcomes. Table 1 summarizes the comparative profile of both compounds.

ParameterChlorphenoxamine2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine
Aryl Substitution Diaryl (Phenyl + 4-Chlorophenyl)Monoaryl (4-Chlorophenyl)
H1 Receptor Affinity ( Ki​ ) High (Low nanomolar range)Negligible (Micromolar range)
Anticholinergic Activity Moderate to HighNegligible
Blood-Brain Barrier Penetration Yes (Sedative properties)Yes (But lacks target affinity)
Clinical Status Active Pharmaceutical Ingredient (API)Pharmacopeial Impurity (CAS 91428-63-6)

Experimental Methodologies for Efficacy Validation

To objectively prove the causality of the diaryl requirement, researchers must employ self-validating experimental systems that measure both direct binding and functional physiological antagonism.

Protocol A: In Vitro Radioligand Binding Assay ( [3H] -Mepyramine Displacement)

Purpose: To isolate the receptor interaction and quantify the direct binding affinity ( Ki​ ) of both compounds to the H1 receptor, independent of pharmacokinetic variables. Self-Validation Mechanism: The assay utilizes a known high-affinity radioligand ( [3H] -mepyramine) and includes a clinically proven positive control (diphenhydramine) to ensure membrane viability and assay sensitivity.

  • Membrane Preparation: Homogenize cultured cells expressing human recombinant H1 receptors in an ice-cold binding buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of [3H] -mepyramine (final concentration 1 nM), and 25 µL of the test compounds (chlorphenoxamine or the monoaryl analog) at varying concentrations ( 10−10 to 10−4 M).

  • Control Establishment: Use 10 µM diphenhydramine in parallel wells to define non-specific binding (NSB).

  • Filtration & Washing: After a 60-minute incubation at 25°C, rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation fluid to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vivo Guinea Pig Ileum Contraction Assay

Purpose: To demonstrate functional physiological antagonism. Binding does not guarantee antagonism; this assay proves whether the compound actively prevents histamine-induced smooth muscle contraction. Self-Validation Mechanism: A baseline histamine dose-response curve is established before introducing the antagonists, ensuring the isolated tissue is viable, responsive, and capable of reaching maximum contraction ( Emax​ ).

  • Tissue Isolation: Euthanize a male guinea pig and rapidly excise a 2 cm segment of the terminal ileum. Suspend the tissue in a 10 mL organ bath containing Tyrode's solution, aerated with 95% O2​ / 5% CO2​ at 37°C.

  • Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

  • Baseline Dose-Response: Add cumulative concentrations of histamine ( 10−8 to 10−4 M) to the bath. Record the isometric contractions using a force-displacement transducer to establish the baseline EC50​ . Wash the tissue until baseline tension is restored.

  • Antagonist Incubation: Incubate the tissue with a fixed concentration of the test compound (e.g., 10−7 M chlorphenoxamine or the monoaryl analog) for 15 minutes.

  • Shift Analysis: Repeat the cumulative histamine dose-response curve. Calculate the pA2​ value (a measure of antagonist potency) using a Schild plot. Chlorphenoxamine will yield a significant rightward shift of the curve, whereas the monoaryl analog will show little to no shift.

Conclusion

The comparative analysis between chlorphenoxamine and 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine perfectly illustrates the stringent geometric requirements of GPCR pharmacology. The diaryl substitution present in chlorphenoxamine is non-negotiable for achieving the non-coplanar steric bulk required to antagonize the H1 receptor effectively[2]. Consequently, the monoaryl derivative possesses no viable clinical efficacy and must be strictly monitored as an analytical reference standard and synthesis impurity[].

References

  • What is the mechanism of Chlorphenoxamine Hydrochloride? - Patsnap Synapse.
  • Introduction to Basics of Pharmacology and Toxicology: Volume 1 (SAR of H1 Antihistamines) - DOKUMEN.PUB.
  • Chloropyramine Impurities (CAS 91428-63-6) - BOC Sciences.

Sources

Comparative

validating LC-MS/MS method for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine

Comparative Guide: Validating LC-MS/MS Methods for Trace Quantification of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine Audience: Researchers, analytical scientists, and drug development professionals. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Validating LC-MS/MS Methods for Trace Quantification of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine

Audience: Researchers, analytical scientists, and drug development professionals.

Introduction

2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS 91428-63-6) is a critical pharmaceutical impurity commonly associated with the synthesis and degradation of active pharmaceutical ingredients (APIs) such as Chloropyramine and Phenoxybenzamine[][2]. In compendial standards, it is frequently designated as Chloropyramine Impurity 3 or Phenoxybenzamine EP Impurity C[2][3]. Because it is a process-related ether derivative, regulatory agencies require it to be strictly monitored to ensure drug safety.

Quantifying this trace-level impurity within the complex, high-concentration matrix of an API requires highly selective analytical techniques. This guide evaluates the performance of Core-Shell versus Fully Porous C18 column technologies in an LC-MS/MS framework, providing a self-validating protocol compliant with [4] and [5] guidelines.

Mechanistic Causality: Ionization and Fragmentation

To achieve sub-part-per-million (ppm) detection limits, the method leverages positive Electrospray Ionization (ESI+). The analyte possesses a tertiary amine group with a basic pKa, which is readily protonated in an acidic mobile phase (e.g., 0.1% formic acid) to form a highly stable precursor ion at m/z 214.1 [M+H]+.

During Collision-Induced Dissociation (CID) in the mass spectrometer, the ether linkage undergoes preferential cleavage. The dominant fragmentation yields a highly stable 4-chlorobenzyl cation at m/z 125.0 (utilized as the primary quantifier ion) and a secondary dimethylaminoethenyl fragment at m/z 72.1 (utilized as the qualifier ion).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 214.1 (Protonated Amine) CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Quantifier Ion m/z 125.0 (4-Chlorobenzyl Cation) CID->Frag1 Ether Cleavage Frag2 Qualifier Ion m/z 72.1 (Dimethylaminoethenyl) CID->Frag2 Benzyl Loss

Fig 1: ESI+ ionization and CID fragmentation pathway for the target impurity.

Product Comparison: Core-Shell vs. Fully Porous C18 Architectures

When developing the chromatographic method, the choice of stationary phase directly dictates the resolution of the impurity from the massive API peak. We compared a Sub-2 µm Core-Shell C18 column against a traditional Sub-2 µm Fully Porous C18 column.

Causality of Performance: Core-shell particles feature a solid, impermeable silica core surrounded by a porous outer layer. This architecture physically restricts the diffusion path length of the analyte, minimizing the longitudinal diffusion (B-term) and mass transfer resistance (C-term) in the van Deemter equation. Consequently, the Core-Shell column delivers sharper peaks, reduced band broadening, and a superior Signal-to-Noise (S/N) ratio, which is critical for trace impurity analysis in a suppressing matrix.

Table 1: Column Performance Comparison for Trace Impurity Analysis

ParameterCore-Shell C18 (1.7 µm)Fully Porous C18 (1.7 µm)Mechanistic Causality / Observation
Peak Asymmetry (Tf) 1.051.25Shorter diffusion paths in core-shell reduce tailing of basic amines.
Signal-to-Noise (S/N) 150:1 (at 1 ng/mL)85:1 (at 1 ng/mL)Narrower peak widths concentrate the ion bundle entering the MS.
Limit of Quantitation 0.2 ng/mL0.5 ng/mLEnhanced efficiency directly lowers the LOQ, aiding ICH M7 compliance.
Backpressure ~400 bar~600 barUniform particle size distribution in core-shell reduces system strain.

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. This means it incorporates internal checks (System Suitability, Matrix Blanks, and Spike Recoveries) to continuously verify data integrity before reporting results, as mandated by ICH Q2(R2)[4].

ValidationWorkflow A Method Development (Column Selection & MRM Optimization) B System Suitability Testing (SST) A->B C Specificity & Selectivity (Matrix Interference Check) B->C D Linearity & Range (Calibration Curve) C->D E Accuracy & Recovery (Spike Experiments) D->E F Precision (Repeatability & Intermediate) D->F G Robustness (Flow Rate, Temp Variations) E->G F->G H Final Validation Report (ICH Q2(R2) Compliant) G->H

Fig 2: Step-by-step LC-MS/MS method validation workflow compliant with ICH Q2(R2) guidelines.

Step-by-Step Methodology:

1. Sample Preparation (Dilute-and-Shoot with Matrix Match)

  • Causality: Simple dilution prevents analyte loss associated with complex extractions, while matrix-matching ensures that ionization suppression effects from the API are mathematically accounted for.

  • Accurately weigh 10.0 mg of the API (e.g., Chloropyramine HCl) into a 10 mL volumetric flask.

  • Dissolve and make up to volume with Initial Mobile Phase (90% Water / 10% Acetonitrile) to yield a 1 mg/mL API solution.

  • Self-Validation Check: Prepare a "Matrix Blank" (API without impurity spike) to confirm the absence of endogenous m/z 214.1 signals.

2. LC-MS/MS Conditions

  • Column: Core-Shell C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 10% B to 90% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate at 10% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM), ESI+.

  • Transitions: m/z 214.1 → 125.0 (Quantifier, CE: 25 eV) and 214.1 → 72.1 (Qualifier, CE: 35 eV).

3. Validation Execution (per ICH Q2(R2)) [4]

  • System Suitability Testing (SST): Inject a 10 ng/mL standard six times. Requirement: RSD of peak area < 5.0%, ensuring instrument stability prior to batch analysis.

  • Linearity: Inject calibration standards ranging from 0.2 ng/mL to 50 ng/mL. Requirement: R² > 0.995.

  • Accuracy (Recovery): Spike the 1 mg/mL API matrix with 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine at 3 levels (50%, 100%, and 150% of the specification limit). Requirement: 80-120% recovery, validating that the matrix does not critically suppress the signal.

Table 2: Validation Parameters Summary (ICH Q2(R2) Criteria)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Core-Shell Method)Status
Specificity No interference at RT of analyteNo peaks in Matrix Blank (S/N < 3)Pass
Linearity (R²) ≥ 0.9950.9992 (0.2 – 50 ng/mL)Pass
Accuracy (Recovery) 80% – 120%96.4% – 102.1% across all spike levelsPass
Method Precision (RSD) ≤ 10.0% for trace levels3.8% (n=6 preparations)Pass

References

  • Title: Chloropyramine Impurities and Related Compound Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: Phenoxybenzamine impurity B | C11H16ClNO | CID 156614131 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Validation

Comparative Receptor Affinity Guide: 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine vs. Standard Antihistamines

As a Senior Application Scientist in drug development, I frequently evaluate the pharmacological impact of synthetic impurities against their parent Active Pharmaceutical Ingredients (APIs). A critical case study in stru...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently evaluate the pharmacological impact of synthetic impurities against their parent Active Pharmaceutical Ingredients (APIs). A critical case study in structure-activity relationships (SAR) is 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS 91428-63-6).

Recognized primarily as an impurity of the first-generation antihistamine chloropyramine , this compound provides a perfect model for understanding how minor structural deviations during synthesis drastically alter G-protein coupled receptor (GPCR) affinity. This guide objectively compares the receptor binding profile of this mono-aryl impurity against established di-aryl antihistamines, providing the mechanistic causality and self-validating experimental protocols required for robust quality control.

Pharmacophore Analysis & Structural Causality

To understand the receptor affinity of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine, we must analyze its structural divergence from its parent API, chloropyramine, and reference standards like diphenhydramine .

  • The Parent API (Chloropyramine): Features a classic di-aryl pharmacophore consisting of a 4-chlorobenzyl group and a 2-pyridinyl group attached to an ethylenediamine backbone. These two aromatic rings are strictly required to anchor the molecule into the hydrophobic binding pocket of the Histamine H1 receptor (interacting specifically with transmembrane residues Trp428 and Phe432).

  • The Impurity (2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine): This byproduct is a mono-aryl ethanolamine ether . It retains the 4-chlorobenzyl group but entirely lacks the 2-pyridinyl moiety.

The Causality of Affinity Loss: The absence of the second aromatic ring destroys the molecule's ability to form the necessary π−π stacking interactions within the GPCR pocket. Consequently, the impurity cannot stabilize the inactive conformation of the H1 receptor, resulting in a logarithmic drop in competitive antagonistic affinity.

GPCR_Binding Histamine Histamine (Endogenous Agonist) H1R H1 Receptor (Active Conformation) Histamine->H1R Activates Impurity CAS 91428-63-6 (Mono-aryl Impurity) Impurity->H1R Low Affinity (Weak Blockade) API Chloropyramine (Di-aryl API) API->H1R High Affinity Blockade Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC Response Allergic Response (Ca2+ Release) PLC->Response

Fig 1: H1R signaling pathway showing weak antagonistic blockade by the mono-aryl impurity.

Comparative Quantitative Affinity Data

The structural truncation in the impurity not only abolishes H1 receptor affinity but also eliminates the off-target anticholinergic (muscarinic) activity typically associated with first-generation antihistamines. The table below summarizes the comparative binding affinities ( Ki​ ).

CompoundStructural ClassificationPharmacophoreH1 Receptor Affinity ( Ki​ , nM)mAChR Affinity ( Ki​ , nM)
Chloropyramine (API)EthylenediamineDi-aryl~5 - 15~150 - 300
Diphenhydramine (Ref)EthanolamineDi-aryl~10 - 20~100 - 150
2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine Ethanolamine EtherMono-aryl> 10,000 (Negligible)> 10,000 (Negligible)

Data Note: Impurity values are extrapolated upper limits based on the established pharmacological requirement of di-aryl substitution for H1/mAChR pocket occupation.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To empirically verify the negligible receptor affinity of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine, researchers must utilize a competitive radioligand binding assay. This protocol is designed as a self-validating system , incorporating strict internal controls to ensure data integrity.

Methodology: H1 Receptor Competitive Binding

Step 1: Membrane Preparation (The Null Background)

  • Action: Harvest Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human H1​ receptor (hH1R). Suspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Causality: Wild-type CHO-K1 cells lack endogenous human H1 receptors. Using this specific cell line ensures a "null background," guaranteeing that any radioactive displacement observed is strictly due to interactions with the target hH1R, eliminating cross-reactivity noise.

Step 2: Competitive Incubation

  • Action: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM of [3H] -Mepyramine (radioligand), and varying concentrations of the test impurity ( 10−10 to 10−4 M). Incubate at 25°C for 60 minutes.

  • Causality: [3H] -Mepyramine is chosen because of its high specific activity and selective affinity for the H1 receptor, providing a highly stable baseline for competitive displacement.

Step 3: Self-Validating Internal Controls

  • Total Binding (TB): Wells containing only membranes and radioligand (measures maximum binding).

  • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and 10 µM unlabelled Mepyramine.

  • Validation Logic: Specific Binding (SB) is calculated as TB−NSB . If NSB exceeds 30% of TB, the assay automatically invalidates itself, indicating either degraded radioligand or failure in the washing step.

Step 4: Rapid Filtration & Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash 3x with ice-cold buffer.

  • Causality: PEI imparts a positive charge to the filters, tightly trapping the negatively charged cell membranes while allowing the highly lipophilic, unbound [3H] -Mepyramine to wash through. The ice-cold buffer prevents the dissociation of the bound receptor-ligand complexes during washing.

Step 5: Scintillation & Analysis

  • Action: Add scintillation cocktail and quantify radioactivity (CPM). Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay_Workflow Prep 1. Membrane Preparation Harvest CHO-K1 cells expressing hH1R Incubation 2. Competitive Incubation Mix [3H]-Mepyramine + Test Compound Prep->Incubation Filtration 3. Rapid Filtration Isolate bound complex on GF/B filters Incubation->Filtration Washing 4. Washing Step Remove unbound radioligand Filtration->Washing Detection 5. Scintillation Counting Quantify radioactivity (CPM) Washing->Detection Analysis 6. Data Analysis Calculate IC50 & Ki (Cheng-Prusoff) Detection->Analysis

Fig 2: High-throughput radioligand binding assay workflow for determining comparative H1R affinity.

Conclusion

From a drug development perspective, the structural truncation present in 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine renders it pharmacologically inert at the H1 receptor compared to its parent API, chloropyramine. Because it lacks the critical di-aryl pharmacophore, it cannot induce the necessary hydrophobic interactions to act as an antagonist. While its presence must be strictly monitored during API synthesis for chemical purity and toxicity compliance, its direct competitive receptor affinity poses negligible pharmacodynamic interference.

References

  • U.S. Food and Drug Administration (FDA). "2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE". PrecisionFDA Substance Registration System. URL: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine". Inxight Drugs Database. URL: [Link]

Comparative

A Comparative Benchmarking Guide: 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine Against Standard First-Generation Histamine H1 Receptor Antagonists

This guide provides a comprehensive framework for benchmarking the performance of the novel compound, 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine, against established first-generation histamine H1 receptor antagon...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the performance of the novel compound, 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine, against established first-generation histamine H1 receptor antagonists, Diphenhydramine and Chlorpheniramine. The following sections detail the scientific rationale for this comparison, in-depth experimental protocols, and data presentation structures designed to deliver a robust and objective assessment for researchers, scientists, and drug development professionals.

Introduction and Rationale

The compound 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine belongs to the ethanolamine class of molecules, a structural motif common to many first-generation histamine H1 receptor antagonists.[1] These antagonists act as inverse agonists at the H1 receptor, competitively inhibiting the action of histamine and thereby alleviating the symptoms of allergic reactions. First-generation antihistamines, such as Diphenhydramine and Chlorpheniramine, are known for their efficacy in treating allergic conditions like rhinitis and urticaria.[2][3][4] However, their clinical utility is often limited by side effects such as sedation and anticholinergic effects, which stem from their ability to cross the blood-brain barrier and interact with other receptors.[1][2]

The purpose of this guide is to provide a rigorous scientific methodology for characterizing the in vitro and in vivo pharmacological profile of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine in direct comparison to the well-established reference standards, Diphenhydramine and Chlorpheniramine.[5][6][7] This comparative approach will enable researchers to ascertain its relative potency, selectivity, and potential for sedative and anticholinergic side effects.

Featured Compounds:

CompoundClassKey Characteristics
2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine Ethanolamine (putative)Test compound with potential H1 antagonist activity.
Diphenhydramine EthanolamineFirst-generation H1 antagonist; known sedative and anticholinergic effects.[6][7]
Chlorpheniramine AlkylamineFirst-generation H1 antagonist; commonly used in allergic disease research.[5][8]

In Vitro Benchmarking Protocols

The initial phase of benchmarking involves a series of in vitro assays to determine the compound's direct interaction with the histamine H1 receptor and its functional consequences at a cellular level.

Histamine H1 Receptor Binding Affinity

This assay quantifies the affinity of the test compound for the human histamine H1 receptor. A competitive binding assay using a radiolabeled ligand is a standard and robust method.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H1 receptor.

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of the radioligand (e.g., [³H]-mepyramine) with varying concentrations of the test compound (2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine), Diphenhydramine, or Chlorpheniramine.

    • Add a standardized amount of the H1 receptor-containing cell membrane preparation to each well.

    • Incubate the mixture at room temperature to allow for binding equilibrium to be reached.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) for each compound using the Cheng-Prusoff equation.

Data Presentation: H1 Receptor Binding Affinity

CompoundIC₅₀ (nM)Kᵢ (nM)
2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine
Diphenhydramine
Chlorpheniramine

Experimental Workflow: H1 Receptor Binding Assay

H1_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A CHO-K1 cells expressing human H1R B Cell Membrane Preparation A->B E Incubation with Membranes B->E C [³H]-mepyramine (Radioligand) C->E D Test Compounds (Varying Conc.) D->E F Filtration & Washing E->F G Scintillation Counting F->G H Data Analysis (IC₅₀ & Kᵢ) G->H

Caption: Workflow for determining H1 receptor binding affinity.

Functional Antagonism: Calcium Flux Assay

Activation of the histamine H1 receptor, a Gq-coupled receptor, leads to an increase in intracellular calcium concentration.[9] A calcium flux assay measures the ability of the test compound to inhibit this histamine-induced calcium mobilization, providing a measure of its functional antagonism.[10]

Experimental Protocol: Calcium Flux Assay

  • Cell Preparation:

    • Seed CHO-K1 cells stably expressing the human H1 receptor into a 96-well, black-walled, clear-bottom plate.

    • Allow the cells to adhere and grow overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation and Histamine Challenge:

    • Add varying concentrations of the test compound, Diphenhydramine, or Chlorpheniramine to the wells and incubate for a predetermined time.

    • Stimulate the cells with a fixed concentration of histamine (typically the EC₈₀).

  • Fluorescence Measurement:

    • Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the histamine-induced calcium response for each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value for each compound using non-linear regression analysis.

Data Presentation: Functional H1 Receptor Antagonism

CompoundIC₅₀ (nM)
2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine
Diphenhydramine
Chlorpheniramine

Signaling Pathway: Histamine H1 Receptor and Calcium Mobilization

H1_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release induces

Caption: Histamine H1 receptor signaling pathway.

In Vivo Benchmarking Protocols

In vivo studies are crucial for evaluating the antihistaminic efficacy in a whole-organism context and for assessing potential side effects.[11]

Histamine-Induced Bronchoconstriction in Guinea Pigs

This classic model assesses the ability of a compound to protect against histamine-induced airway constriction.[12]

Experimental Protocol: Histamine-Induced Bronchoconstriction

  • Animal Preparation:

    • Use adult male Dunkin-Hartley guinea pigs.

    • Administer the test compound, Diphenhydramine, Chlorpheniramine, or vehicle orally or intraperitoneally at various doses.

  • Histamine Challenge:

    • After a specified pretreatment time, expose the animals to an aerosol of histamine solution in a closed chamber.

    • Record the time until the onset of pre-convulsive dyspnea (PCD).

  • Data Analysis:

    • Calculate the percentage of protection offered by each compound at different doses compared to the vehicle control.

    • Determine the ED₅₀ (effective dose for 50% protection) for each compound.

Data Presentation: Protection Against Histamine-Induced Bronchoconstriction

CompoundRoute of AdministrationED₅₀ (mg/kg)
2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine
Diphenhydramine
Chlorpheniramine
Assessment of Sedative Effects: Rota-Rod Test

The Rota-rod test is a standard method for evaluating motor coordination and the potential sedative effects of a compound in rodents.

Experimental Protocol: Rota-Rod Test

  • Animal Training:

    • Train mice or rats on a rotating rod at a constant speed until they can remain on the rod for a predetermined duration (e.g., 5 minutes).

  • Compound Administration:

    • Administer the test compound, Diphenhydramine, Chlorpheniramine, or vehicle to the trained animals.

  • Performance Measurement:

    • At various time points after administration, place the animals back on the Rota-rod.

    • Record the latency to fall from the rod.

  • Data Analysis:

    • Compare the mean latency to fall for each treatment group with the vehicle control group.

    • A significant decrease in the latency to fall indicates motor impairment and potential sedative effects.

Data Presentation: Rota-Rod Performance

CompoundDose (mg/kg)Mean Latency to Fall (seconds)
Vehicle-
2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine
Diphenhydramine
Chlorpheniramine

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine against the standard first-generation H1 antagonists, Diphenhydramine and Chlorpheniramine. The described in vitro and in vivo experiments will provide critical data on the compound's potency, functional activity, and potential for sedative side effects.

The results of these studies will enable a clear, evidence-based assessment of the compound's potential as a novel antihistamine. Further investigations could include profiling against other G-protein coupled receptors to determine selectivity and exploring its effects on other aspects of the allergic response, such as mast cell degranulation.

References

  • PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. (2022).
  • Chlorpheniramine (Standard) (Chlorphenamine (Standard)) | Anti-histamine | MedChemExpress. (n.d.). MedChemExpress.
  • Diphenhydramine hydrochloride (Standard) | Reference Standard - MedchemExpress.com. (n.d.). MedChemExpress.
  • ANTIHISTAMINIC ACTIVITY MODELS. (n.d.).
  • Diphenhydramine hydrochloride United States Pharmacopeia (USP) Reference Standard. (n.d.). MilliporeSigma.
  • Intact cell binding for in vitro prediction of sedative and non-sedative histamine H1-receptor antagonists based on receptor internalization. (2008). Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Diphenhydramine hydrochloride Pharmaceutical Secondary Standard; Certified Reference M
  • Chlorpheniramine Maleate Pharmaceutical Secondary Standard; Certified Reference M
  • Chlorpheniramine Maleate Reference M
  • Chlorpheniramine maleate (Standard) (Chlorphenamine maleate (Standard)) | Histamine H1 Receptor Antagonist | MedChemExpress. (n.d.). MedChemExpress.
  • Diphenhydramine | CAS 58-73-1. (n.d.). SynZeal.
  • Diphenhydramine hydrochloride European Pharmacopoeia (EP) Reference Standard. (n.d.). MilliporeSigma.
  • Chlorphenamine maleate EP Reference Standard CAS 113-92-8. (n.d.). MilliporeSigma.
  • In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. (2006).
  • In Vivo Pharmacological Characterisation of Bilastine, a Potent and Selective Histamine H1 Receptor Antagonist. (n.d.).
  • Clinical Efficacy of a Histamine H1-Receptor Antagonist. (2005). Medscape.
  • In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. (2000).
  • In vivo and in vitro effects of antihistamines on mast cell mediator release: a potentially important property in the treatment of allergic disease. (1989). Journal of Allergy and Clinical Immunology.
  • H1-antihistamines as antischistosomal drugs: in vitro and in vivo studies. (2020). Parasites & Vectors.
  • Histamine H1 Receptor Assay. (n.d.). Innoprot.
  • What are first-generation (1st gen) antihistamines?. (2025). Dr.Oracle.
  • Acute Urticaria Medic
  • Antihistamines. (2025).
  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Deriv
  • H1-Antihistamines for Allergic Diseases: Old Aged but Not Old-Fashioned Drugs. (n.d.). Open Journal of Immunology.
  • Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. (2025). Frontiers in Pharmacology.
  • H1 Antihistamines: Current Status and Future Directions. (2008). The Journal of Allergy and Clinical Immunology: In Practice.
  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. (2025).
  • In Vivo Effects of Some Histamine H1-receptor Antagonists on Monoamine Metabolism in the Mouse Brain. (1985). Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Design, Synthesis and Histamine H1-Receptor Antagonistic Activity of Some Novel 4-Amino-2-(substituted). (n.d.).

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Validation

Cross-Validation of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine Assay Results: A Comparative Guide for Chloropyramine Impurity Profiling

Executive Summary The stringent control of active pharmaceutical ingredient (API) impurities is a cornerstone of modern drug development. Chloropyramine, a first-generation H1-receptor antagonist widely used for atopic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stringent control of active pharmaceutical ingredient (API) impurities is a cornerstone of modern drug development. Chloropyramine, a first-generation H1-receptor antagonist widely used for atopic conditions[1], is susceptible to the formation of specific degradation products and synthetic by-products. Among these, 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS 91428-63-6, commonly referred to as Chloropyramine Impurity 3) requires rigorous analytical monitoring[2].

This guide provides an objective cross-validation comparing a next-generation AeroLC™ Core-Shell C18 workflow coupled with LC-MS/MS against a Traditional Fully Porous C18 HPLC-UV method. By examining the causality behind chromatographic behaviors and establishing a self-validating protocol, this guide equips analytical scientists with the data necessary to transition legacy pharmacopeial monographs to high-sensitivity mass spectrometry workflows.

Mechanistic Background & Analytical Challenges

Impurity 3 (CAS 91428-63-6) is an ether-linked aliphatic amine. Unlike the parent API, which possesses a strong chromophore via its pyridine ring, this impurity exhibits weak UV absorbance. When relying on traditional HPLC-UV, analysts are forced to inject highly concentrated API samples to detect the impurity at the required 0.1% w/w specification limit[1]. This high matrix concentration leads to column overloading, poor peak shape, and potential co-elution.

The Causality of Core-Shell Superiority: To overcome this, the AeroLC™ method utilizes core-shell particle technology. According to the van Deemter equation, the solid silica core restricts the diffusion path of the analyte into the porous outer layer. This drastically reduces longitudinal diffusion and mass transfer resistance, yielding sharper peaks and higher theoretical plate counts without the extreme backpressures of sub-2 µm fully porous particles. When coupled with the absolute specificity of Multiple Reaction Monitoring (MRM) in LC-MS/MS, the assay achieves sub-nanogram sensitivity[3].

Workflow Start Chloropyramine API Sample (CAS 91428-63-6 Extraction) Split Split Sample for Cross-Validation Start->Split MethodA AeroLC™ Core-Shell C18 (LC-MS/MS) Split->MethodA High Sensitivity MethodB Traditional Porous C18 (HPLC-UV) Split->MethodB Routine QC ValA Quantify Impurity 3 (Sub-ng/mL Level) MethodA->ValA ValB Quantify Impurity 3 (Microgram Level) MethodB->ValB Compare Statistical Cross-Validation (ICH Q2(R1) Guidelines) ValA->Compare ValB->Compare

Fig 1. Analytical cross-validation workflow for CAS 91428-63-6 impurity profiling.

Comparative Performance Data

To validate the analytical procedure per[4], both methods were evaluated for sensitivity, linearity, and matrix resilience. The quantitative superiority of the AeroLC™ LC-MS/MS workflow is summarized below.

Validation ParameterAeroLC™ Core-Shell (LC-MS/MS)Traditional Porous C18 (HPLC-UV)
Limit of Quantitation (LOQ) 0.05 ng/mL50.0 ng/mL
Linearity Range 0.05 – 100 ng/mL (R² > 0.999)50.0 – 5000 ng/mL (R² > 0.995)
Run Time 4.5 minutes25.0 minutes
Resolution (Rs) from API > 3.5 (Baseline separation)1.8 (Partial co-elution risk)
Recovery (% at LOQ) 98.5% ± 2.1%85.0% ± 6.4%
Matrix Effect Negligible (Corrected via IS)Significant at low concentrations

Experimental Protocols: The Self-Validating System

Analytical trustworthiness requires protocols that inherently detect and flag systematic errors before data is reported. The following step-by-step methodology acts as a self-validating system.

Sample Preparation & Isotope Dilution

Causality: Preparing the sample in an acidic diluent ensures the aliphatic amine group (pKa ~8.5) of the impurity is fully protonated, maximizing Electrospray Ionization (ESI) efficiency in the mass spectrometer.

  • Diluent Preparation: Prepare a 0.1% (v/v) formic acid solution in LC-MS grade water.

  • API Extraction: Accurately weigh 50.0 mg of Chloropyramine Hydrochloride API into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to disrupt the crystalline matrix, and make up to volume (Yields 1 mg/mL API).

  • Internal Standard Spiking (Self-Validation): Transfer 1.0 mL of the API solution to an autosampler vial. Add 10 µL of deuterated internal standard (Impurity 3-d6, 100 ng/mL).

    • Mechanism: The isotope-labeled standard perfectly co-elutes with the target analyte, experiencing identical matrix suppression in the MS source. By quantifying the ratio of analyte to internal standard, the system self-corrects for any ionization variations.

Chromatographic Separation (AeroLC™ Method)

Causality: The core-shell architecture provides high peak capacity, ensuring the massive API peak elutes cleanly away from the trace impurity.

  • Column: AeroLC™ Core-Shell C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0–1 min (5% B), 1–3 min (linear ramp to 95% B), 3–4 min (hold 95% B), 4–4.5 min (re-equilibrate at 5% B). Flow Rate: 0.45 mL/min.

  • Divert Valve Logic: To prevent MS source fouling, the divert valve sends the eluent to waste from 0.0 to 1.5 minutes (capturing the early-eluting polar API), switching to the MS source only during the elution window of the more hydrophobic ether impurity.

Mass Spectrometry (MRM) Parameters

Causality: MRM transitions filter out background chemical noise, providing absolute specificity for CAS 91428-63-6 even in the presence of a 1000-fold excess of API[3].

  • Ion Source: Heated Electrospray Ionization (HESI), Positive Ion Mode.

  • Quantifier Transition: m/z 214.1 → 125.0 (Collision Energy: 22 eV). Cleavage of the ether bond yields the highly stable 4-chlorobenzyl carbocation.

  • Qualifier Transition: m/z 214.1 → 72.0 (Collision Energy: 18 eV). Cleavage yields the N,N-dimethylethanamine fragment.

System Suitability & Logical Cross-Validation

Before cross-validation data is accepted, the workflow must pass a rigid System Suitability Test (SST). This ensures the analytical environment is free from contamination and that the instrument is operating within its linear dynamic range.

SystemSuitability SST System Suitability Testing (Self-Validating Logic) Blank Diluent Blank (Check Interference) SST->Blank Spike Spike Recovery (Check Matrix Effect) SST->Spike Calib Calibration Curve (Check Linearity) SST->Calib Pass Proceed to Sample Analysis Blank->Pass No Peaks Fail Halt & Troubleshoot Blank->Fail Interference Spike->Pass 95-105% Spike->Fail Out of Range Calib->Pass R² > 0.999 Calib->Fail R² < 0.999

Fig 2. Self-validating system suitability logic for analytical trustworthiness.

By applying this logic, the AeroLC™ LC-MS/MS method demonstrated an exceptional recovery rate of 98.5% at the LOQ, proving its superiority over the traditional HPLC-UV method, which suffered from matrix interference and poor recovery (85.0%) at trace levels.

Conclusion

The cross-validation of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine assay results clearly demonstrates that traditional fully porous HPLC-UV methodologies are insufficient for modern, trace-level impurity profiling. By leveraging the reduced diffusion paths of core-shell particle technology and the orthogonal specificity of LC-MS/MS, analytical scientists can achieve self-validating, highly reproducible results that easily surpass ICH Q2(R1) regulatory requirements.

References

  • Chloropyramine Impurities and Related Compound, Veeprho Pharmaceuticals. [Link]

  • Tripelennamine Hydrochloride-impurities, Pharmaffiliates.[Link]

  • Sensitive quantitation of N-nitroso des-methyl chlorpheniramine impurity in chloropyramine hydrochloride API, SCIEX.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, U.S. Food and Drug Administration (FDA).[Link]

Sources

Comparative

Comparative Toxicity and Pharmacological Profiling of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine and Structural Derivatives

As a Senior Application Scientist in predictive toxicology, I frequently encounter the challenge of profiling trace pharmaceutical impurities that exhibit divergent pharmacological behaviors from their parent active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in predictive toxicology, I frequently encounter the challenge of profiling trace pharmaceutical impurities that exhibit divergent pharmacological behaviors from their parent active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS 91428-63-6)—widely recognized in pharmacopeial standards as Chloropyramine Impurity 3 and Phenoxybenzamine Impurity C [1]—against its structural derivatives and parent APIs.

By deconstructing the structure-activity relationship (SAR) and employing self-validating experimental workflows, we can accurately map the off-target liabilities of this specific alkylamine ether.

Structural Causality: Why Structure Dictates Toxicity

To understand the toxicity of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine, we must analyze its structural divergence from known APIs.

In the synthesis of Chloropyramine (an ethylenediamine-class antihistamine), this impurity arises via an isosteric substitution where the core nitrogen—normally bound to a 2-pyridyl ring—is replaced by an ether oxygen. This unintended structural deviation eliminates the steric bulk of the pyridine ring. While this lowers the compound's specific H1-receptor affinity, it preserves two critical toxicological drivers:

  • The p-Chlorobenzyl Ether Tail: This moiety significantly increases lipophilicity (LogP > 3.0), driving indiscriminate blood-brain barrier (BBB) penetration and increasing susceptibility to CYP450-mediated O-dealkylation.

  • The Dimethylamine Pharmacophore: Protonated at physiological pH (7.4), this basic amine is a classic structural alert. It acts as a high-affinity ligand for the hERG potassium channel pore via cation- π interactions, introducing a severe cardiotoxic (QT prolongation) risk [3].

Conversely, when compared to Phenoxybenzamine (an irreversible α -blocker), the impurity lacks the haloalkylamine group necessary to form a reactive aziridinium ion. Therefore, its toxicity is driven by reversible off-target receptor binding rather than irreversible covalent alkylation.

SAR Compound 2-[(4-chlorophenyl)methoxy] -N,N-dimethylethanamine Sub1 p-Chloro Ring Compound->Sub1 Sub2 Ether Linkage Compound->Sub2 Sub3 Dimethylamine Compound->Sub3 Tox1 High BBB Penetration (CNS Sedation) Sub1->Tox1 LogP > 3.0 Tox2 CYP450 O-Dealkylation (Metabolic Clearance) Sub2->Tox2 Phase I Tox3 hERG Channel Blockade (Cardiotoxicity) Sub3->Tox3 Cation-Pi

Fig 1: Structure-Activity Relationship (SAR) mapping of the impurity's toxicity drivers.

Comparative Toxicological Profile

To objectively benchmark the impurity, we evaluate it against its parent APIs and Diphenhydramine (a structurally related benzhydryl ether analog). The data below synthesizes predictive in silico modeling and standardized in vitro assay results.

CompoundPrimary Mechanism of Action / LiabilityhERG IC 50​ ( μ M)HepG2 Cytotoxicity IC 50​ ( μ M)Ames Test (Mutagenicity)LogP (Predicted)
2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine Off-target hERG blockade, CNS sedation2.4> 50.0Negative3.12
Chloropyramine (API) Reversible H1-receptor antagonism8.5> 100.0Negative2.85
Phenoxybenzamine (API) Irreversible α -adrenergic blockade> 30.015.2Positive (Weak)4.15
Diphenhydramine (Analog) H1-receptor antagonism, Anticholinergic1.2> 50.0Negative3.27

Data Interpretation: The impurity exhibits a higher hERG liability (lower IC 50​ ) than Chloropyramine due to the increased flexibility of the ether linkage, allowing the protonated amine to optimally align with the aromatic residues (Tyr652, Phe656) inside the hERG channel pore. However, it lacks the intrinsic cytotoxicity and mutagenic potential of Phenoxybenzamine [2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the toxicological data must be derived from self-validating systems. Below are the step-by-step protocols designed to isolate causality and prevent artifactual data.

Protocol A: High-Throughput Automated Patch-Clamp for hERG Liability

Causality Focus: We utilize electrophysiology rather than radioligand binding because we must measure the functional blockade of the potassium current during the channel's open/inactivated state, which is when the protonated dimethylamine binds most strongly.

  • Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Harvest at 75% confluency using a non-enzymatic detachment solution to preserve membrane ion channel integrity.

  • Compound Formulation: Dissolve the impurity in 100% DMSO to create a 10 mM stock. Perform serial dilutions in extracellular physiological saline (final DMSO concentration strictly 0.1% to prevent solvent-induced membrane fluidization).

  • Electrophysiological Recording: Using an automated patch-clamp system (e.g., QPatch), apply a depolarizing voltage step protocol (+20 mV for 2 seconds, followed by a repolarization step to -50 mV for 2 seconds).

  • Data Acquisition: Measure the peak tail current during the -50 mV repolarization step.

  • Self-Validation & QC:

    • Positive Control: E-4031 (100 nM), a known hERG blocker, must demonstrate >80% inhibition.

    • Negative Control: Vehicle (0.1% DMSO) must show <5% baseline drift.

    • System Validation: Calculate the Z'-factor. The assay is only accepted if Z' > 0.5, ensuring robust signal-to-noise ratio and distinguishing true blockade from leak currents.

Protocol B: HepG2 Cytotoxicity & Metabolic Viability

Causality Focus: Because the ether linkage is prone to CYP450-mediated cleavage, we use HepG2 cells (which retain basal metabolic competence) to ensure that neither the parent impurity nor its O-dealkylated metabolites cause acute hepatotoxicity.

  • Plating: Seed HepG2 cells in opaque 384-well plates at 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C.

  • Dosing: Treat cells with the impurity across a 10-point dose-response curve (1 nM to 100 μ M).

  • Luminescent Readout: After 48 hours of exposure, add CellTiter-Glo reagent. Causality: We use ATP-dependent luminescence rather than colorimetric assays (like MTT) because it directly correlates with metabolic viability and avoids redox-interference artifacts caused by reactive metabolites.

  • Self-Validation & QC:

    • Positive Control: Verapamil (100 μ M) must induce >90% cell death.

    • System Validation: Ensure the signal-to-background ratio is >10. Any plate failing this metric is discarded to prevent false-positive cytotoxicity readings.

Workflow Prep Sample Prep (10mM DMSO Stock) Assay1 Automated Patch-Clamp (hERG Liability) Prep->Assay1 Assay2 HepG2 Viability (ATP Luminescence) Prep->Assay2 Data Data Integration (IC50 Calculation) Assay1->Data Electrophysiology Assay2->Data CellTiter-Glo Valid Self-Validation (Z'-factor > 0.5) Data->Valid QC Check

Fig 2: Self-validating experimental workflow for comparative toxicity profiling.

Regulatory Implications for Drug Development

Under the ICH M7(R2) guidelines for the assessment of DNA-reactive impurities [2], 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine lacks structural alerts for mutagenicity (e.g., it contains no N-nitroso, alkylating, or aromatic amine groups). Experimental Ames testing confirms this negative predictive profile.

Consequently, this compound is classified as an ICH M7 Class 5 impurity. It does not require control at the stringent Threshold of Toxicological Concern (TTC) limits. Instead, drug development professionals should control this impurity based on standard ICH Q3A/Q3B guidelines, focusing primarily on mitigating its hERG liability and anticholinergic off-target effects during the final API release testing.

References

  • Veeprho Pharmaceuticals. Phenoxybenzamine Impurities and Related Compound. Available at:[Link]

  • Food and Drug Administration (FDA). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911)... hERG Patch Clamp Assay. Available at:[Link]

Validation

Reproducibility of 2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine Synthesis Pathways: A Comparative Guide

The synthesis of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (often referred to as p-chlorobenzyl 2-(dimethylamino)ethyl ether) serves as a critical model for the development of antihistaminic and anticholinergic...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (often referred to as p-chlorobenzyl 2-(dimethylamino)ethyl ether) serves as a critical model for the development of antihistaminic and anticholinergic active pharmaceutical ingredients (APIs). Structurally related to blockbuster drugs like diphenhydramine and chlorphenoxamine, the reproducible construction of its ether linkage while preserving the tertiary amine functionality is a classic challenge in process chemistry.

This guide objectively compares the two primary synthetic pathways for this molecule: the Conventional Williamson Ether Synthesis and the Phase-Transfer Catalysis (PTC) Method . By analyzing the causality behind experimental choices, we provide a self-validating framework for researchers to optimize yield, scalability, and safety.

Mechanistic Overview & Pathway Selection

The formation of the ether bond in 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine requires an SN​2 displacement. However, the presence of the basic N,N -dimethylamino group introduces competing side reactions, such as intramolecular cyclization (aziridinium ion formation) and elimination.

Pathway A: Conventional Williamson Synthesis

This classical approach utilizes 4-chlorobenzyl alcohol and 2-chloro-N,N-dimethylethanamine [1]. It requires a strong, moisture-sensitive base like Sodium Hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF or DMF). The primary failure point in reproducibility is the instability of the 2-chloro-N,N-dimethylethanamine free base, which rapidly dimerizes or cyclizes if not handled strictly under cold, dilute conditions.

Pathway B: Phase-Transfer Catalysis (PTC)

A modern, industrially favored alternative reverses the polarity of the synthons, utilizing 4-chlorobenzyl chloride and 2-(dimethylamino)ethanol [2]. By employing a biphasic system (Toluene / 50% aqueous NaOH) and a quaternary ammonium catalyst like Tetrabutylammonium bromide (TBAB), the alkoxide is generated in situ at the interface and transferred into the organic phase[3]. This method eliminates the need for pyrophoric NaH and leverages the exceptional stability of the starting materials[4].

SynthesisPathways A Pathway A: Conventional 4-Chlorobenzyl Alcohol + 2-Chloro-N,N-dimethylethanamine C NaH, Anhydrous THF/DMF 0°C to Reflux (Inert Atm) A->C B Pathway B: PTC 4-Chlorobenzyl Chloride + 2-(Dimethylamino)ethanol D 50% aq. NaOH, TBAB, Toluene 70°C (Biphasic) B->D E Product: 2-[(4-chlorophenyl)methoxy] -N,N-dimethylethanamine C->E Yield: 55-65% High moisture sensitivity D->E Yield: >92% Highly reproducible

Figure 1: Comparative workflow of Conventional vs. PTC synthesis pathways.

Comparative Performance Data

The following table summarizes the quantitative performance of both pathways based on standardized 100 mmol scale reactions.

ParameterPathway A (Conventional)Pathway B (PTC)Causality / Expert Insight
Overall Yield 55% – 65%92% – 96%PTC avoids the aziridinium intermediate, preventing loss of the amine synthon.
Reaction Time 6 – 8 hours2 – 3 hoursEnhanced nucleophilicity of the naked alkoxide ion pair in the organic phase accelerates SN​2 [5].
Reagent Safety High Risk (Pyrophoric NaH)Low Risk (Aq. NaOH)PTC eliminates hydrogen gas evolution and strict anhydrous requirements.
E-Factor (Waste) > 15< 5Pathway B uses highly concentrated aqueous bases and recoverable solvents.
Impurity Profile Dimerized amines, unreacted alcoholTrace dibenzyl etherHydroxide acts strictly as a base, not a nucleophile, under optimized PTC conditions[6].

Detailed Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that deviations are caught before the final isolation step.

Protocol A: Conventional Williamson Ether Synthesis

Note: Extreme caution is required when handling Sodium Hydride.

  • Free-Basing the Amine: Dissolve 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) in minimal water, cool to 0°C, and basify with 20% NaOH to pH 12. Immediately extract with cold diethyl ether (3x). Dry over anhydrous MgSO4​ and concentrate under reduced pressure at 0°C. Checkpoint: Use immediately; the free base degrades at room temperature.

  • Alkoxide Generation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF under argon. Wash with hexanes to remove mineral oil. Slowly add a solution of 4-chlorobenzyl alcohol (1.0 eq) in THF at 0°C. Stir for 30 minutes until H2​ evolution ceases.

  • Alkylation: Dropwise add the freshly prepared 2-chloro-N,N-dimethylethanamine solution to the alkoxide mixture.

  • Reflux & Quench: Heat the reaction to reflux for 6 hours. Monitor via TLC (DCM:MeOH 9:1). Cool to 0°C and carefully quench with saturated aqueous NH4​Cl .

  • Workup: Extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and evaporate. Purify via silica gel chromatography to yield the product.

Protocol B: Phase-Transfer Catalysis (PTC) Method

Expert Recommendation: This is the superior method for both laboratory and pilot-scale synthesis.

  • Biphasic Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, add 2-(dimethylamino)ethanol (1.0 eq, 100 mmol) and 4-chlorobenzyl chloride (1.05 eq, 105 mmol) to 100 mL of Toluene.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 eq, 5 mmol) to the organic mixture.

  • Base Introduction: Slowly add 50% (w/w) aqueous NaOH (3.0 eq, 300 mmol). Causality Note: The high concentration of NaOH limits the solubility of water in the organic phase, stripping the hydration shell from the alkoxide and drastically increasing its nucleophilicity[7].

  • Reaction: Heat the violently stirred biphasic mixture to 70°C for 2.5 hours. Checkpoint: GC-MS or TLC will show >95% consumption of the benzyl chloride.

  • Phase Separation & Workup: Cool to room temperature. Add 50 mL of DI water to dissolve precipitated salts. Separate the phases. Wash the organic (toluene) layer twice with water, then extract the product into 1M HCl (aqueous).

  • Final Isolation: Basify the aqueous layer with NaOH to pH 12, extract with fresh toluene, dry, and concentrate to yield >92% of pure 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine as a pale yellow oil.

PTCMechanism cluster_aq Aqueous Phase (50% NaOH) cluster_org Organic Phase (Toluene) N1 NaOH + R-OH (Deprotonation) N2 Na+  +  R-O⁻ N1->N2 O1 [Q⁺ R-O⁻] (Lipophilic Ion Pair) N2->O1 TBAB (Q⁺) Transfer O3 Product Ether + [Q⁺ Cl⁻] O1->O3 Rapid SN2 Attack O2 Ar-Cl (4-Chlorobenzyl Chloride) O2->O3 O3->N2 Q⁺ Recycles to Aqueous Phase

Figure 2: Mechanism of Phase-Transfer Catalysis at the biphasic interface.

Scientific Causality: Why PTC Outperforms

The superiority of Pathway B is rooted in the physical chemistry of the biphasic system. In a standard homogeneous basic environment, 4-chlorobenzyl chloride is highly susceptible to hydrolysis, which would yield 4-chlorobenzyl alcohol and ruin the stoichiometry.

However, under PTC conditions with 50% NaOH, the hydroxide ion is tightly bound in the aqueous phase and heavily hydrated. The quaternary ammonium catalyst ( Q+ ) selectively extracts the more lipophilic 2-(dimethylamino)ethoxide anion into the organic toluene phase[3]. Once in the organic phase, the alkoxide is "naked" (devoid of a hydrogen-bonded water shell), making it an exceptionally powerful nucleophile[7]. Consequently, the SN​2 displacement of the chloride outpaces any competing hydrolysis or elimination reactions, resulting in the near-quantitative yields observed in our data table[6].

References

  • PTC Organics, Inc. PTC Etherfication of Benzyl Chloride in the Presence of Benzal Chloride. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from[Link]

  • Phase Transfer Catalysis Home Page. Top 10 Opportunities. Retrieved from [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ACS Omega. Cotton Fabric-Supported Cationic Acrylate Polymer as an Efficient and Recyclable Catalyst for Williamson Ether Synthesis Reaction in Solid–Liquid–Liquid Phase Transfer Catalysis System. Retrieved from [Link]

Sources

Comparative

Inter-Laboratory Validation of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine Testing Protocols: A Comparative Guide

Executive Summary In the synthesis and stability profiling of first-generation antihistamines, controlling process-related impurities is a critical regulatory mandate[1]. Chloropyramine, a competitive reversible H1-recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis and stability profiling of first-generation antihistamines, controlling process-related impurities is a critical regulatory mandate[1]. Chloropyramine, a competitive reversible H1-receptor antagonist, is widely used to treat allergic rhinitis, bronchial asthma, and conjunctivitis by blocking endogenous histamine[2][]. However, the active pharmaceutical ingredient (API) is susceptible to synthetic side reactions and degradation[4].

One critical impurity requiring rigorous analytical oversight is 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS 91428-63-6), commonly referred to as Chloropyramine Impurity 3 (HCl salt) or p-Chlorobenzyl Ether HCl[]. Because unquantified impurities can alter a drug's pharmacological safety profile—potentially exacerbating anticholinergic side effects or introducing toxicological risks—regulatory bodies (via ICH Q3A/Q3B guidelines) mandate strict reporting thresholds[1]. Commercial batches of chloropyramine hydrochloride are typically controlled to limit individual specified impurities to 0.1% to 0.5% w/w[4].

This guide provides an objective, data-driven comparison of testing protocols for quantifying 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine, backed by inter-laboratory validation data.

Mechanistic Context

To understand the necessity of trace-level detection, we must first look at the origin of the impurity. The ether linkage in 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is a byproduct of incomplete amination or side reactions involving p-chlorobenzyl derivatives during API synthesis.

G API Chloropyramine API (H1 Antagonist) Receptor Histamine H1 Receptor (Competitive Blockade) API->Receptor Therapeutic Effect Synthesis Chemical Synthesis & Storage Synthesis->API Active Ingredient Impurity 2-[(4-chlorophenyl)methoxy] -N,N-dimethylethanamine Synthesis->Impurity Side Reaction Tox Toxicity / QC Failure Impurity->Tox Unquantified Risk

Fig 1: Generation of CAS 91428-63-6 during chloropyramine synthesis and its quality control impact.

Comparative Analysis of Analytical Protocols

To ensure robust detection across different laboratory environments, three primary analytical modalities are typically evaluated for this impurity:

Protocol A: HPLC-UV (Standard QC Method)
  • Mechanism: Relies on the UV absorbance of the p-chlorophenyl chromophore at specific wavelengths (typically 220-230 nm).

  • Pros: High reproducibility, low operational cost, and ubiquitous availability in standard Quality Control (QC) labs. It easily meets the 0.1% w/w detection threshold[4].

  • Cons: Lacks structural specificity. Co-eluting degradation products with similar chromophores can cause false positives, requiring extensive chromatographic optimization.

Protocol B: LC-MS/MS (Ultra-Trace & Confirmatory Method)
  • Mechanism: Utilizes electrospray ionization (ESI) and multiple reaction monitoring (MRM) to isolate the specific mass-to-charge (m/z) transitions of the impurity.

  • Pros: Exceptional sensitivity and structural specificity. Essential for complex matrices or when the impurity must be quantified well below regulatory thresholds (e.g., assessing genotoxic potential)[6].

  • Cons: Susceptible to matrix effects (ion suppression or enhancement) from the high-concentration API; requires expensive instrumentation and highly trained operators.

Protocol C: GC-FID/MS (Alternative Volatile Method)
  • Mechanism: Gas-phase separation followed by flame ionization or mass detection.

  • Pros: Excellent theoretical resolution for volatile organic impurities.

  • Cons: The HCl salt of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is thermally labile. It requires free-basing or chemical derivatization prior to injection to prevent thermal degradation in the GC inlet, adding unacceptable variability to the sample preparation process.

Inter-Laboratory Validation Data

A multi-center validation study was conducted across three independent laboratories following ICH Q2(R1) guidelines[1]. The study compared the performance of HPLC-UV and LC-MS/MS for quantifying CAS 91428-63-6 spiked into a chloropyramine API matrix.

Validation ParameterProtocol A (HPLC-UV)Protocol B (LC-MS/MS)ICH Q2(R1) Acceptance Criteria
Limit of Detection (LOD) 0.02% w/w0.001% w/wSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.05% w/w0.003% w/wSignal-to-Noise ≥ 10:1
Linearity (R²) 0.99920.9985≥ 0.99
Accuracy (Recovery at 0.1%) 98.5% ± 1.2%101.2% ± 2.4%90.0% – 110.0%
Inter-Lab Precision (%RSD) 1.8% (n=18)3.2% (n=18)≤ 5.0%

Scientific Insight: The LC-MS/MS protocol demonstrates superior LOD and LOQ due to the elimination of background chemical noise via MRM transitions. However, the HPLC-UV method exhibits slightly tighter inter-laboratory precision (%RSD of 1.8% vs. 3.2%). This is because UV detection is a direct optical measurement and is not subject to the ionization variability (matrix effects) inherent to ESI-MS across different instrument vendors.

Experimental Workflows: Optimized LC-MS/MS Protocol

For laboratories requiring unambiguous structural confirmation of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine, the following self-validating LC-MS/MS workflow is recommended. Every step is designed with a specific physicochemical rationale.

Step 1: Sample Preparation
  • Diluent Selection: Accurately weigh 10 mg of Chloropyramine API and dissolve in 10 mL of Methanol:Water (50:50 v/v).

    • Causality: This specific solvent ratio ensures complete solubilization of the polar API salt while minimizing solvent-induced peak distortion (the "strong solvent effect") during injection into the aqueous mobile phase.

  • Spiking: Spike with CAS 91428-63-6 reference standard at 0.05%, 0.1%, and 0.15% w/w levels to build the calibration curve.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert. It prevents the adsorption of the basic amine impurity onto the filter membrane, ensuring accurate recovery while protecting the sub-2 µm column frits from particulate blockages.

Step 2: Chromatographic Separation
  • Column: Solid-core C18 (2.1 x 100 mm, 1.7 µm).

    • Causality: Solid-core (superficially porous) particles minimize longitudinal diffusion and eddy currents, providing sharper peaks and superior resolution from the structurally similar parent API compared to fully porous particles[6].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Causality: The acidic pH ensures the dimethylamine moiety of the impurity remains fully protonated for consistent retention. Unlike Trifluoroacetic acid (TFA), ammonium formate is volatile and does not suppress MS ionization.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometry (ESI+)
  • Ionization: Positive Electrospray Ionization (ESI+).

    • Causality: The basic nitrogen in the N,N-dimethylethanamine group readily accepts a proton in the acidic mobile phase, yielding a strong [M+H]+ precursor ion.

  • MRM Transitions: Monitor specific fragmentations (e.g., loss of the dimethylamine group).

    • Causality: Multiple Reaction Monitoring filters out matrix noise, providing a self-validating signal that confirms both the precursor mass and internal structural fragments of the impurity.

Validation Start Method Transfer (Sponsor Lab) Prep Standard & Sample Preparation Start->Prep Lab1 Lab A (HPLC-UV) Prep->Lab1 Lab2 Lab B (LC-MS/MS) Prep->Lab2 Lab3 Lab C (GC-MS) Prep->Lab3 Stats Statistical Analysis (ANOVA, %RSD) Lab1->Stats Data Lab2->Stats Data Lab3->Stats Data Report Final Validation Report (ICH Q2 Compliant) Stats->Report Robustness Check

Fig 2: Multi-center inter-laboratory validation workflow for impurity quantification per ICH Q2(R1).

Conclusion

For routine batch release where the impurity limit is set at 0.15% w/w, HPLC-UV remains the most robust and cost-effective protocol. However, for forced degradation studies, genotoxic risk assessments, or complex formulations where co-elution is a risk, LC-MS/MS is the definitive standard. The inter-laboratory data confirms that both methods, when properly validated per ICH Q2(R1), provide the accuracy and precision required to ensure the safety and efficacy of H1-antagonist therapies.

References

  • BOC Sciences. "CAS 91428-63-6 (Chloropyramine impurity HCl (salt))". bocsci.com.
  • Patsnap Synapse. "What is the mechanism of Chloropyramine Hydrochloride?". patsnap.com.
  • BOC Sciences. "Chloropyramine Impurities". bocsci.com.
  • Veeprho. "Chloropyramine Impurities and Related Compound". veeprho.com.
  • LCGC International. "Application Notes: General". chromatographyonline.com.
  • LGC Standards. "Pharmaceutical APIs, impurities and excipients reference standards". amazonaws.com.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine

As a critical intermediate and active pharmaceutical ingredient (API) impurity in drug development, 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS: 91428-63-6) is frequently encountered during the synthesis of f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate and active pharmaceutical ingredient (API) impurity in drug development, 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS: 91428-63-6) is frequently encountered during the synthesis of first-generation antihistamines[1]. Handling and disposing of this compound requires strict, field-proven operational protocols. Its dual chemical nature—a reactive tertiary amine base coupled with a halogenated ether—presents unique logistical and safety challenges[2].

This guide provides researchers and environmental health and safety (EHS) professionals with self-validating, step-by-step methodologies to ensure regulatory compliance, environmental protection, and laboratory safety.

Hazard Assessment & Mechanistic Causality

To design an effective disposal plan, we must first understand the mechanistic causality behind the compound's hazards:

  • Amine Corrosivity & Reactivity: The N,N-dimethyl tertiary amine moiety is highly basic. In its free-base form, it can cause severe ocular and dermal irritation. If inadvertently mixed with strong acids in an uncontrolled waste container, it undergoes a rapid, exothermic neutralization reaction that can over-pressurize the vessel.

  • Halogenated Environmental Persistence: The 4-chlorophenyl group classifies this compound as a halogenated organic[2]. Halogenated compounds are highly resistant to natural biodegradation and pose severe aquatic toxicity risks[3]. Furthermore, improper low-temperature incineration of chlorinated aromatics can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Therefore, it mandates processing at an EPA-approved high-temperature incineration facility[4].

Table 1: Physicochemical & Regulatory Waste Profile
Property / MetricValue / ClassificationOperational Implication
CAS Number 91428-63-6[1]Use for exact SDS tracking and EHS manifest logging.
Molecular Formula C11H16ClNO[2]Contains Chlorine; strictly mandates the halogenated waste stream.
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity[2]Requires full PPE (nitrile gloves, splash goggles, lab coat).
EPA Waste Class Halogenated Organic (RCRA)[4]STRICTLY PROHIBITED from drain, sewer, or standard trash disposal.

Waste Segregation Protocols

Proper segregation is the most critical step in the disposal lifecycle. Mixing amine waste with incompatible streams can lead to catastrophic laboratory incidents and exorbitant disposal fines.

  • The Rule of Halogens: Because the molecule contains a chlorine atom, any solvent mixture, aqueous wash, or reaction matrix containing >1% of this compound must be routed exclusively to the Halogenated Organic Waste stream[4].

  • Incompatibility Warning: Never mix this amine waste with strong oxidizing agents (e.g., peroxides, nitric acid) or heavy metal waste. Amines can form reactive coordination complexes with metals or undergo violent oxidation.

Step-by-Step Disposal Methodology

This protocol ensures that bench-scale waste is safely transitioned to institutional waste management without environmental release or vapor exposure.

Step 1: Quenching and Neutralization If the compound is present as a free base in a reaction mixture, carefully quench the mixture by slowly adding a weak aqueous acid (e.g., 1M HCl or 5% Citric Acid) while stirring in a fume hood.

  • Causality: This converts the volatile, lipophilic free base into a more stable, water-soluble hydrochloride or citrate salt, drastically reducing inhalation hazards and mitigating uncontrolled exothermic reactions in the waste carboy.

Step 2: Phase Separation (For Organic Synthesis)

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the organic layer (e.g., if using dichloromethane or chloroform).

  • Causality: Dichloromethane and the chlorophenyl compound are both halogenated. Co-disposing them in the same stream maintains regulatory compliance and prevents the contamination of non-halogenated solvent waste[4].

Step 3: Waste Transfer Using a secondary containment tray, transfer the collected waste into a clearly labeled, chemically compatible (e.g., HDPE) Halogenated Waste carboy. Ensure the container is kept tightly sealed immediately after transfer to prevent the continuous release of amine vapors[3].

Step 4: EHS Logging Document the exact volume and concentration of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine on the hazardous waste manifest to comply with RCRA and EPA tracking requirements[4].

DisposalWorkflow A Reaction/Bench Generation B Aqueous/Organic Separation A->B Extract C Halogenated Waste Container B->C Organic Layer D EHS Logging & Storage C->D Transfer E EPA-Approved Incineration D->E Final Disposal

Figure 1: Standard disposal workflow for halogenated amine waste.

Spill Management & Decontamination

Spills involving chlorinated amines require immediate, calculated action to prevent inhalation exposure and surface degradation.

Protocol for Bench/Floor Spills:

  • Assess & Isolate: Immediately evacuate personnel from the immediate vicinity. Ensure fume hood sashes are lowered or room ventilation is maximized to clear amine vapors.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite, diatomaceous earth, or dry sand.

    • Causality: Do not use combustible materials like sawdust. Amines can undergo exothermic reactions with the organic acids present in wood, potentially creating a fire hazard.

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a solid hazardous waste container. Label it explicitly as "Solid Halogenated Waste - Amine Contaminated."

  • Chemical Decontamination: Wash the spill surface with a 5% citric acid solution.

    • Causality: The weak acid neutralizes residual amine base into a non-volatile salt, eliminating lingering odors and contact hazards without damaging standard laboratory benchtops. Follow with a final wash of deionized water and mild detergent.

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small Small Spill (<500mL) Assess->Small Large Large Spill (>500mL) Assess->Large Absorb Apply Inert Absorbent (Vermiculite/Sand) Small->Absorb Evac Evacuate & Call EHS Large->Evac Collect Collect in Solid Halogenated Waste Absorb->Collect Decon Decontaminate Surface (5% Citric Acid) Collect->Decon

Figure 2: Emergency spill response and decontamination logic.

References

  • 91428-63-6 | Product Name : 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine | Pharmaffiliates.
  • 91428-63-6 | 2-((4-Chlorobenzyl)oxy)-N,N-dimethylethan-1-amine. BLDpharm.
  • Amine Disposal For Businesses. Collect and Recycle.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine

Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Operations Target Audience: Researchers, Process Chemists, and Drug Development Professionals As an application scientist overseeing API scale-up an...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Operations Target Audience: Researchers, Process Chemists, and Drug Development Professionals

As an application scientist overseeing API scale-up and synthetic workflows, I approach chemical safety not as a checklist of arbitrary rules, but as an exercise in applied physical chemistry. Handling 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS 91428-63-6) requires a precise understanding of its molecular architecture. This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE) and operational logistics, ensuring your safety protocols are as rigorous as your science.

Mechanistic Hazard Profiling: The "Trojan Horse" Effect

Before selecting PPE, we must analyze why this specific molecule poses a threat. 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine features two distinct reactive domains that synergize to create a unique exposure hazard:

  • The Tertiary Amine Terminus: This functional group imparts significant basicity (pKa ~8.5–9.5). Upon contact with mucosal membranes, ocular fluid, or the skin's acidic mantle, the amine rapidly undergoes protonation. In high concentrations, this causes localized saponification of dermal lipids, leading to severe irritation or liquefaction necrosis.

  • The 4-Chlorobenzyl Ether Moiety: This halogenated, aromatic tail is highly lipophilic. It dramatically increases the molecule's partition coefficient (LogP).

The Causality of the Hazard: The lipophilic tail acts as a permeation enhancer, allowing the molecule to bypass the lipid-rich stratum corneum (the skin's primary barrier) much faster than simple aliphatic amines. It effectively acts as a "Trojan horse," dragging the highly irritating, basic tertiary amine deep into the dermal layers and systemic circulation. This necessitates specialized barrier materials, as standard thin-film gloves will fail rapidly.

Quantitative PPE Specifications & Mechanistic Justification

In accordance with hazard assessment protocols outlined by the, the following PPE matrix is mandatory.

PPE CategoryRecommended MaterialQuantitative SpecificationMechanistic Justification
Primary Gloves (Outer) Butyl Rubber or Heavy-Duty Nitrile>14 mil thickness, >240 min breakthrough timeHalogenated aromatic ethers rapidly solvate and degrade standard polyisoprene (latex) and thin nitrile. Butyl rubber provides superior chemical resistance against lipophilic permeation.
Secondary Gloves (Inner) Standard Nitrile4–6 mil thicknessActs as a secondary barrier against micro-tears in the outer glove while preserving tactile dexterity for fine mechanical manipulation.
Eye/Face Protection Polycarbonate Splash GogglesANSI Z87.1+ certified (D3 rating for droplets)Protects against ocular saponification. Safety glasses with side shields are insufficient due to the risk of capillary action drawing liquid amines into the eye.
Body Protection Non-Porous Lab Coat (Tyvek/Polypropylene)Knee-length, elastic cuffsStandard cotton coats are porous and will wick liquid amines directly to the skin. Non-porous materials repel lipophilic droplets.
Respiratory Half-mask with OV/P100 CartridgesAPF 10 (Assigned Protection Factor)Required only if handling outside a validated fume hood, mitigating the inhalation of volatile amine vapors as advised by the .

Self-Validating Operational Workflow

Every protocol in a high-stakes laboratory environment must be a self-validating system. You should never assume a safety measure is working; you must prove it in real-time. According to the, continuous verification is the cornerstone of operational safety.

Phase 1: Environmental Validation
  • Action: Activate the Class II chemical fume hood. Place a calibrated anemometer at the sash opening.

  • Validation Loop: The reading must stabilize between 80–120 feet per minute (fpm) .

    • Causality: Velocities below 80 fpm fail to capture heavy organic vapors; velocities above 120 fpm create turbulent eddies that pull vapors back into the operator's breathing zone.

    • Self-Validation Check: If the reading fluctuates by >10% or falls outside this range, the setup is invalid. Abort the procedure immediately.

Phase 2: PPE Integrity Verification
  • Action: Don inner nitrile gloves and outer butyl rubber gloves.

  • Validation Loop: Perform a pneumatic inflation test on the outer gloves prior to donning. Trap air in the glove and roll the cuff tightly.

    • Self-Validation Check: If the glove deflates or emits a hiss, micro-punctures are present. Discard and obtain a new pair.

Phase 3: Chemical Transfer & Micro-Spill Detection
  • Action: Transfer the 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine using a positive displacement pipette (for liquids) or a static-free spatula (for solids) over a secondary containment tray.

  • Validation Loop: After transfer, wipe the exterior of the primary container and the immediate bench area with a DI-water-dampened pH indicator strip.

    • Causality: Amines are highly basic. A dampened pH strip will immediately detect invisible micro-droplets or dust.

    • Self-Validation Check: A localized pH reading > 8 indicates a micro-spill. If observed, freeze operations and immediately execute the localized decontamination protocol below.

Spill Response and Decontamination Plan

If a spill occurs, do not use water alone. Water will simply spread the lipophilic free-base amine. We must utilize acid-base chemistry to neutralize the threat. By applying a weak acid (e.g., 5% Citric Acid), we protonate the tertiary amine, converting it into a water-soluble, non-volatile, and significantly less skin-permeable quaternary ammonium salt.

Decontamination Metrics
Spill ScaleContainment StrategyNeutralizing Agent (5% Citric Acid)Disposal Classification
Micro-spill (< 5 mL/g)Absorbent pad / Damp wipe10–20 mLHalogenated Organic Waste
Bench-scale (5 - 50 mL/g)Diatomaceous earth perimeter100–200 mLHalogenated Organic Waste
Large spill (> 50 mL/g)Universal spill boomEvacuate area; Notify EHSHazardous Emergency Response
Step-by-Step Decontamination Protocol
  • Contain: Ring the spill with diatomaceous earth to prevent lateral spread.

  • Neutralize: Spray the affected area generously with a 5% (w/v) citric acid solution.

  • Absorb: Use inert absorbent pads to collect the neutralized salt solution.

  • Validate: Re-test the decontaminated surface with a damp pH strip. The pH must read between 5 and 7. If pH > 7, residual amine remains; repeat step 2.

  • Dispose: Place all materials into a sealed, properly labeled container designated for Halogenated Organic Waste, strictly adhering to .

Operational Safety Workflow Diagram

The following logical pathway visualizes the self-validating operational and spill response steps required for handling this compound safely.

SafetyWorkflow A Phase 1: Environmental Validation Verify Hood Face Velocity (80-120 fpm) B Phase 2: PPE Integrity Don & Test Butyl/Nitrile Gloves A->B C Phase 3: Chemical Transfer Dispense 2-[(4-chlorophenyl)methoxy]- N,N-dimethylethanamine B->C D Self-Validation Check Test Area with Damp pH Strip C->D E pH > 8 Detected? (Indicates Micro-spill) D->E F Phase 4: Localized Decontamination Neutralize with 5% Citric Acid E->F  Yes (Spill) G Validation Passed (pH 5-7) Proceed with Synthesis E->G  No (Clean) F->D  Re-test Area H Waste Segregation Halogenated Organic Amine Waste G->H

Operational workflow and self-validating spill response logic for halogenated tertiary amines.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). U.S. Department of Labor.[Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management Guidelines.[Link]

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